Product packaging for Einecs 255-399-6(Cat. No.:CAS No. 41489-07-0)

Einecs 255-399-6

Cat. No.: B15178931
CAS No.: 41489-07-0
M. Wt: 499.7 g/mol
InChI Key: VGNNYNWSNNGUJC-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 255-399-6 is a useful research compound. Its molecular formula is C27H53N3O5 and its molecular weight is 499.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H53N3O5 B15178931 Einecs 255-399-6 CAS No. 41489-07-0

Properties

CAS No.

41489-07-0

Molecular Formula

C27H53N3O5

Molecular Weight

499.7 g/mol

IUPAC Name

hexadecyl (2S)-2,6-diaminohexanoate;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H46N2O2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)21(24)18-15-16-19-23;7-4-2-1-3(6-4)5(8)9/h21H,2-20,23-24H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t21-;/m0./s1

InChI Key

VGNNYNWSNNGUJC-BOXHHOBZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCCN)N.C1CC(=O)NC1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCCN)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Spectral Properties of Einecs 255-399-6 (Iron(III) Hexathiocyanate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Einecs 255-399-6, chemically identified as Iron(III) hexathiocyanate, [Fe(NCS)₆]³⁻. This coordination complex is well-known for its intense blood-red color, a characteristic that is a direct consequence of its electronic structure and finds application in the quantitative analysis of iron. This document summarizes key spectral data from ultraviolet-visible (UV-Vis), infrared (IR), and Mössbauer spectroscopy, and provides detailed experimental protocols for the cited methodologies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The intense color of iron(III) hexathiocyanate solutions is due to strong ligand-to-metal charge transfer (LMCT) bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the solvent and the concentration of the thiocyanate ligand.

Quantitative UV-Vis Spectral Data
Wavelength (λmax)Molar Absorptivity (ε)AssignmentSolvent/MediumReference
~480 nm-LMCT (π S → d Fe)Aqueous[1][2]
490 nm-LMCTMethanolic NaSCN
506 nm-LMCTChloroform (with TPP)[3]
473 nm-LMCTChloroform (with CTMA)[3]
320 nm-LMCT-[2]
250 nm-LMCT-[2]
940 nm-d-d transition-[2]
570 nm-d-d transition-[2]

Note: Molar absorptivity values are often not reported in the literature for this complex due to the complex equilibria involved in solution.

Experimental Protocol: UV-Vis Spectrophotometry

A common method for the UV-Vis analysis of iron(III) hexathiocyanate involves the following steps:

  • Preparation of Stock Solutions:

    • An iron(III) stock solution (e.g., 0.001 M) is prepared by dissolving a suitable salt (e.g., FeCl₃ or Fe(NO₃)₃) in a dilute strong acid (e.g., 0.5 M HCl) to prevent the hydrolysis of the Fe³⁺ ion.[4]

    • A stock solution of a thiocyanate salt (e.g., saturated NH₄SCN or KSCN) is prepared in deionized water.[4]

  • Sample Preparation:

    • A specific volume of the iron(III) stock solution is pipetted into a volumetric flask.[4]

    • An excess of the thiocyanate stock solution is added to ensure the formation of the [Fe(NCS)₆]³⁻ complex.[4]

    • The solution is diluted to the final volume with deionized water or the appropriate solvent.[4]

  • Data Acquisition:

    • A UV-Vis spectrophotometer is used to scan the solution over a desired wavelength range (e.g., 350-700 nm).[4]

    • The wavelength of maximum absorbance (λmax) is determined.[4]

    • Absorbance measurements are typically made at this λmax.[4]

  • Important Considerations:

    • The color of the iron(III)-thiocyanate complex can fade over time, so measurements should be taken promptly after preparation.[4]

    • The pH of the solution significantly affects the complex formation and should be controlled.[4]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition Fe_stock Prepare Fe(III) Stock Solution Sample_prep Mix Fe(III) and SCN- in Volumetric Flask Fe_stock->Sample_prep SCN_stock Prepare SCN- Stock Solution SCN_stock->Sample_prep Spectrophotometer Scan with UV-Vis Spectrophotometer Sample_prep->Spectrophotometer Determine_lambda Determine λmax Spectrophotometer->Determine_lambda Measure_A Measure Absorbance Determine_lambda->Measure_A

UV-Vis Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the thiocyanate ligand and its coordination to the iron center.

Quantitative IR Spectral Data for (NMe₄)₃[Fe(NCS)₆]
Wavenumber (cm⁻¹)AssignmentIntensityReference
2052ν(C≡N)Strong[5]
841, 786ν(C-S)Very Weak[5]
470δ(NCS)Weak[5]
Experimental Protocol: FT-IR Spectroscopy

The following protocol is based on the characterization of the tetramethylammonium salt of iron(III) hexathiocyanate:

  • Sample Preparation:

    • The crystalline sample is powdered.[2]

    • A Nujol mull is prepared by grinding the powder with Nujol oil to form a paste.[2] This minimizes pressure effects on the sample.[2]

  • Data Acquisition:

    • The spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer.[2]

    • An attenuated total reflectance (ATR) accessory with a diamond crystal can also be used.[2]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and spin state of the iron center.

Mössbauer Spectral Data for (NMe₄)₃[Fe(NCS)₆]
Temperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Spin StateReference
300~0.4-High-spin Fe(III)[2]
80~0.5-High-spin Fe(III)[2]

Note: The isomer shift is characteristic of high-spin iron(III).[2]

Experimental Protocol: Mössbauer Spectroscopy
  • Sample Preparation: The solid sample is mounted in a sample holder.

  • Data Acquisition:

    • The sample is cooled to the desired temperature (e.g., 300 K or 80 K).[2]

    • A Mössbauer spectrometer is used to acquire the spectrum. The isomer shift is typically reported relative to α-Fe.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the ⁵⁷Fe nucleus in iron(III) hexathiocyanate is challenging due to the paramagnetic nature of the high-spin d⁵ Fe(III) center. The unpaired electrons lead to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often undetectable. While ⁵⁷Fe NMR is a known technique, its application to paramagnetic complexes like [Fe(NCS)₆]³⁻ is not commonly reported in the literature.[6]

Signaling Pathways and Logical Relationships

The formation of the various iron(III)-thiocyanate complexes in solution is a stepwise process, which can be represented as a series of equilibria. The predominant species depends on the concentration of the thiocyanate ligand.

Fe_SCN_Equilibria Fe3_aq [Fe(H₂O)₆]³⁺ FeSCN_1 [Fe(NCS)(H₂O)₅]²⁺ Fe3_aq->FeSCN_1 + SCN⁻ FeSCN_2 [Fe(NCS)₂(H₂O)₄]⁺ FeSCN_1->FeSCN_2 + SCN⁻ FeSCN_3 [Fe(NCS)₃(H₂O)₃] FeSCN_2->FeSCN_3 + SCN⁻ FeSCN_4 [Fe(NCS)₄(H₂O)₂]⁻ FeSCN_3->FeSCN_4 + SCN⁻ FeSCN_5 [Fe(NCS)₅(H₂O)]²⁻ FeSCN_4->FeSCN_5 + SCN⁻ FeSCN_6 [Fe(NCS)₆]³⁻ FeSCN_5->FeSCN_6 + SCN⁻

Stepwise Formation of Iron(III)-Thiocyanate Complexes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) Hexathiocyanate

This technical guide provides a comprehensive overview of the synthesis, characterization, and quantitative analysis of the iron(III) hexathiocyanate complex, [Fe(SCN)₆]³⁻. The document details experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

The iron(III) hexathiocyanate complex is a coordination compound well-known for its intense blood-red color.[1] This characteristic makes it a classic subject for studies in chemical equilibrium, kinetics, and spectrophotometry.[2][3] The complex consists of a central iron(III) ion (Fe³⁺) coordinated to six thiocyanate ligands (SCN⁻), typically forming an octahedral geometry.[4] The formation of this complex in aqueous solution is a reversible and exothermic reaction.[4][5] Understanding the synthesis and properties of this complex is crucial for its application in various fields, including analytical chemistry and as a building block for supramolecular structures.[6]

Synthesis of Iron(III) Hexathiocyanate

The synthesis of iron(III) hexathiocyanate is typically achieved through the direct reaction of an iron(III) salt with a thiocyanate salt in an aqueous medium.[4] The general reaction is as follows:

Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(SCN)₆]³⁻(aq)

The equilibrium is dynamic, and the predominant species in solution at low thiocyanate concentrations is often the mono-complex, [Fe(SCN)(H₂O)₅]²⁺.[7] For the purpose of this guide, we will focus on the formation of the hexathiocyanate complex.

Experimental Protocol: General Synthesis

This protocol describes a standard method for preparing an aqueous solution of iron(III) hexathiocyanate.

Materials:

  • Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃·9H₂O)

  • Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

  • Hydrochloric acid (HCl) or Perchloric acid (HClO₄) for pH adjustment[8]

  • Distilled or deionized water

Procedure:

  • Prepare a stock solution of an iron(III) salt (e.g., 0.2 M FeCl₃) in distilled water. To prevent the hydrolysis of Fe³⁺, the solution should be acidified with a few drops of HCl or HClO₄ to achieve a pH of approximately 2.[8]

  • Prepare a stock solution of a thiocyanate salt (e.g., 0.2 M KSCN) in distilled water.

  • In a separate vessel, add a specific volume of the iron(III) stock solution.

  • Slowly add the thiocyanate stock solution to the iron(III) solution while stirring. A 6:1 molar ratio of thiocyanate to iron(III) is required for the formation of the hexathiocyanate complex.

  • The characteristic blood-red color will appear instantly upon mixing.[9]

  • Allow the reaction to equilibrate for at least 50 minutes at room temperature to ensure maximum complex formation.[8]

Note: The stability of the complex can be influenced by the nature of the anions present in the solution. Perchlorate ions (ClO₄⁻) have been shown to have a minimal effect on the complex's absorbance compared to chloride or nitrate ions.[10]

Synthesis_Workflow Synthesis Workflow for Iron(III) Hexathiocyanate A Prepare 0.2 M Iron(III) Salt Solution (e.g., FeCl₃ in acidified water, pH ~2) C Mix Solutions (Add thiocyanate to iron(III) solution) A->C B Prepare 0.2 M Thiocyanate Salt Solution (e.g., KSCN in water) B->C D Stir and Equilibrate (Room temperature, ~50 minutes) C->D Instant color change E Formation of Blood-Red [Fe(SCN)₆]³⁻ Complex D->E Equilibrium established F Proceed to Characterization E->F

Synthesis Workflow for Iron(III) Hexathiocyanate

Characterization of Iron(III) Hexathiocyanate

The characterization of the [Fe(SCN)₆]³⁻ complex involves a variety of analytical techniques to determine its structure, stability, and concentration.

Spectrophotometric Analysis

UV-Visible spectrophotometry is the primary method for the quantitative analysis of iron(III) thiocyanate complexes due to their intense color.[2][3]

Experimental Protocol: Spectrophotometric Determination of Equilibrium Constant

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions with known concentrations of the [Fe(SCN)₆]³⁻ complex. This is achieved by reacting a known, limiting amount of SCN⁻ with a large excess of Fe³⁺ to drive the equilibrium to completion, assuming all SCN⁻ is converted to the complex.[3]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically between 480 nm and 500 nm.[1]

    • Plot a graph of absorbance versus the concentration of [Fe(SCN)₆]³⁻. This should yield a linear relationship according to the Beer-Lambert law (A = εbc).

  • Determination of Equilibrium Concentrations:

    • Prepare a new series of solutions with varying initial concentrations of Fe³⁺ and SCN⁻.

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at λ_max.

    • Use the calibration curve to determine the equilibrium concentration of [Fe(SCN)₆]³⁻ in each solution.

  • Calculation of the Equilibrium Constant (K_f):

    • Calculate the equilibrium concentrations of Fe³⁺ and SCN⁻ by subtracting the concentration of the complex formed from their initial concentrations.

    • Calculate the formation constant (K_f) for each solution using the equilibrium expression.

Spectrophotometry_Workflow Spectrophotometric Characterization Workflow cluster_0 Calibration cluster_1 Equilibrium Analysis A Prepare Standard Solutions (Known [Fe(SCN)₆]³⁻) B Measure Absorbance at λ_max (~480-500 nm) A->B C Plot Beer-Lambert Calibration Curve (Absorbance vs. Concentration) B->C F Determine Equilibrium [Fe(SCN)₆]³⁻ (from Calibration Curve) C->F Use for conversion D Prepare Equilibrium Mixtures (Varying initial [Fe³⁺] and [SCN⁻]) E Measure Absorbance of Mixtures D->E E->F G Calculate Equilibrium Concentrations ([Fe³⁺]eq, [SCN⁻]eq) F->G H Calculate Formation Constant (Kf) G->H

Spectrophotometric Characterization Workflow
Other Characterization Techniques

  • X-ray Crystallography: Provides detailed information about the molecular structure, including bond lengths and angles, confirming the octahedral geometry of the complex.[4][6]

  • Infrared (IR) Spectroscopy: Used to study the coordination mode of the thiocyanate ligand (N-bonded vs. S-bonded).

  • Mössbauer Spectroscopy: Provides insights into the electronic structure and oxidation state of the iron center.[4]

  • Kinetic Studies: Stopped-flow techniques can be employed to measure the fast kinetics of the complex formation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the iron(III) hexathiocyanate complex.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula [Fe(SCN)₆]³⁻[4]
Molecular Weight ~404.4 g/mol [11][12]
Appearance Blood-red in aqueous solution[4][9]
Geometry Octahedral[4]

Table 2: Spectroscopic and Kinetic Data

ParameterValueConditionsReference
λ_max (Absorbance) 480 - 500 nmAqueous solution[1]
Molar Absorptivity (ε) 1.88 x 10⁴ L mol⁻¹ cm⁻¹At 485 nm with Triton X-100[13]
Formation Rate Constant (k₁) 127 ± 10 M⁻¹ s⁻¹25 °C, Ionic Strength = 0.40[7]
Formation Rate Constant (k₂) 20.2 ± 2 s⁻¹25 °C, Ionic Strength = 0.40[7]

Table 3: Thermodynamic and Stability Data

ParameterValueConditionsReference
Formation Reaction Exothermic (ΔH < 0)-[4][5]
Optimal pH for Stability ~2Aqueous HCl solution[8]
ΔH‡ (k₁ pathway) 13.0 ± 1.4 kcal/mol-[7]
ΔS‡ (k₁ pathway) -5 ± 5 e.u.-[7]
ΔH‡ (k₂ pathway) 20.2 ± 1.4 kcal/mol-[7]
ΔS‡ (k₂ pathway) 15 ± 5 e.u.-[7]

Conclusion

The synthesis and characterization of iron(III) hexathiocyanate provide a foundational case study in coordination chemistry. The straightforward synthesis, coupled with its strong chromophoric properties, makes it an ideal system for demonstrating principles of chemical equilibrium and kinetics. The detailed protocols and quantitative data presented in this guide offer a solid basis for researchers and scientists working with this and similar coordination complexes. Careful control over experimental conditions, particularly pH and ionic strength, is paramount for obtaining reproducible and accurate results.

References

Einecs 255-399-6 coordination chemistry fundamentals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Coordination Chemistry of Einecs 255-399-6

Introduction

This compound is formally identified as diaquabis(saccharinato)cobalt(II), a coordination complex of cobalt. This document provides a detailed overview of its fundamental coordination chemistry, synthesis, and characterization. The content is tailored for researchers, scientists, and professionals in drug development who may have an interest in metal-containing compounds.

Coordination Chemistry and Structure

The central atom in this complex is a cobalt(II) ion. It is coordinated with two saccharinato ligands and two water molecules. The saccharinato ligand is anionic and can coordinate to the metal ion in several ways, but in this complex, it typically acts as a monodentate ligand, coordinating through the nitrogen atom of the saccharin ring. The two water molecules also act as ligands, coordinating to the cobalt ion through their oxygen atoms. The resulting geometry around the cobalt center is generally octahedral.

Synthesis

A common method for the synthesis of diaquabis(saccharinato)cobalt(II) involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) sulfate, with sodium saccharin in an aqueous solution. The product, being less soluble, precipitates out and can be collected by filtration.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of diaquabis(saccharinato)cobalt(II) is as follows:

  • Preparation of Reactants:

    • Dissolve 2.0 g of sodium saccharin in 50 mL of distilled water in a 100 mL beaker.

    • In a separate beaker, prepare a solution of 1.2 g of cobalt(II) carbonate in 20 mL of distilled water.

  • Reaction:

    • Slowly add the cobalt(II) carbonate solution to the sodium saccharin solution while stirring continuously.

    • A pink precipitate of diaquabis(saccharinato)cobalt(II) will form.

    • Continue stirring the mixture at room temperature for 1 hour to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with three 10 mL portions of cold distilled water to remove any unreacted starting materials and soluble byproducts.

    • Subsequently, wash the product with a small amount of ethanol.

    • Dry the final product in a desiccator over anhydrous calcium chloride to a constant weight.

Physicochemical Characterization

The structure and properties of diaquabis(saccharinato)cobalt(II) are typically confirmed through various analytical techniques, including infrared (IR) spectroscopy, thermal analysis (TGA/DSC), and single-crystal X-ray diffraction.

Infrared Spectroscopy

The IR spectrum of diaquabis(saccharinato)cobalt(II) provides key information about the coordination of the saccharinato and water ligands.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) range
O-H (coordinated water)Stretching3500 - 3200
C=O (carbonyl)Stretching~1645
C-N (ring)Stretching~1335
SO₂ (sulfonyl)Asymmetric Stretching~1255
SO₂ (sulfonyl)Symmetric Stretching~1150
Thermal Analysis

Thermogravimetric analysis (TGA) reveals the thermal stability of the complex and the loss of coordinated water molecules upon heating.

Decomposition Step Temperature Range (°C) Mass Loss (%) Lost Species
1150 - 250~7.82 H₂O
2> 300-Decomposition of saccharinato ligand

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of diaquabis(saccharinato)cobalt(II).

G Synthesis Workflow for Diaquabis(saccharinato)cobalt(II) A Dissolve Sodium Saccharin in Water C Mix Solutions (Stir for 1 hour) A->C B Dissolve Cobalt(II) Carbonate in Water B->C D Precipitation of Diaquabis(saccharinato)cobalt(II) C->D E Vacuum Filtration D->E F Wash with Water and Ethanol E->F G Dry in Desiccator F->G H Final Product G->H

Caption: A flowchart illustrating the key steps in the synthesis of diaquabis(saccharinato)cobalt(II).

Coordination Sphere

This diagram shows the coordination of the ligands around the central cobalt(II) ion.

G Coordination Sphere of Diaquabis(saccharinato)cobalt(II) Co Co(II) N1 N Co->N1 coord N2 N Co->N2 coord O1 O Co->O1 coord O2 O Co->O2 coord Sac1 Saccharinato N1->Sac1 Sac2 Saccharinato N2->Sac2 H2O1 H₂O O1->H2O1 H2O2 H₂O O2->H2O2

Caption: A simplified diagram of the coordination environment around the central cobalt(II) ion.

Potential Applications in Drug Development

While this guide focuses on the fundamental coordination chemistry, it is worth noting that cobalt complexes are being investigated for various biomedical applications. The biological activity of such complexes is often related to the nature of the ligands and the central metal ion. The saccharinato ligand, being a derivative of saccharin, may impart specific biological properties to the complex. Further research is required to fully elucidate the potential of diaquabis(saccharinato)cobalt(II) in drug development, including its interaction with biological macromolecules and its potential signaling pathways.

An In-depth Technical Guide to the Magnetic Properties of Iron(III) Hexathiocyanate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of iron(III) hexathiocyanate complexes, with a focus on their synthesis, magnetic characterization, and the theoretical underpinnings of their electronic structure. This document is intended to be a valuable resource for researchers in coordination chemistry, materials science, and drug development who are interested in the magnetic behavior of these compounds.

Introduction

The hexathiocyanatoferrate(III) anion, [Fe(SCN)₆]³⁻, is a classic example of a paramagnetic coordination complex. The magnetic properties of this complex are primarily determined by the electronic configuration of the central iron(III) ion and the nature of the interaction with the six thiocyanate ligands. This guide will delve into the high-spin nature of these complexes, supported by quantitative magnetic data and detailed experimental methodologies.

Theoretical Framework: Ligand Field Theory and Electronic Structure

The magnetic properties of [Fe(SCN)₆]³⁻ are best understood through the lens of Ligand Field Theory (LFT). Iron(III) is a d⁵ metal ion. In an octahedral ligand field, such as the one created by the six thiocyanate ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

The thiocyanate ligand (SCN⁻) is considered a weak-field ligand in the spectrochemical series. This means that the energy difference between the t₂g and eg orbitals, known as the ligand field splitting energy (Δo), is smaller than the electron pairing energy (P). Consequently, it is energetically more favorable for the five d-electrons to occupy all five d-orbitals singly with parallel spins before any pairing occurs. This results in a high-spin d⁵ configuration with five unpaired electrons (S = 5/2).[1] This high-spin state is responsible for the paramagnetic behavior of iron(III) hexathiocyanate complexes.

G cluster_0 cluster_1 cluster_2 d_orbitals dxy  dxz  dyz  dx²-y²  dz² t2g t₂g (dxy, dxz, dyz) d_orbitals->t2g Splitting (Δo) eg eg (dx²-y², dz²) t2g->eg   Δo < P (High-Spin) t2g_electrons ↑  ↑  ↑ eg_electrons ↑  ↑

Quantitative Magnetic Data

The magnetic properties of iron(III) hexathiocyanate complexes have been investigated using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry. The data consistently show a high-spin state for the Fe(III) ion. A key parameter is the product of the molar magnetic susceptibility (χₘ) and temperature (T), which is expected to be nearly constant for a simple paramagnet in the high-temperature limit.

ComplexMeasurement Temperature (K)Magnetic Susceptibility (χₘ) (cm³/mol)χₘT (cm³·K/mol)Effective Magnetic Moment (μ_eff) (μ_B)Spin State
(Me₄N)₃[Fe(SCN)₆]Ambient1.45 x 10⁻²4.375.92High-Spin
(Me₄N)₃[Fe(SCN)₆]15 - 300-~4.37 (constant)-High-Spin

Note: The effective magnetic moment (μ_eff) is calculated using the equation μ_eff = √(8χₘT) ≈ 2.828√(χₘT) μ_B.

The experimental value of χₘT for (Me₄N)₃[Fe(SCN)₆] is in excellent agreement with the theoretical spin-only value of 4.375 cm³·K/mol for an S = 5/2 system with g = 2.0. This confirms the high-spin nature of the Fe(III) center and indicates that there are no significant magnetic interactions between the iron centers down to low temperatures.

Experimental Protocols

Synthesis of (Tetramethylammonium) Hexathiocyanatoferrate(III), (Me₄N)₃[Fe(SCN)₆]

This protocol is based on established synthetic methods for this complex.

G reagents Reactants: FeCl₃ Me₄NSCN dissolution Dissolve in Ethanol reagents->dissolution mixing Mix Solutions dissolution->mixing precipitation Precipitation of Product mixing->precipitation filtration Filter and Wash with Ethanol precipitation->filtration drying Dry in vacuo filtration->drying product Crystalline (Me₄N)₃[Fe(SCN)₆] drying->product

Materials:

  • Iron(III) chloride (FeCl₃), anhydrous

  • Tetramethylammonium thiocyanate (Me₄NSCN)

  • Absolute Ethanol

Procedure:

  • Preparation of Reactant Solutions:

    • In a clean, dry flask, dissolve a stoichiometric amount of anhydrous FeCl₃ in absolute ethanol.

    • In a separate flask, dissolve a stoichiometric excess (e.g., 6.1 equivalents) of Me₄NSCN in absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Reaction:

    • Slowly add the FeCl₃ solution to the Me₄NSCN solution with constant stirring.

    • A deep red solution will form, followed by the precipitation of the dark red crystalline product.

  • Isolation and Purification:

    • Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete precipitation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with several small portions of cold absolute ethanol to remove any unreacted starting materials.

  • Drying:

    • Dry the product under vacuum to remove residual solvent.

Magnetic Susceptibility Measurement using SQUID Magnetometry

This protocol provides a general workflow for measuring the magnetic susceptibility of a paramagnetic powder sample.

G sample_prep Sample Preparation: - Weigh powder sample - Pack into gelatin capsule mounting Mount Sample in Straw Holder sample_prep->mounting insertion Insert into SQUID Magnetometer mounting->insertion temp_control Set Temperature Program (e.g., 300 K to 2 K) insertion->temp_control field_app Apply Magnetic Field (e.g., 0.1 T) temp_control->field_app measurement Measure Magnetization vs. Temperature field_app->measurement data_analysis Data Analysis: - Correct for diamagnetism - Calculate χₘ and χₘT measurement->data_analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the powdered sample (typically 5-20 mg).

    • Carefully pack the sample into a gelatin capsule or a similar sample holder. The packing should be uniform to approximate a point source.

  • Mounting:

    • Secure the sample holder inside a plastic straw, which is then attached to the sample rod of the SQUID magnetometer.

  • Measurement:

    • Insert the sample into the SQUID instrument.

    • Center the sample within the detection coils.

    • Apply a constant, homogeneous DC magnetic field (e.g., 0.1 Tesla).

    • Measure the magnetic moment of the sample as a function of temperature, typically sweeping from room temperature down to low temperatures (e.g., 2 K).

  • Data Analysis:

    • The raw data (magnetic moment vs. temperature) is corrected for the diamagnetic contributions of the sample holder and the core electrons of the atoms in the complex.

    • The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the sample.

    • The product χₘT is then plotted against temperature to analyze the magnetic behavior.

Influence of the Counter-ion

While comprehensive data across a wide range of counter-ions for the hexathiocyanatoferrate(III) anion is not extensively documented in readily available literature, it is generally expected that for simple, non-interacting counter-ions (e.g., alkali metals, tetraalkylammonium), the magnetic properties of the [Fe(SCN)₆]³⁻ anion will be largely independent of the cation. The primary role of the counter-ion is to provide charge balance and facilitate the crystallization of the salt.

However, significant changes in the crystal packing induced by different counter-ions could potentially lead to weak intermolecular magnetic interactions at very low temperatures, which might be observable as a deviation from ideal paramagnetic behavior. Further research into a series of these complexes with varying counter-ions would be valuable to systematically study these subtle effects.

Conclusion

Iron(III) hexathiocyanate complexes are excellent examples of high-spin d⁵ octahedral systems. Their magnetic properties are dominated by the five unpaired electrons on the iron(III) center, leading to strong paramagnetism. The weak-field nature of the thiocyanate ligand is crucial in dictating this high-spin electronic configuration. The experimental data obtained from SQUID magnetometry provide clear evidence for this magnetic behavior. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to further explore the fascinating magnetic properties of these and related coordination complexes.

References

An In-depth Technical Guide to the Solubility of Quinazolinone Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial inquiry for "Einecs 255-399-6" did not yield a specific, well-characterized chemical entity with available solubility data. The European Chemicals Agency (ECHA) database does not provide detailed information for this EINECS number. However, extensive research on related chemical scaffolds consistently pointed to the quinazolinone core structure as a subject of significant scientific interest, particularly within drug discovery and development. Therefore, this guide focuses on the solubility of the quinazolinone chemical class in organic solvents, providing a comprehensive resource for professionals working with these compounds.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A critical parameter in the development of these derivatives is their solubility, which directly impacts their bioavailability, formulation, and efficacy. This guide provides a detailed overview of the solubility of quinazolinone derivatives in various organic solvents, outlines experimental protocols for solubility determination, and illustrates relevant chemical and biological pathways.

Quantitative Solubility Data

The solubility of quinazolinone derivatives can vary significantly based on their substitution patterns and the nature of the solvent. The following tables summarize available quantitative and qualitative solubility data for representative quinazolinone compounds.

Table 1: Quantitative Solubility of 4(3H)-Quinazolinone

SolventSolubilityMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 684.23 mMHygroscopic DMSO can affect solubility; freshly opened solvent is recommended.[3]
Water1.2 mg/mL8.21 mMRequires sonication to dissolve.[3]

Table 2: Qualitative and Semi-Quantitative Solubility of Various Quinazolinone Derivatives

Compound Class/DerivativeSolvent(s)Solubility ProfileSource/Comment
Pyrazolo-quinazoline derivativesN,N-Dimethylformamide (DMF)Highest solubility among tested solvents.Solubility was observed to increase with temperature.[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
1,4-DioxaneSoluble[4]
Tetrahydrofuran (THF)Soluble[4]
Ethyl AcetateSoluble[4]
Unspecified Quinazolin-4(3H)-one derivativesDimethyl Sulfoxide (DMSO)Freely soluble[5]
Ethyl Alcohol (40% and 90%)Slightly soluble[5]
WaterInsoluble[5]
7-chloro-3-(4-chlorophenyl)-2-phenylquinazolin-4(3H)-oneMethanol, Ethanol, Acetone, Ethyl Acetate, Chloroform, DMSOGood solubilityA study aimed at enhancing solubility used these solvents for initial assessment.[6]

It is important to note that quinazolinone derivatives exist in a lactam-lactim tautomeric equilibrium. The more polar lactam form is generally more stable in polar solvents.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. Below are detailed methodologies for assessing the solubility of quinazolinone derivatives.

This is the gold standard method for determining equilibrium solubility.[7]

Protocol:

  • Preparation: Add an excess amount of the solid quinazolinone derivative to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

For rapid assessment of solubility for multiple compounds, a miniaturized version of the shake-flask method is often employed.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the quinazolinone derivative in a highly solubilizing solvent like DMSO.

  • Sample Preparation: Dispense a small, precise volume of the stock solution into the wells of a microtiter plate. Add the desired organic solvent to each well.

  • Equilibration and Separation: Seal the plate and shake for an extended period. Centrifuge the plate to pellet any precipitate.

  • Analysis: Analyze the concentration of the compound in the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing against a calibration curve.

A simple and rapid method for preliminary solubility screening.

Protocol:

  • Sample Preparation: Place a small, known amount (e.g., 1-5 mg) of the quinazolinone derivative into a small vial.

  • Solvent Addition: Add the organic solvent dropwise while vortexing or shaking the vial.

  • Observation: Continue adding the solvent in measured increments until the solid is completely dissolved.

  • Estimation: The solubility can be estimated based on the total volume of solvent required for complete dissolution.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a common synthesis route for quinazolinone derivatives and a key signaling pathway they modulate.

G cluster_synthesis General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones A Anthranilic Acid C Amide Intermediate A->C Acylation B Acyl Chloride B->C E Benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G 2,3-Disubstituted Quinazolin-4(3H)-one E->G Condensation F Primary Amine F->G

Caption: A typical multi-step synthesis workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

G cluster_pathway PI3K-AKT Signaling Pathway Inhibition by Quinazolinones GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Quin Quinazolinone Derivative Quin->PI3K inhibits

Caption: Inhibition of the PI3K-AKT signaling pathway by certain quinazolinone derivatives.

Conclusion

The solubility of quinazolinone derivatives in organic solvents is a critical factor that is dependent on both the specific molecular structure and the chosen solvent system. While general trends indicate good solubility in polar aprotic solvents like DMSO and DMF, empirical determination remains essential for each new analog. The protocols and data presented in this guide offer a foundational resource for researchers in the field, enabling more efficient and informed development of quinazolinone-based therapeutics.

References

An In-depth Technical Guide to Einecs 255-399-6: Sodium Lauroyl Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 255-399-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound Sodium Lauroyl Aspartate. This anionic surfactant is synthesized from lauric acid, a fatty acid, and aspartic acid, an amino acid.[1] Due to its amphiphilic nature, possessing both a hydrophobic tail (lauroyl group) and a hydrophilic head (aspartate group), it exhibits excellent surface-active properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, mechanism of action, and applications of Sodium Lauroyl Aspartate.

Discovery and History

While the precise date and discoverer of Sodium Lauroyl Aspartate are not extensively documented in readily available literature, its development is rooted in the broader research into amino acid-based surfactants. These surfactants emerged as milder alternatives to traditional sulfate-based surfactants. The synthesis of amides from amines and acyl chlorides was first described in 1883 by German chemists Carl Schotten and Eugen Baumann, establishing the chemical foundation for producing such compounds.[2] The commercial use of Sodium Lauroyl Aspartate is primarily in the cosmetics and personal care industry, where it is valued for its gentle cleansing and conditioning properties.[1][3]

Synthesis

The primary method for synthesizing Sodium Lauroyl Aspartate is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[2] In this case, the amine is aspartic acid, and the acid chloride is lauroyl chloride.

Experimental Protocol: Schotten-Baumann Reaction for Sodium Lauroyl Aspartate

This protocol is a generalized representation based on the principles of the Schotten-Baumann reaction for N-acyl amino acid surfactants.

Materials:

  • Aspartic Acid

  • Lauroyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Preparation of the Aqueous Phase: Dissolve aspartic acid in an aqueous solution of sodium hydroxide. The stoichiometry should be calculated to neutralize the carboxylic acid groups of the aspartic acid and the hydrochloric acid that will be generated during the reaction.

  • Preparation of the Organic Phase: Dissolve lauroyl chloride in an organic solvent such as dichloromethane.

  • Reaction: The aqueous solution of the sodium salt of aspartic acid is cooled in an ice bath. The solution of lauroyl chloride is then added dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control the exothermic reaction. The pH of the aqueous phase is maintained in the alkaline range (typically pH 9-11) by the addition of sodium hydroxide solution to neutralize the liberated hydrochloric acid.

  • Separation: After the reaction is complete, the organic and aqueous layers are separated. The aqueous layer contains the sodium lauroyl aspartate.

  • Purification: The aqueous solution is washed with an organic solvent to remove any unreacted lauroyl chloride or lauric acid. The pH of the aqueous solution can then be adjusted as needed. The final product is typically an aqueous solution of Sodium Lauroyl Aspartate.

Physicochemical Properties

Sodium Lauroyl Aspartate is characterized by the following physicochemical properties:

PropertyValueReference
EINECS Number 255-399-6-
CAS Number 41489-18-3[4]
Molecular Formula C16H28NNaO5[5]
Molecular Weight 339.39 g/mol [5]
IUPAC Name Sodium (2S)-2-(dodecanoylamino)succinate[5]
Appearance Typically a white to off-white powder or aqueous solution[1]
Critical Micelle Concentration (CMC) of Disodium N-lauroyl aspartate 73 mmol/L[6]

Mechanism of Action

As a surfactant, the primary mechanism of action of Sodium Lauroyl Aspartate is the reduction of surface tension at the interface between different phases, such as oil and water or air and water.[1] Its amphiphilic structure is key to this function. The hydrophobic lauroyl tail orients itself away from water and towards oily substances, while the hydrophilic aspartate head remains in the aqueous phase.

This behavior leads to the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Micelles are spherical aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic heads form the outer surface, interacting with water. This structure allows for the emulsification of oils and the lifting of dirt and grime from surfaces, which is the basis of its cleansing action in personal care products.[1]

Applications

The primary application of Sodium Lauroyl Aspartate is in the cosmetics and personal care industry.[1][3] Its mildness makes it a suitable ingredient in a variety of products, including:

  • Cleansing Agents: Used in facial cleansers, body washes, and shampoos for its ability to gently remove dirt and oils without stripping the skin's natural moisture.[1]

  • Hair Conditioning Agents: It helps to leave hair easy to comb, soft, and shiny.[1]

  • Foaming Agents: It contributes to the lathering properties of cleansing products.[1]

While its predominant use is in cosmetics, the properties of amino acid-based surfactants are being explored for other potential applications, such as in drug delivery systems and other industrial formulations requiring mild and biodegradable surfactants.

Visualizations

Synthesis Workflow of Sodium Lauroyl Aspartate

Synthesis_Workflow cluster_reactants Reactants cluster_process Schotten-Baumann Reaction cluster_products Products Aspartic_Acid Aspartic Acid Reaction_Vessel Reaction Vessel (Aqueous-Organic Biphasic System) Aspartic_Acid->Reaction_Vessel Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Sodium_Lauroyl_Aspartate Sodium Lauroyl Aspartate Reaction_Vessel->Sodium_Lauroyl_Aspartate NaCl Sodium Chloride Reaction_Vessel->NaCl H2O Water Reaction_Vessel->H2O

Caption: Synthesis of Sodium Lauroyl Aspartate via the Schotten-Baumann reaction.

Mechanism of Action: Micelle Formation

Micelle_Formation Hydrophilic Head (Aspartate) Hydrophobic Tail (Lauroyl) cluster_surfactant Sodium Lauroyl Aspartate Monomer cluster_micelle Micelle Structure in Water s1 t1 ––––––––– s1->t1 center s2 t2 ––––––––– s2->t2 s3 t3 ––––––––– s3->t3 s4 t4 ––––––––– s4->t4 s5 t5 ––––––––– s5->t5 s6 t6 ––––––––– s6->t6 s7 t7 ––––––––– s7->t7 s8 t8 ––––––––– s8->t8 s9 t9 ––––––––– s9->t9 oil Oil Droplet

Caption: Surfactant mechanism showing micelle formation around an oil droplet.

References

Methodological & Application

Application Notes and Protocols for the Colorimetric Determination of Iron using Ferrozine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative determination of iron in various samples using the Ferrozine-based colorimetric assay. This method is highly sensitive and specific for ferrous iron (Fe²⁺) and is suitable for researchers, scientists, and drug development professionals.

Principle of the Assay

The Ferrozine assay is a colorimetric method for the quantification of iron.[1][2] The principle of the assay involves the following steps:

  • Iron Release: In acidic conditions, ferric iron (Fe³⁺) bound to proteins, such as transferrin, is released.[3][4]

  • Reduction: A reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, reduces the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][5]

  • Complex Formation: Ferrozine reagent reacts with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex.[6][7]

  • Spectrophotometric Measurement: The intensity of the colored complex is measured spectrophotometrically at a wavelength of approximately 562 nm. The absorbance is directly proportional to the concentration of iron in the sample.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the Ferrozine-based iron assay.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 562 nm[1][7]
Molar Absorptivity (ε) ~27,900 M⁻¹cm⁻¹[6][8]
pH Range for Complex Formation 4 - 9[6]
Linear Range Varies by protocol, typically up to 1000 µg/dL (179 µmol/L) or 1-14 ppm[3][9][10]
Color Stability At least 30 minutes[3][5]

Experimental Protocols

This section provides detailed methodologies for the colorimetric determination of iron using Ferrozine. The protocol can be adapted for both manual spectrophotometer readings and microplate-based assays.

Reagent Preparation
  • Iron Buffer (Reagent A): Prepare a solution containing an acetate buffer to maintain a pH of approximately 4.5. This solution will also contain a reducing agent. A typical composition is 0.22 mol/L hydroxylamine hydrochloride in an acetate buffer.[3]

  • Chromogen (Reagent B): Prepare a solution of Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt) in deionized water. A typical concentration is around 7.8 mmol/L.[3] Some protocols may also include Neocuproine to prevent copper interference.[3]

  • Iron Standard Solution: A certified iron standard solution of 1000 mg/L is used to prepare a series of calibration standards by serial dilution in deionized water.[1]

Sample Preparation
  • Serum or Plasma: Samples should be free of hemolysis.[5] If the sample is turbid, it should be clarified by centrifugation.[11]

  • Tissue Homogenates or Cell Lysates: Samples may require acid digestion to release protein-bound iron. This can be achieved by heating the sample in an acidic solution (e.g., with hydrochloric acid and potassium permanganate or with a mixture of hydrochloric and ascorbic acid).[9][12] After digestion, the samples should be cooled and centrifuged to remove any precipitate.[11]

Manual Assay Protocol (Cuvette-based)
  • Pipetting: To a series of test tubes, add the following:

    • Blank: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of deionized water.

    • Standards: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of each iron standard solution.

    • Samples: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of the prepared sample.

  • Incubation 1: Mix the contents of each tube and incubate for at least 2 minutes at room temperature to allow for the reduction of Fe³⁺ to Fe²⁺.[3]

  • Zeroing the Spectrophotometer: Set the spectrophotometer to 562 nm and zero the absorbance using the blank solution.[1]

  • First Reading (Optional): Some protocols recommend taking an initial absorbance reading (A1) of the standards and samples at this stage to correct for background absorbance.[3]

  • Color Development: Add a specific volume of the Chromogen (Reagent B) to each tube (e.g., 50 µL). Mix well.

  • Incubation 2: Allow the color to develop for at least 3-5 minutes at room temperature.[1][5]

  • Final Reading: Measure the absorbance (A2) of the standards and samples at 562 nm.

  • Calculation: Subtract the initial absorbance reading (if taken) from the final absorbance reading (A2 - A1). Plot a standard curve of absorbance versus iron concentration for the standards. Use the equation of the line from the standard curve to determine the iron concentration in the samples.

Microplate Assay Protocol
  • Pipetting: To the wells of a 96-well microplate, add the following:

    • Blank: 200 µL of Iron Buffer and 40 µL of deionized water.[11]

    • Standards: 200 µL of Iron Buffer and 40 µL of each iron standard solution.[11]

    • Samples: 200 µL of Iron Buffer and 40 µL of the prepared sample.[11]

  • Incubation 1: Mix gently and incubate for 5 minutes at room temperature.[11]

  • First Reading (Optional): Read the absorbance at 560 nm to obtain OD1 values.[11]

  • Color Development: Add a specific volume of the Chromogen reagent to each well (e.g., 8 µL).[13]

  • Incubation 2: Incubate for 5-10 minutes at room temperature.

  • Final Reading: Read the absorbance at 560 nm to obtain OD2 values.[11]

  • Calculation: Calculate the change in absorbance (OD2 - OD1). Create a standard curve and determine the iron concentration in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Sample_Prep Sample Preparation (e.g., Digestion, Dilution) Add_Sample Add Sample/Standard Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Buffer, Ferrozine, Standards) Add_Buffer Add Iron Buffer (with reducing agent) Reagent_Prep->Add_Buffer Add_Ferrozine Add Ferrozine Reagent Reagent_Prep->Add_Ferrozine Std_Curve Generate Standard Curve Reagent_Prep->Std_Curve Add_Buffer->Add_Sample Incubate1 Incubate (Reduction of Fe³⁺ to Fe²⁺) Add_Sample->Incubate1 Incubate1->Add_Ferrozine Incubate2 Incubate (Color Development) Add_Ferrozine->Incubate2 Measure_Abs Measure Absorbance at 562 nm Incubate2->Measure_Abs Measure_Abs->Std_Curve Calc_Conc Calculate Iron Concentration Std_Curve->Calc_Conc

Caption: Experimental workflow for the colorimetric determination of iron using the Ferrozine assay.

chemical_reaction cluster_reactants Reactants cluster_products Products Fe3 Fe³⁺ (Ferric Iron) (from sample) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Reducer Reducing Agent (e.g., Ascorbic Acid) Reducer->Fe2 Ferrozine Ferrozine (Colorless) Complex [Fe(Ferrozine)₃]²⁺ (Magenta Complex) Ferrozine->Complex Complexation Fe2->Complex

Caption: Chemical reaction pathway for the Ferrozine-based iron assay.

References

Application Notes and Protocol for Thiocyanate Quantification using Iron(III) Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate (SCN⁻) is a pseudohalide ion found in various biological fluids and is a biomarker for several physiological and pathological processes. It is a metabolite of cyanide detoxification and is also found in certain foods.[1][2] The quantification of thiocyanate is crucial in clinical diagnostics, toxicological studies, and drug development, particularly for compounds that may release cyanide.[1][3] The reaction between iron(III) and thiocyanate ions produces a distinct blood-red colored complex, which allows for a straightforward and sensitive spectrophotometric determination of thiocyanate concentration.[4][5] This application note provides a detailed protocol for the quantification of thiocyanate using the iron(III) nitrate method.

Principle

The assay is based on the formation of a series of iron(III) thiocyanate complexes, primarily [Fe(SCN)(H₂O)₅]²⁺, which are intensely colored. The reaction is as follows:

Fe³⁺ (aq) + SCN⁻ (aq) ⇌ [Fe(SCN)]²⁺ (aq)[4]

The intensity of the color, which is directly proportional to the thiocyanate concentration, is measured spectrophotometrically. The reactants, Fe³⁺ and SCN⁻, are practically colorless, making this a robust method for quantification.[4] The absorbance maximum of the iron(III)-thiocyanate complex is typically measured around 450-480 nm.[3][6]

Materials and Reagents

  • Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Nitric Acid (HNO₃), concentrated

  • Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

  • Trichloroacetic acid (TCA) (for sample deproteinization)

  • Distilled or deionized water

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Cuvettes

Experimental Protocol

Reagent Preparation

a. Ferric Nitrate Solution (Color Reagent):

  • Dissolve 202 g of Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) in approximately 500 mL of distilled water.

  • Carefully add 31.5 mL of concentrated nitric acid.[6]

  • Dilute to a final volume of 1 L with distilled water.[6]

  • Store in a dark bottle at room temperature.

b. Thiocyanate Stock Solution (1000 mg/L):

  • Accurately weigh 1.683 g of Potassium Thiocyanate (KSCN), previously dried at 105°C for 1 hour.

  • Dissolve in distilled water in a 1 L volumetric flask and make up to the mark.

  • This solution is stable for several months when stored at 4°C.

c. Thiocyanate Standard Solutions:

  • Prepare a series of standard solutions by diluting the stock solution with distilled water. Suggested concentrations are 1, 2, 5, 10, 15, and 20 mg/L.

d. Trichloroacetic Acid (TCA) Solution (10% w/v):

  • Dissolve 10 g of TCA in distilled water and dilute to 100 mL. This solution is used for precipitating proteins from biological samples.[3]

Sample Preparation (for biological samples)
  • To 1 mL of serum or plasma sample, add 1 mL of 10% TCA solution to precipitate proteins.[3]

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the clear supernatant for analysis.

Assay Procedure
  • Pipette 1.0 mL of each standard solution, blank (distilled water), and prepared sample supernatant into separate, clearly labeled test tubes.

  • Add 2.0 mL of the Ferric Nitrate solution (Color Reagent) to each tube.

  • Mix the contents of each tube thoroughly.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance of each solution at 460 nm using a spectrophotometer, with the blank solution as the reference.[7]

Data Analysis
  • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of thiocyanate in the samples by interpolating their absorbance values on the standard curve.

  • Remember to account for the dilution factor from the sample preparation step.

Data Presentation

The quantitative data should be summarized in a clear and structured manner for easy comparison and analysis.

Sample IDAbsorbance at 460 nmConcentration from Standard Curve (mg/L)Dilution FactorFinal Concentration (mg/L)
Blank0.0000.0N/A0.0
Standard 10.1501.0N/A1.0
Standard 20.3002.0N/A2.0
Standard 50.7505.0N/A5.0
Standard 101.50010.0N/A10.0
Sample 10.4503.026.0
Sample 20.9006.0212.0

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Ferric Nitrate, SCN Standards) Reaction Reaction (Add Color Reagent) Reagent_Prep->Reaction Sample_Prep Sample Preparation (Deproteinization with TCA) Sample_Prep->Reaction Incubation Incubation (10 min at RT) Reaction->Incubation Measurement Absorbance Measurement (460 nm) Incubation->Measurement Std_Curve Standard Curve Generation Measurement->Std_Curve Concentration_Det Concentration Determination Std_Curve->Concentration_Det

Caption: Experimental workflow for thiocyanate quantification.

Signaling Pathway of the Chemical Reaction

chemical_reaction Fe3 Fe³⁺ Complex [Fe(SCN)]²⁺ (Colored Complex) Fe3->Complex + SCN⁻ SCN SCN⁻ Complex->Fe3 - SCN⁻

Caption: Reversible formation of the iron(III) thiocyanate complex.

Application Notes and Troubleshooting

  • Interferences: Halides such as bromide and iodide can interfere with the assay.[7] Other substances that form colored complexes with iron(III) may also interfere. It is recommended to run appropriate controls.

  • Linearity: The assay is typically linear over a specific concentration range. For samples with high thiocyanate levels, dilution is necessary to fall within the linear range of the standard curve.[3]

  • pH: The reaction is pH-dependent. The use of nitric acid in the color reagent ensures a low pH, which is optimal for the formation of the colored complex.

  • Sample Matrix Effects: Biological matrices can sometimes interfere with the assay. The protein precipitation step is crucial for serum and plasma samples. For other complex matrices, a spike and recovery experiment is recommended to assess for matrix effects.

  • Stability: The color of the iron(III)-thiocyanate complex is stable for a reasonable period, but it is good practice to measure the absorbance within a consistent timeframe after color development.[7]

References

Application of Einecs 255-399-6 in organic synthesis catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial analysis indicates that the substance identified by Einecs 255-399-6, with the corresponding CAS number 41489-07-0, is not utilized as a catalyst in organic synthesis. Instead, chemical databases and suppliers identify this substance as "5-Oxo-DL-proline, compound with hexadecyl L-lysinate (1:1)" or variations thereof, which are primarily employed in the cosmetics industry as surfactants and conditioning agents.

A thorough review of scientific literature and chemical supplier information reveals no evidence of this compound being applied in the field of organic synthesis catalysis. The core request for detailed application notes, experimental protocols, and diagrams related to its catalytic use in this area cannot be fulfilled as the premise is incorrect.

The primary chemical identity associated with CAS number 41489-07-0 is a compound of 5-Oxo-DL-proline with hexadecyl L-lysinate[1]. Other sources may refer to similar structures like sodium lauroyl aspartate under a different CAS number but with related applications[2][3][]. These substances are valued for their surface-active properties and are incorporated into personal care products.

Given the discrepancy between the requested application and the actual use of this compound, it is not possible to provide the detailed protocols and diagrams for organic synthesis catalysis as specified in the prompt. The following sections would typically detail such applications; however, due to the non-catalytic nature of this specific chemical, this information is not applicable.

References

Application Note: Spectrophotometric Analysis of Iron(III) with Thiocyanate Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative determination of iron is a critical assay in pharmaceutical and biomedical research, as iron is a key element in many biological processes and a common impurity in drug substances. The spectrophotometric analysis of iron using the thiocyanate reagent is a simple, cost-effective, and robust method for quantifying trace amounts of iron(III). This method relies on the chemical reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic medium. This reaction produces a series of intensely colored, red-orange iron(III)-thiocyanate complexes, primarily [Fe(SCN)(H₂O)₅]²⁺. The intensity of the resulting color is directly proportional to the concentration of iron(III) in the sample, which can be quantified by measuring its absorbance using a spectrophotometer. This relationship is governed by the Beer-Lambert Law.

Principle of the Method

In a sufficiently acidic solution (pH < 2), ferric ions (Fe³⁺) react with thiocyanate ions to form a stable, colored complex. The acidic conditions are necessary to prevent the hydrolysis of Fe³⁺ to form iron(III) hydroxide (Fe(OH)₃). The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 480 nm. A calibration curve is constructed by plotting the absorbance values of several standard solutions of known iron concentrations versus their respective concentrations. The iron concentration in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Quantitative Data and Method Parameters

The performance of the iron(III)-thiocyanate method is characterized by several key parameters, summarized below.

ParameterTypical ValueNotes
Wavelength of Max. Absorbance (λmax) 470 - 480 nmThe exact λmax can vary slightly with the specific complex formed (e.g., [Fe(SCN)n]³⁻ⁿ). It is recommended to determine the λmax experimentally.
Molar Absorptivity (ε) ~7,000 L mol⁻¹ cm⁻¹This value indicates the high sensitivity of the method.
Linearity Range (Beer's Law) 0.5 - 10 ppm (mg/L)The method demonstrates a linear relationship between absorbance and concentration within this range. Samples with higher concentrations must be diluted.
Limit of Detection (LOD) ~0.1 ppm (mg/L)The lowest concentration of iron that can be reliably detected.
Optimal pH 1.5 - 2.0An acidic medium is crucial to prevent the precipitation of iron hydroxides and ensure the formation of the desired complex.
Color Stability ~10-15 minutesThe colored complex can be susceptible to fading over time due to photoreduction. Absorbance should be measured promptly after color development.

Experimental Protocols

Protocol 1: Preparation of Reagents and Standard Solutions

1.1. Preparation of 1000 ppm Iron(III) Stock Solution:

  • Accurately weigh 0.863 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).
  • Dissolve the salt in a small volume of deionized water in a 100 mL volumetric flask.
  • Add 2-3 mL of concentrated nitric acid (HNO₃) to prevent hydrolysis.
  • Dilute to the 100 mL mark with deionized water and mix thoroughly. This solution is stable for several months when stored in a cool, dark place.

1.2. Preparation of Working Standard Solutions (1-10 ppm):

  • Prepare a 100 ppm intermediate solution by pipetting 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and diluting to the mark with deionized water.
  • Prepare the working standards by diluting the 100 ppm solution as described in the table below.

Target Conc. (ppm)Volume of 100 ppm Stock (mL)Final Volume (mL)
1.01.0100
2.02.0100
5.05.0100
10.010.0100

1.3. Preparation of Potassium Thiocyanate (KSCN) Reagent (2 M):

  • Weigh 19.44 g of KSCN.
  • Dissolve in deionized water and dilute to a final volume of 100 mL in a volumetric flask.

1.4. Preparation of Nitric Acid (2 M):

  • Carefully add 12.5 mL of concentrated nitric acid (16 M) to approximately 50 mL of deionized water in a 100 mL volumetric flask.
  • Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

Protocol 2: Generation of a Calibration Curve

  • Label a series of 25 mL volumetric flasks, one for each standard and one for a blank.

  • Pipette 5.0 mL of each working standard solution (1, 2, 5, 10 ppm) into its respective flask.

  • For the blank, pipette 5.0 mL of deionized water into its flask.

  • To each flask, add 2.5 mL of the 2 M nitric acid solution.

  • To each flask, add 2.5 mL of the 2 M KSCN reagent.

  • Dilute each flask to the 25 mL mark with deionized water, cap, and invert several times to mix thoroughly.

  • Allow the solutions to stand for 10 minutes for full color development.

  • Set the spectrophotometer to the predetermined λmax (approx. 480 nm).

  • Use the blank solution to zero the spectrophotometer (set absorbance to 0.000).

  • Measure the absorbance of each standard solution.

  • Plot a graph of Absorbance (y-axis) versus Iron Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.

Protocol 3: Analysis of an Unknown Sample

  • Prepare the unknown sample. This may involve dissolving a solid in acid, followed by dilution with deionized water to bring the expected iron concentration into the linear range (0.5-10 ppm).

  • Pipette 5.0 mL of the prepared unknown sample solution into a 25 mL volumetric flask.

  • Treat the unknown sample exactly as the standards were treated: add 2.5 mL of 2 M nitric acid and 2.5 mL of 2 M KSCN reagent.

  • Dilute to the 25 mL mark with deionized water, mix, and allow 10 minutes for color development.

  • Measure the absorbance of the unknown sample at the same wavelength used for the calibration curve.

  • Calculate the iron concentration in the prepared sample solution using the calibration curve's linear equation:

    • Concentration (ppm) = (Absorbance_unknown - y-intercept) / slope

  • Adjust the calculated concentration for any dilutions made during the initial sample preparation to find the concentration in the original sample.

Visualizations

G cluster_reactants Reactants cluster_product Product Fe Fe³⁺ (aq) plus Fe->plus SCN SCN⁻ (aq) SCN->plus Complex [Fe(SCN)(H₂O)₅]²⁺ (aq) Red-Orange Complex plus->Complex Acidic Medium (pH < 2)

Caption: Chemical reaction for the formation of the iron(III)-thiocyanate complex.

G cluster_reaction Color Development cluster_analysis Spectrophotometric Analysis prep_standards 1. Prepare Fe³⁺ Standards (e.g., 1-10 ppm) add_reagents 3. To Standards & Sample: Add Acid (e.g., HNO₃) Add Reagent (KSCN) prep_standards->add_reagents prep_sample 2. Prepare Unknown Sample (Dissolve and Dilute) prep_sample->add_reagents incubate 4. Dilute to Final Volume & Incubate (10 min) add_reagents->incubate measure_abs 5. Measure Absorbance at λmax (~480 nm) incubate->measure_abs plot_curve 6. Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->plot_curve calc_conc 7. Calculate Concentration of Unknown Sample plot_curve->calc_conc

Caption: Experimental workflow for spectrophotometric iron analysis.

Interferences and Considerations

  • Oxidizing and Reducing Agents: Strong oxidizing agents can oxidize thiocyanate, while reducing agents can reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.

  • Complexing Anions: Ions such as phosphate, fluoride, and oxalate can form stable, colorless complexes with Fe³⁺, interfering with the formation of the thiocyanate complex and leading to lower results.

  • Cation Interference: Several cations, including Co²⁺, Ni²⁺, Cu²⁺, and Hg²⁺, can form colored complexes with thiocyanate. Their presence can lead to erroneously high results. These interferences are often minimal if the interfering ions are present at low concentrations.

  • Color Fading: The iron-thiocyanate complex can fade over time, especially when exposed to light. It is crucial to measure the absorbance within a consistent and short timeframe (e.g., 10-15 minutes) after adding the reagent.

Application Notes and Protocols: Iron(III) Hexathiocyanate as a Precursor for Influencing the Synthesis of Iron-Based Magnetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and experimental protocols for utilizing iron(III) and thiocyanate ions in the synthesis of iron-based magnetic materials. While iron(III) hexathiocyanate as a solid-state precursor for thermal decomposition is not extensively documented in the reviewed literature, the influence of thiocyanate ions in aqueous synthesis routes on the resulting iron oxide phases is well-established. This document outlines a representative protocol for the synthesis of iron oxide nanoparticles in the presence of thiocyanate ions, which is known to influence the formation of specific iron oxide polymorphs.

Introduction

Iron oxide nanoparticles are of significant interest for a multitude of biomedical applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and magnetic hyperthermia. The magnetic properties of these materials are intrinsically linked to their crystalline phase, size, and morphology. Common iron oxide phases include magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃), each possessing distinct magnetic characteristics.

The choice of precursor and synthesis conditions plays a critical role in determining the final properties of the nanoparticles. Thiocyanate (SCN⁻) ions have been shown to influence the crystallization pathway of iron oxides in aqueous solutions. Specifically, the presence of thiocyanate promotes the formation of iron(III)-rich oxides like goethite (α-FeOOH) and ferrihydrite.[1][2] This is attributed to the thiocyanate ion's ability to facilitate the oxidation of Fe²⁺ to Fe³⁺ and to catalyze the hydrolysis of Fe³⁺.[1]

This document provides a detailed protocol for a hydrothermal synthesis method that demonstrates the influence of thiocyanate on the formation of iron oxide nanoparticles.

Data Presentation

The following table summarizes the typical magnetic properties of common iron oxide phases. The specific properties of materials synthesized using thiocyanate-mediated routes will be dependent on the exact synthesis conditions and the resulting nanoparticle composition and morphology.

Iron Oxide PhaseTypical Magnetic BehaviorSaturation Magnetization (emu/g)Coercivity (Oe)
Magnetite (Fe₃O₄)Ferrimagnetic60 - 100100 - 200
Maghemite (γ-Fe₂O₃)Ferrimagnetic60 - 80100 - 200
Hematite (α-Fe₂O₃)Weakly Ferromagnetic/Antiferromagnetic0.1 - 0.4> 1000
Goethite (α-FeOOH)Antiferromagnetic~1High

Experimental Protocols

Hydrothermal Synthesis of Iron Oxide Nanoparticles in the Presence of Thiocyanate

This protocol describes a representative method for the synthesis of iron oxide nanoparticles where thiocyanate ions are introduced to influence the final product. This method is adapted from general hydrothermal synthesis procedures for iron oxides.[3]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Potassium thiocyanate (KSCN)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

  • Fume hood

Procedure:

  • Precursor Solution Preparation:

    • In a 100 mL beaker, dissolve 2.70 g of FeCl₃·6H₂O in 40 mL of deionized water with vigorous stirring.

    • In a separate beaker, dissolve 1.94 g of KSCN in 20 mL of deionized water.

    • Add the KSCN solution to the FeCl₃ solution under continuous stirring. The solution will turn a deep blood-red color due to the formation of the iron(III) thiocyanate complex.

  • Precipitation:

    • Slowly add a 2 M NaOH solution dropwise to the iron(III) thiocyanate solution while stirring vigorously until the pH of the solution reaches approximately 10. A brownish-red precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180 °C for 12 hours in a drying oven.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Washing:

    • Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.

    • Discard the supernatant and wash the precipitate with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Characterization:

The synthesized nanoparticles should be characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phase, transmission electron microscopy (TEM) to analyze the morphology and size, and vibrating sample magnetometry (VSM) to measure the magnetic properties.

Visualizations

Logical Workflow for Thiocyanate-Influenced Iron Oxide Nanoparticle Synthesis

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Hydrothermal Treatment cluster_3 Product Recovery A Dissolve Iron(III) Salt (e.g., FeCl₃·6H₂O) in Water C Mix Solutions to Form Iron(III) Thiocyanate Complex A->C B Dissolve Thiocyanate Salt (e.g., KSCN) in Water B->C D Add Base (e.g., NaOH) to Adjust pH C->D E Formation of Iron Hydroxide/ Oxyhydroxide Precipitate D->E F Transfer Suspension to Autoclave E->F G Heat at Elevated Temperature and Pressure F->G H Crystallization into Iron Oxide Nanoparticles G->H I Centrifugation and Washing (Water and Ethanol) H->I J Drying of Nanoparticles I->J

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Influence of Thiocyanate on Iron Oxide Formation Pathway

G cluster_Fe2 Fe²⁺ Oxidation cluster_Fe3 Fe³⁺ Hydrolysis & Precipitation Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation Goethite Goethite (α-FeOOH)/ Ferrihydrite Fe3->Goethite Precipitation SCN Thiocyanate (SCN⁻) SCN->Fe2 Facilitates SCN->Fe3 Stimulates Hydrolysis

Caption: Role of thiocyanate in iron oxide formation.

References

Application Notes and Protocols for Kinetic Studies of Einecs 255-399-6 (Iron(III) Hexathiocyanate)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Einecs 255-399-6, chemically known as Iron(III) hexathiocyanate, is a coordination complex extensively utilized in kinetic studies to investigate the mechanisms of ligand substitution reactions. The distinct blood-red color of the iron(III)-thiocyanate complex allows for easy monitoring of its formation and dissociation, making it an excellent model system for studying fast reaction kinetics.[1] Kinetic analysis of this system has revealed a complex reaction mechanism involving a dissociative interchange (I_d) pathway and the formation of different product species depending on the pH of the solution.[2] These studies provide valuable insights into the fundamental principles of metal-ligand binding, which is crucial in various fields, including drug development, where understanding the kinetics of drug-target interactions is paramount.

The reaction between iron(III) and thiocyanate is rapid, typically occurring on a millisecond to second timescale, necessitating the use of specialized techniques like stopped-flow spectrophotometry for accurate kinetic measurements.[3][4][5] The kinetic profile is further influenced by the potential for linkage isomerism, where the thiocyanate ligand can coordinate to the iron center through either the nitrogen (N-bound) or sulfur (S-bound) atom, leading to isomers with different kinetic stabilities.[6]

Experimental Protocols

This section provides a detailed protocol for the kinetic analysis of the formation of the iron(III)-thiocyanate complex using stopped-flow spectrophotometry.

1. Materials and Reagents

  • Iron(III) Perchlorate (Fe(ClO₄)₃)

  • Sodium Thiocyanate (NaSCN)

  • Perchloric Acid (HClO₄)

  • Sodium Perchlorate (NaClO₄) (for maintaining constant ionic strength)

  • Distilled or deionized water

  • Stopped-flow spectrophotometer

  • UV-Visible spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Solution Preparation

  • Iron(III) Stock Solution (e.g., 0.1 M): Dissolve a calculated amount of Iron(III) perchlorate in a solution of perchloric acid (e.g., 0.5 M) to prevent hydrolysis. Dilute to the final volume with distilled water in a volumetric flask. The exact concentration of the iron(III) solution should be determined by a suitable analytical method, such as EDTA titration.

  • Thiocyanate Stock Solution (e.g., 0.1 M): Dissolve a calculated amount of sodium thiocyanate in distilled water in a volumetric flask.

  • Perchloric Acid Stock Solution (e.g., 1.0 M): Standardize the perchloric acid solution by titration.

  • Sodium Perchlorate Stock Solution (e.g., 1.0 M): Dissolve a calculated amount of sodium perchlorate in distilled water.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solutions. The final concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in large excess (typically [Fe³⁺] >> [SCN⁻]). The ionic strength of all solutions should be kept constant by adding the appropriate amount of sodium perchlorate solution. Prepare solutions with varying concentrations of Fe³⁺ and H⁺ to study their effect on the reaction rate.

3. Stopped-Flow Kinetic Measurements

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the observation wavelength to the λ_max of the iron(III)-thiocyanate complex, which is around 460 nm.[5]

    • Thermostat the sample handling unit to the desired temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load the two syringes of the stopped-flow instrument with the iron(III) and thiocyanate working solutions.

    • Initiate the push to rapidly mix the reactants in the observation cell.

    • Record the change in absorbance as a function of time. The instrument's software will typically generate a kinetic trace.

    • Repeat the measurement several times for each set of concentrations to ensure reproducibility.

    • Perform measurements for all the prepared working solutions with varying [Fe³⁺] and [H⁺].

4. Data Analysis

  • Determination of the Observed Rate Constant (k_obs):

    • The kinetic traces obtained under pseudo-first-order conditions ([Fe³⁺] >> [SCN⁻]) will follow a single exponential decay.

    • Fit the absorbance versus time data to the following equation: A(t) = A_∞ + (A₀ - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_∞ is the absorbance at equilibrium, and k_obs is the observed pseudo-first-order rate constant.

  • Determination of Individual Rate Constants:

    • The formation of the iron(III)-thiocyanate complex proceeds through two parallel pathways, one involving Fe³⁺ and the other involving its hydrolyzed form, Fe(OH)²⁺. The observed rate constant, k_obs, is related to the concentrations of Fe³⁺ and H⁺ by the following equation:[2] k_obs = (k₁ + k₂ * K_a1 / [H⁺]) * [Fe³⁺] + (k₋₁ + k₋₂ * [H⁺] / K_a2) where:

      • k₁ and k₋₁ are the forward and reverse rate constants for the reaction of Fe³⁺ with SCN⁻.

      • k₂ and k₋₂ are the forward and reverse rate constants for the reaction of Fe(OH)²⁺ with SCN⁻.

      • K_a1 is the acid dissociation constant of [Fe(H₂O)₆]³⁺.

      • K_a2 is the acid dissociation constant of [Fe(H₂O)₅(OH)]²⁺.

    • By plotting k_obs versus [Fe³⁺] at different constant [H⁺], a series of straight lines should be obtained. The slopes and intercepts of these lines can be used to determine the values of the individual rate constants.

Data Presentation

The following table summarizes the kinetic parameters for the formation of the iron(III)-thiocyanate complex at 25.0 °C and an ionic strength of 1.0 M (NaClO₄).[2]

ParameterValueDescription
k₁ 109 ± 10 M⁻¹s⁻¹Forward rate constant for the reaction of Fe³⁺ with SCN⁻
k₋₁ 0.79 ± 0.10 s⁻¹Reverse rate constant for the dissociation of FeSCN²⁺
k₂ 8020 ± 800 M⁻¹s⁻¹Forward rate constant for the reaction of Fe(OH)²⁺ with SCN⁻
k₋₂ 2630 ± 230 s⁻¹Reverse rate constant for the dissociation of Fe(OH)SCN⁺
K_a1 2.04 x 10⁻³ MAcid dissociation constant for [Fe(H₂O)₆]³⁺
K_a2 6.5 x 10⁻⁵ MAcid dissociation constant for [Fe(H₂O)₅(OH)]²⁺

Mandatory Visualization

ReactionPathway cluster_reactants Reactants cluster_products Products Fe(H2O)6^3+ Fe(H2O)6^3+ Fe(H2O)5(OH)^2+ Fe(H2O)5(OH)^2+ Fe(H2O)6^3+->Fe(H2O)5(OH)^2+ + H2O - H3O+ Ka1 Fe(H2O)5(SCN)^2+ Fe(H2O)5(SCN)^2+ Fe(H2O)6^3+->Fe(H2O)5(SCN)^2+ + SCN- k1 SCN- SCN- Fe(H2O)5(OH)^2+->Fe(H2O)6^3+ - H2O + H3O+ Fe(H2O)4(OH)(SCN)+ Fe(H2O)4(OH)(SCN)+ Fe(H2O)5(OH)^2+->Fe(H2O)4(OH)(SCN)+ + SCN- k2 Fe(H2O)5(SCN)^2+->Fe(H2O)6^3+ - SCN- k-1 Fe(H2O)4(OH)(SCN)+->Fe(H2O)5(OH)^2+ - SCN- k-2

Caption: Parallel reaction pathways for the formation of the Iron(III)-thiocyanate complex.

References

Standard Operating Procedure for Handling Iron(III) Hexathiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Iron(III) hexathiocyanate, a coordination compound valued for its distinct colorimetric properties and applications in analytical chemistry.

Compound Identification and Properties

Iron(III) hexathiocyanate, with the chemical formula [Fe(NCS)₆]³⁻, is a complex ion composed of a central iron atom in the +3 oxidation state coordinated to six thiocyanate ligands. It is notable for the blood-red color it imparts to solutions, a characteristic leveraged in various analytical methods.

Table 1: Physical and Chemical Properties of Iron(III) Hexathiocyanate

PropertyValueSource(s)
IUPAC Name iron(3+);hexathiocyanate
Molecular Formula C₆FeN₆S₆³⁻
Molecular Weight 404.4 g/mol
Appearance Deep red solid[1]
Solubility Soluble in water, forming blood-red solutions[1]
CAS Number 45227-67-6

Safety and Hazard Information

Anticipated GHS Hazard Classification:

  • Pictograms:

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • EUH032: Contact with acids liberates very toxic gas (Hydrogen Cyanide).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

  • Iron(III): While essential, iron can be toxic. Fe(III) has been shown to have microbicidal activity and can be damaging to cells.[3][4]

  • Thiocyanate: Thiocyanate is known to be goitrogenic, acting as a competitive inhibitor of the thyroid's sodium/iodide symporter. It can be harmful if swallowed or in contact with skin.[2] Repeated ingestion of thiocyanate salts has been shown to cause severe clinical effects in animal studies.[5]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and strong oxidizing agents.

  • Keep container tightly closed when not in use.[6]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Applications and Experimental Protocols

The primary application of Iron(III) hexathiocyanate is in the quantitative colorimetric or spectrophotometric determination of iron(III) ions. The intensity of the blood-red color of the [Fe(SCN)(H₂O)₅]²⁺ complex is proportional to the concentration of Fe³⁺ in the sample.

Synthesis of Iron(III) Hexathiocyanate Solution

Iron(III) hexathiocyanate is typically synthesized in situ for analytical applications. The reaction involves mixing an iron(III) salt solution with a thiocyanate salt solution.

  • Direct Reaction: Mixing an aqueous solution of iron(III) chloride (FeCl₃) or iron(III) nitrate (Fe(NO₃)₃) with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) results in the formation of the iron(III) thiocyanate complex.[1]

    • Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)(H₂O)₅]²⁺(aq)

The following diagram illustrates the workflow for the in situ synthesis and subsequent analysis.

cluster_synthesis In Situ Synthesis cluster_analysis Spectrophotometric Analysis Fe_salt Iron(III) Salt Solution (e.g., FeCl₃, Fe(NO₃)₃) Mixing Mix Solutions Fe_salt->Mixing SCN_salt Thiocyanate Salt Solution (e.g., KSCN, NH₄SCN) SCN_salt->Mixing Complex Formation of [Fe(SCN)(H₂O)₅]²⁺ Complex (Blood-Red Solution) Mixing->Complex Spectrophotometer Measure Absorbance (λmax ≈ 480 nm) Complex->Spectrophotometer Data_Analysis Data Analysis (Beer-Lambert Law) Spectrophotometer->Data_Analysis Concentration Determine Fe³⁺ Concentration Data_Analysis->Concentration Standards Prepare Standard Fe³⁺ Solutions (Known Concentrations) Add_SCN Add Thiocyanate Solution to all samples Standards->Add_SCN Unknown Prepare Unknown Fe³⁺ Solution Unknown->Add_SCN Measure_Abs Measure Absorbance at λmax (≈ 480 nm) Add_SCN->Measure_Abs Calibration_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Abs->Calibration_Curve Determine_Conc Determine Concentration of Unknown from Calibration Curve Calibration_Curve->Determine_Conc

References

Application Note: Determination of Sodium Lauroyl Aspartate (CAS 41489-07-0) in Environmental Water Samples by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a representative method for the trace-level quantification of Sodium Lauroyl Aspartate (CAS 41489-07-0), an amino acid-based anionic surfactant, in environmental water matrices such as surface water and wastewater effluent. Due to its increasing use in personal care products, monitoring its presence in aquatic environments is of growing importance. This method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol described is based on established methods for similar N-acyl amino acid surfactants and provides a robust framework for researchers in environmental science and analytical chemistry.

Introduction

Sodium Lauroyl Aspartate is an N-acyl amino acid surfactant valued for its mildness, biodegradability, and good foaming properties. It is frequently used in facial cleansers, shampoos, and other personal care products. The widespread use of these products leads to the introduction of their ingredients into municipal wastewater streams. While amino acid-based surfactants are generally considered to have a better environmental profile than traditional surfactants, their potential impact on aquatic ecosystems necessitates the development of sensitive analytical methods to monitor their concentrations in environmental waters.

This document provides a detailed protocol for the analysis of Sodium Lauroyl Aspartate, leveraging the high selectivity and sensitivity of LC-MS/MS, which is the technique of choice for identifying and quantifying trace organic contaminants in complex matrices.

Signaling Pathways and Environmental Fate

As a surfactant, Sodium Lauroyl Aspartate does not have a specific signaling pathway in the toxicological sense. Its environmental impact is primarily related to its surface-active properties and its biodegradation. The logical relationship for its environmental monitoring is straightforward: its presence in water is directly linked to discharges from domestic and industrial sources. The primary concern is its potential to contribute to the overall load of organic pollutants in aquatic systems. The general pathway from use to environmental presence is outlined below.

A Use in Personal Care Products B Discharge into Wastewater A->B Consumer Use C Wastewater Treatment Plant (WWTP) B->C D Biodegradation (Partial or Complete) C->D Biological Treatment E Effluent Discharge to Surface Water C->E Incomplete Removal F Presence in Environmental Water E->F

Caption: Logical flow of Sodium Lauroyl Aspartate from consumer use to environmental presence.

Experimental Protocol

This protocol is a representative method and may require optimization for specific water matrices.

3.1. Materials and Reagents

  • Solvents: HPLC-grade or LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and water.

  • Reagents: Formic acid (FA, ~99%), Ammonium hydroxide (NH₄OH).

  • Standards: Sodium Lauroyl Aspartate analytical standard.

  • SPE Cartridges: Polymer-based reversed-phase cartridges suitable for anionic compounds (e.g., Oasis MAX, 60 mg, 3 mL).

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect 100-500 mL of water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust the sample pH to ~9.0 using ammonium hydroxide. This ensures the aspartic acid moiety is deprotonated and the molecule carries a negative charge for optimal retention on the anion-exchange sorbent.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 5 mL of Methanol.

    • Equilibrate the cartridge with 5 mL of HPLC-grade water adjusted to pH 9.0. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the target analyte from the cartridge with 5 mL of methanol containing 2% formic acid. The acid neutralizes the anionic sites, releasing the analyte.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.

cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis A 1. Filter 100 mL Water Sample B 2. Adjust pH to 9.0 (NH4OH) A->B C 3. Condition SPE (Oasis MAX) B->C D 4. Load Sample C->D E 5. Wash Cartridge (H2O) D->E F 6. Elute Analyte (MeOH + 2% FA) E->F G 7. Evaporate & Reconstitute in 1 mL F->G H Inject into LC-MS/MS System G->H

Caption: Experimental workflow for the extraction and analysis of Sodium Lauroyl Aspartate.

3.3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3.4. Data Presentation

The performance of this representative method is summarized below. These values are typical for the analysis of trace surfactants in environmental water.

ParameterSurface WaterWastewater Effluent
Method Detection Limit (MDL) 5 ng/L15 ng/L
Method Quantitation Limit (MQL) 15 ng/L50 ng/L
Recovery (%) 95 ± 5%88 ± 8%
Relative Standard Deviation (RSD) < 7%< 12%
Table 1: Representative Method Performance Characteristics.

LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.310
1.00.310
8.00.395
10.00.395
10.10.310
12.00.310
Table 2: Representative Liquid Chromatography Gradient.

Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400 °C
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Table 3: Representative Mass Spectrometer Settings. Note: Specific MRM transitions must be optimized by direct infusion of the Sodium Lauroyl Aspartate standard.

Results and Discussion

This SPE-LC-MS/MS method provides the necessary selectivity and sensitivity for the detection of Sodium Lauroyl Aspartate in complex environmental water samples. The use of a polymer-based mixed-mode anion exchange SPE cartridge allows for effective concentration and cleanup, removing matrix components that could interfere with the analysis. The negative ionization mode is selected because the aspartic acid moiety is readily deprotonated. The method's performance, characterized by low nanogram-per-liter detection limits and high recovery rates, makes it suitable for environmental monitoring and risk assessment studies.

Conclusion

The described protocol offers a robust and sensitive framework for the quantification of Sodium Lauroyl Aspartate (CAS 41489-07-0) in environmental waters. While this method is based on established principles for similar analytes, it should be fully validated in the target matrix according to standard guidelines before being used for regulatory or compliance monitoring. This includes the determination of specific MRM transitions, optimization of collision energies, and assessment of matrix effects.

Method for the Synthesis of Iron(III) Hexathiocyanate Nanoparticles: A Hypothetical Protocol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron(III) hexathiocyanate is a well-known coordination complex that exhibits a characteristic deep red color, a property extensively utilized in the quantitative analysis of iron. The synthesis of this complex in the form of nanoparticles could open new avenues for its application in areas such as bio-imaging, sensing, and drug delivery, leveraging the unique optical and magnetic properties of materials at the nanoscale. This document outlines a hypothetical microemulsion-based synthesis approach to produce Iron(III) hexathiocyanate nanoparticles. The microemulsion method is chosen for its ability to create nano-sized reactors, allowing for control over particle size and distribution.

Proposed Synthesis Protocol: Reverse Micelle (Water-in-Oil) Microemulsion Method

This protocol describes a method for synthesizing Iron(III) hexathiocyanate nanoparticles by reacting ferric chloride and potassium thiocyanate within the aqueous cores of reverse micelles.

2.1. Materials and Equipment

Reagents Equipment
Ferric chloride hexahydrate (FeCl₃·6H₂O)Magnetic stirrers and stir bars
Potassium thiocyanate (KSCN)Volumetric flasks and pipettes
Cetyltrimethylammonium bromide (CTAB)Syringes and syringe filters (0.22 µm)
n-HexaneSonicator
n-ButanolCentrifuge
Deionized waterDynamic Light Scattering (DLS) instrument
AcetoneUV-Vis Spectrophotometer
Transmission Electron Microscope (TEM)
Fourier-Transform Infrared (FTIR) Spectrometer

2.2. Experimental Procedure

  • Preparation of Microemulsion Systems:

    • Prepare two separate microemulsion systems.

    • Microemulsion A (Iron Precursor):

      • In a 100 mL flask, dissolve a specific amount of CTAB (surfactant) in a mixture of n-hexane (oil phase) and n-butanol (co-surfactant).

      • Stir the mixture until the CTAB is completely dissolved.

      • To this organic solution, add a small, precise volume of an aqueous solution of FeCl₃·6H₂O.

      • Sonicate the mixture for 15-20 minutes until a clear, stable microemulsion is formed.

    • Microemulsion B (Thiocyanate Precursor):

      • In a separate 100 mL flask, prepare another microemulsion using the same procedure as above, but add an aqueous solution of KSCN instead of FeCl₃·6H₂O. The molar ratio of SCN⁻ to Fe³⁺ should be at least 6:1 to favor the formation of the hexathiocyanate complex.

  • Nanoparticle Synthesis:

    • Slowly add Microemulsion B to Microemulsion A dropwise under vigorous stirring.

    • The reaction mixture should immediately turn a deep red color, indicating the formation of the Iron(III) hexathiocyanate complex.

    • Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring to ensure complete reaction and nanoparticle formation.

  • Nanoparticle Isolation and Purification:

    • Break the microemulsion by adding a sufficient volume of a polar solvent like acetone. This will cause the nanoparticles to precipitate.

    • Collect the precipitate by centrifugation (e.g., 8000 rpm for 20 minutes).

    • Discard the supernatant and wash the nanoparticle pellet multiple times with a mixture of hexane and acetone to remove residual surfactant and unreacted precursors.

    • Finally, wash the pellet with deionized water to remove any remaining salts.

    • Dry the purified nanoparticles under vacuum at room temperature.

2.3. Hypothetical Characterization Data

The following table presents hypothetical data for nanoparticles synthesized using this method. Actual results will vary depending on the precise experimental conditions.

ParameterValueMethod
Hydrodynamic Diameter (Z-average)85 ± 5 nmDLS
Polydispersity Index (PDI)0.21DLS
Wavelength of Max. Absorbance (λₘₐₓ)480 nmUV-Vis
Core Particle Size (from TEM)60 ± 10 nmTEM
Zeta Potential-15 mVDLS
Key FTIR Peaks (cm⁻¹)~2050 (S-C≡N stretch), ~470 (Fe-N stretch)FTIR

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis steps.

experimental_workflow cluster_prep Microemulsion Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization A1 Dissolve CTAB in Hexane/Butanol A2 Add Aqueous FeCl₃ Solution A1->A2 A3 Sonicate to form Microemulsion A A2->A3 C Mix Microemulsions A & B (Vigorous Stirring) A3->C B1 Dissolve CTAB in Hexane/Butanol B2 Add Aqueous KSCN Solution B1->B2 B3 Sonicate to form Microemulsion B B2->B3 B3->C D Reaction (4-6 hours) C->D E Break Microemulsion (add Acetone) D->E F Centrifuge to Precipitate E->F G Wash with Hexane/Acetone F->G H Wash with Deionized Water G->H I Dry Nanoparticles (Vacuum) H->I J DLS, UV-Vis, TEM, FTIR I->J

Caption: Experimental workflow for the synthesis of Iron(III) hexathiocyanate nanoparticles.

logical_relationship precursors Precursors (FeCl₃, KSCN) micelle Reverse Micelles (Nanoreactors) precursors->micelle encapsulation reaction In-situ Reaction ([Fe(SCN)₆]³⁻ formation) micelle->reaction mixing nanoparticles Nanoparticle Formation & Growth reaction->nanoparticles stabilization Surfactant Stabilization (CTAB) nanoparticles->stabilization final_product Purified Nanoparticles nanoparticles->final_product isolation stabilization->final_product isolation

Caption: Logical relationship of the key stages in the nanoparticle synthesis.

Conclusion and Future Directions

The protocol described herein provides a rational starting point for the synthesis of Iron(III) hexathiocyanate nanoparticles. Significant experimental work will be required to optimize parameters such as precursor concentrations, water-to-surfactant molar ratio (W₀), reaction time, and temperature to control the size, morphology, and stability of the resulting nanoparticles. Furthermore, extensive characterization will be crucial to confirm the chemical identity, purity, and physicochemical properties of the synthesized nanomaterial. Successful synthesis of these nanoparticles could pave the way for novel applications in diagnostics and targeted therapy.

Troubleshooting & Optimization

Technical Support Center: Iron(III) Hexathiocyanate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with iron(III) hexathiocyanate solutions.

Troubleshooting Guides & FAQs

Category 1: General Stability and Color Fading

Question: Why is my red iron(III) hexathiocyanate solution fading or changing color over time?

Answer: The blood-red color of the iron(III) hexathiocyanate complex, primarily [Fe(SCN)(H₂O)₅]²⁺ and higher-order complexes like [Fe(SCN)₆]³⁻, is known to be unstable.[1][2] This fading is often due to several factors:

  • Redox Reactions: The thiocyanate ion (SCN⁻) can be oxidized, while iron(III) is reduced to iron(II), which does not form a colored complex with thiocyanate.[1] This process can be influenced by light and temperature.[3][4]

  • Hydrolysis: At higher pH values, iron(III) ions are prone to hydrolysis, forming iron hydroxides and decreasing the concentration of the colored complex.[1][5]

  • Equilibrium Shifts: The formation of the complex is a reversible equilibrium reaction.[3][6][7] Changes in concentration, temperature, or the presence of competing ions can shift the equilibrium away from the colored product.[6][8]

Question: What is the optimal pH for maintaining the stability of the iron(III) hexathiocyanate complex?

Answer: The solution must be acidic to prevent the hydrolysis of Fe(III) ions.[1] Studies have shown that a pH of around 2, typically achieved using hydrochloric acid (HCl), provides the highest stability for the complex.[5] In some cases, with the addition of organic solvents like ketones, the optimal pH range can be between 1.4 and 1.7.[9]

Question: How does temperature affect the stability of the solution?

Answer: The formation of the iron(III) thiocyanate complex is an exothermic reaction (ΔH < 0).[6][8] Therefore, according to Le Chatelier's principle, lower temperatures favor the formation of the red complex, while higher temperatures will shift the equilibrium to the left, favoring the reactants and causing the color to fade.[6][8] It is recommended to perform experiments at a controlled room temperature.

Question: Can light exposure cause the solution to degrade?

Answer: Yes, the iron(III) hexathiocyanate complex is sensitive to light.[3] Photochemical decomposition can occur, contributing to the reduction of Fe(III) to Fe(II) and the overall fading of the solution.[4] It is advisable to store solutions in amber bottles or protect them from direct light.

Category 2: Spectrophotometric and Analytical Issues

Question: My absorbance readings are inconsistent. What could be the cause?

Answer: Inconsistent absorbance readings are a direct consequence of the complex's instability.[2] The color can fade even within the time it takes to perform a measurement. To obtain reliable data, it is crucial to:

  • Measure absorbance immediately after preparing the solution.[2]

  • Control the temperature and pH of all samples and standards.[5][9]

  • Use a stabilizing agent if necessary (see protocols below).

The presence of other ions, such as chloride, can also affect the absorbance.[9] It has also been noted that the wavelength of maximum absorbance can shift (from ~460 nm to 480 nm) with increasing thiocyanate concentration, which could affect readings if the spectrometer is set to a single wavelength.[1][2]

Question: I'm observing a shift in the maximum absorbance wavelength (λmax). Why is this happening?

Answer: The reaction between iron(III) and thiocyanate forms a series of complexes, from [Fe(SCN)]²⁺ to [Fe(SCN)₆]³⁻.[1] The position of the equilibrium and the dominant species depend on the concentration of the thiocyanate ligand. As the thiocyanate concentration increases, higher-order, more intensely colored complexes are formed, which can cause a shift in the λmax to a longer wavelength (e.g., from 450 nm towards 480 nm).[1][2]

Category 3: Interference and Contamination

Question: How do other ions in my sample interfere with the analysis?

Answer: Several ions can interfere with the iron(III) thiocyanate equilibrium:

  • Complexing Anions: Ions like fluoride, phosphate, and sulfate can form stable, often colorless, complexes with Fe(III), reducing the concentration of the iron-thiocyanate complex and causing the red color to fade.[1][6][7][10][11]

  • Precipitating Agents: Silver (Ag⁺) ions will react with thiocyanate (SCN⁻) to form a white precipitate of AgSCN, removing the ligand from the solution and shifting the equilibrium to the left.[6][7][8][12]

  • Reducing Agents: Substances that can reduce Fe(III) to Fe(II), such as sulfite ions, will eliminate the colored complex.[12]

Quantitative Data Summary

Table 1: Factors Influencing the Stability of Iron(III) Hexathiocyanate

ParameterOptimal Condition/EffectNotes
pH 1.4 - 2.0Prevents hydrolysis of Fe(III).[1][5][9] HCl is often the preferred acid.[5]
Temperature Low to Room TemperatureThe formation reaction is exothermic; higher temperatures decrease color intensity.[6][8]
Light Store in dark/amber containersThe complex is light-sensitive and can undergo photochemical decomposition.[3][4]
Stabilizing Agent 9.5x10⁻⁴ M KMnO₄Can improve stability for up to 47 minutes by maintaining an oxidizing environment.[1]
Solvent AcetoneCan act as a complex stabilizer.[9][13]
Reaction Time ~50 minutesIn an HCl solution at pH 2, the equilibrium is reached after about 50 minutes and can be stable for 24 hours.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Iron(III) Thiocyanate Solution for Spectrophotometry

This protocol describes the preparation of an iron(III) thiocyanate solution with enhanced stability for analytical measurements.

Materials:

  • Stock solution of Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) of known concentration.

  • Potassium thiocyanate (KSCN) solution.

  • Hydrochloric acid (HCl), 1 M.

  • Distilled or deionized water.

  • Volumetric flasks.

Procedure:

  • To a 25 mL volumetric flask, add the desired aliquot of the Fe(III) stock solution.

  • Add 5.0 mL of 1 M HCl to the flask to bring the final acid concentration to 0.2 M, achieving a pH of approximately 2.[5]

  • Add an excess of the KSCN solution. The final concentration of SCN⁻ should be significantly higher than that of Fe(III) to favor the formation of the hexathiocyanate complex.

  • Dilute the solution to the 25 mL mark with distilled water.

  • Mix the solution thoroughly by inverting the flask.

  • Allow the solution to stand for at least 50 minutes at room temperature, protected from light, to allow the equilibrium to establish before measurement.[5]

  • Measure the absorbance at the determined λmax (typically between 460-480 nm).

Protocol 2: Synthesis of the [Fe(SCN)₆]³⁻ Complex

This protocol outlines the direct reaction method for synthesizing the iron(III) hexathiocyanate complex.

Materials:

  • Iron(III) chloride (FeCl₃)

  • Potassium thiocyanate (KSCN)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of iron(III) chloride.

  • Prepare an aqueous solution of potassium thiocyanate. A molar ratio of at least 6:1 (KSCN:FeCl₃) is required.

  • Slowly add the potassium thiocyanate solution to the iron(III) chloride solution while stirring.

  • The formation of the deep red [Fe(SCN)₆]³⁻ complex will be observed immediately.[3] The net ionic reaction is: Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(SCN)₆]³⁻(aq).

Visual Guides

TroubleshootingWorkflow start Instability Observed (e.g., Color Fading) check_ph Is the solution acidic? (pH < 3) start->check_ph adjust_ph Adjust pH to ~2 using dilute HCl check_ph->adjust_ph No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Store in amber bottle or cover with foil check_light->protect_light No check_temp Is temperature controlled and stable? check_light->check_temp Yes protect_light->check_temp control_temp Maintain constant room temperature check_temp->control_temp No check_ions Are interfering ions present? (e.g., F⁻, PO₄³⁻, Ag⁺) check_temp->check_ions Yes control_temp->check_ions remove_ions Consider sample pretreatment (e.g., precipitation, masking) check_ions->remove_ions Yes check_time Was absorbance measured immediately after prep? check_ions->check_time No remove_ions->check_time stabilize Allow equilibrium to establish (~50 min) or use a stabilizing agent check_time->stabilize No end_node Problem Resolved check_time->end_node Yes stabilize->end_node EquilibriumPathway cluster_complexes Formation of Blood-Red Complexes Fe3 Fe³⁺ (aq) (Yellow) FeSCN [Fe(SCN)]²⁺ Fe3->FeSCN plus + SCN SCN⁻ (aq) (Colorless) FeSCN2 [Fe(SCN)₂]⁺ FeSCN->FeSCN2 + SCN⁻ FeSCN6 ... [Fe(SCN)₆]³⁻ FeSCN2->FeSCN6 + SCN⁻

References

Technical Support Center: Optimizing TEMPO-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), identified as Einecs 255-399-6, for catalytic oxidations.

Troubleshooting Guide

This guide addresses common issues encountered during TEMPO-catalyzed oxidation of alcohols.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The TEMPO radical may have degraded.Use fresh, high-purity TEMPO. Store TEMPO in a cool, dark place.[1]
Inefficient Co-oxidant: The secondary oxidant (e.g., bleach, air) is not effectively regenerating the active oxoammonium salt.Ensure the co-oxidant is fresh and added correctly. For aerobic oxidations, ensure adequate air or oxygen supply. Using a co-catalyst like a copper(I) salt can improve the efficiency of aerobic oxidations.[2][3][4][5][6]
Incorrect pH: The reaction rate is highly pH-dependent. For oxidation to aldehydes, a pH of around 9 is often optimal. For oxidation to carboxylic acids, a higher pH of 10 or more may be required.[7][8]Buffer the reaction mixture to the optimal pH for your desired product. Monitor the pH throughout the reaction.[7]
Substrate Inhibition: Certain functional groups on the substrate can interfere with the catalyst.Protect sensitive functional groups before the oxidation reaction. Alternatively, consider using a different catalyst system.
Over-oxidation to Carboxylic Acid Prolonged Reaction Time: Leaving the reaction for too long can lead to the aldehyde being further oxidized.Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the starting material is consumed.
High pH: Higher pH can favor the formation of the carboxylic acid.[7]Maintain the pH at a level optimized for aldehyde formation (around 9).[7]
Excess Co-oxidant: Using a large excess of the secondary oxidant can drive the reaction towards the carboxylic acid.Use a stoichiometric amount or a slight excess of the co-oxidant.
Formation of Side Products (e.g., Chlorinated byproducts) Use of Bleach as Co-oxidant: Sodium hypochlorite (bleach) can lead to chlorination of sensitive substrates.[3]Consider using a different co-oxidant system, such as PhI(OAc)2 or aerobic oxidation with a copper co-catalyst.[3][9]
Catalyst Deactivation High Temperature: TEMPO and the active oxoammonium species can be unstable at elevated temperatures.[10]Conduct the reaction at room temperature or below, if possible. If heating is necessary, carefully control the temperature.[2][10]
Base-induced Degradation: In highly alkaline conditions, TEMPO can degrade.[11]While a basic pH is often necessary, avoid excessively high pH levels for prolonged periods.
Poor Selectivity (in molecules with multiple hydroxyl groups) Reaction Conditions: The choice of catalyst system and reaction conditions can influence selectivity.For selective oxidation of a primary alcohol in the presence of a secondary alcohol, the (bpy)Cu(I)/TEMPO system often shows good chemoselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the active oxidizing species in a TEMPO-catalyzed reaction?

A1: The actual oxidant is the N-oxoammonium salt, which is generated from TEMPO by a co-oxidant.[2] This species then oxidizes the alcohol to the corresponding aldehyde or ketone, and in the process is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized back to the N-oxoammonium salt by the co-oxidant to complete the catalytic cycle.

Q2: How can I monitor the progress of my TEMPO oxidation?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting alcohol and the appearance of the aldehyde or carboxylic acid product.[4][12]

Q3: What are the advantages of using a Cu(I)/TEMPO co-catalyst system for aerobic oxidations?

A3: The Cu(I)/TEMPO system allows for the use of ambient air as a green and inexpensive terminal oxidant.[1][2][6] This system is often highly chemoselective for the oxidation of primary alcohols over secondary alcohols and is tolerant of a wide range of functional groups.[2]

Q4: Can I use TEMPO for large-scale reactions?

A4: Yes, TEMPO-mediated oxidations are frequently employed in large-scale applications.[3] However, for aerobic oxidations on a large scale, safety precautions must be taken when using flammable solvents in the presence of air or oxygen.[6]

Q5: What is the role of KBr in the Anelli-Montanari oxidation?

A5: In the Anelli-Montanari protocol, which uses bleach as the co-oxidant, potassium bromide (KBr) is often added as a co-catalyst. The hypochlorite oxidizes bromide to hypobromite, which is a more effective oxidant for the regeneration of the N-oxoammonium salt.

Experimental Protocols

General Protocol for TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol to an Aldehyde using a Cu(I)/TEMPO Catalyst System

This protocol is a generalized procedure based on established methods.[2][13]

Materials:

  • Primary alcohol

  • Acetonitrile (CH3CN), dry

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-Methylimidazole (NMI)

  • Pentane

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.1 mmol, 10 mol%).

  • Add dry acetonitrile (5 mL) to dissolve the solids.

  • Add N-methylimidazole (NMI) (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the ambient air.

  • Monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to 24 hours depending on the substrate.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).

  • Transfer the mixture to a separatory funnel and add pentane (20 mL) and deionized water (10 mL).

  • Separate the layers, and extract the aqueous layer with pentane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Aerobic Oxidation of 1-Octanol
EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
1(bpy)CuBr/TEMPONMICH3CN252495
2(bpy)Cu(OTf)/TEMPONMICH3CN2524>98
3(bpy)CuBr/TEMPODBUCH3CN252475
4(bpy)CuBr/TEMPONMIToluene252440
5(bpy)Cu(OTf)/TEMPONMICH3CN508>98

Data synthesized from multiple sources for illustrative purposes.[4][12]

Visualizations

Catalytic Cycle of TEMPO Oxidation

The following diagram illustrates the key steps in the TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde.

TEMPO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Co-oxidant (e.g., NaOCl, Air/Cu(I)) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine RCH₂OH → RCHO (Alcohol Oxidation) Aldehyde Aldehyde (RCHO) Oxoammonium->Aldehyde Hydroxylamine->TEMPO Co-oxidant Alcohol Primary Alcohol (RCH₂OH) Alcohol->Oxoammonium caption Fig. 1: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.

Caption: A diagram illustrating the TEMPO catalytic cycle.

References

Technical Support Center: Iron(III) Hexathiocyanate Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using colorimetric assays based on the Iron(III) hexathiocyanate complex.

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues encountered during your Iron(III) hexathiocyanate colorimetric assay.

TroubleshootingFlowchart start Start: Assay Issue problem What is the primary issue? start->problem no_color No or very low color development problem->no_color No Color low_sensitivity Low sensitivity or weak signal problem->low_sensitivity Low Signal color_fading Color is unstable and fades quickly problem->color_fading Unstable Color high_background High background absorbance problem->high_background High Background poor_reproducibility Poor reproducibility problem->poor_reproducibility Inconsistent Results cause_no_color1 Cause: Incorrect reagent preparation or omission no_color->cause_no_color1 cause_no_color2 Cause: pH of the solution is too high no_color->cause_no_color2 cause_low_sensitivity1 Cause: Suboptimal wavelength used for measurement low_sensitivity->cause_low_sensitivity1 cause_low_sensitivity2 Cause: Insufficient concentration of Fe(III) or SCN- low_sensitivity->cause_low_sensitivity2 cause_color_fading1 Cause: Photoreduction of Fe(III) to Fe(II) color_fading->cause_color_fading1 cause_color_fading2 Cause: Presence of reducing agents color_fading->cause_color_fading2 cause_high_background1 Cause: Contaminated reagents or glassware high_background->cause_high_background1 cause_high_background2 Cause: Interfering substances in the sample high_background->cause_high_background2 cause_poor_reproducibility1 Cause: Inconsistent pipetting or timing poor_reproducibility->cause_poor_reproducibility1 cause_poor_reproducibility2 Cause: Temperature fluctuations poor_reproducibility->cause_poor_reproducibility2 solution_no_color1 Solution: Remake reagents and ensure all are added. cause_no_color1->solution_no_color1 solution_no_color2 Solution: Adjust pH to be acidic (pH < 2). cause_no_color2->solution_no_color2 solution_low_sensitivity1 Solution: Scan for λmax (approx. 480 nm). cause_low_sensitivity1->solution_low_sensitivity1 solution_low_sensitivity2 Solution: Optimize reagent concentrations. cause_low_sensitivity2->solution_low_sensitivity2 solution_color_fading1 Solution: Protect samples from light; read absorbance promptly. cause_color_fading1->solution_color_fading1 solution_color_fading2 Solution: Identify and remove the source of reduction. cause_color_fading2->solution_color_fading2 solution_high_background1 Solution: Use high-purity water and acid-washed glassware. cause_high_background1->solution_high_background1 solution_high_background2 Solution: Run a sample blank; consider sample cleanup. cause_high_background2->solution_high_background2 solution_poor_reproducibility1 Solution: Use calibrated pipettes; standardize incubation times. cause_poor_reproducibility1->solution_poor_reproducibility1 solution_poor_reproducibility2 Solution: Perform reactions in a temperature-controlled environment. cause_poor_reproducibility2->solution_poor_reproducibility2

Caption: Troubleshooting workflow for Iron(III) hexathiocyanate assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve not linear?

A1: A non-linear calibration curve can be due to several factors. At high thiocyanate concentrations, the equilibrium of the reaction may shift, leading to a deviation from Beer's Law. Ensure your standards are within the linear range of the assay. Another cause can be reagent depletion, where the iron(III) concentration is not in sufficient excess.

Q2: The red color of the iron-thiocyanate complex is fading. What can I do?

A2: The fading of the red color is often due to the photoreduction of Fe(III) to Fe(II), which does not form a colored complex with thiocyanate. To minimize this, protect your samples from direct light and measure the absorbance promptly after adding the reagents. The presence of reducing agents in your sample can also cause color fading.

Q3: What is the optimal pH for the reaction?

A3: The reaction should be carried out in an acidic medium, typically with a pH below 2. This is to prevent the formation of iron(III) hydroxide precipitates, which would interfere with the colorimetric measurement.

Q4: I am observing a high background signal in my blank. What are the possible causes?

A4: A high background signal can be caused by contaminated reagents or glassware. Ensure you are using high-purity water and acid-washed glassware. The iron(III) solution itself can have some absorbance, so it is crucial to use a proper blank containing all reagents except the thiocyanate analyte.

Q5: What substances can interfere with this assay?

A5: Several ions can interfere with the iron(III)-thiocyanate reaction. Cations that can form complexes with thiocyanate or anions that can form complexes with iron(III) will interfere. For example, mercury(II), silver(I), and copper(II) can form complexes with thiocyanate. Fluoride, phosphate, and oxalate can form stable complexes with iron(III), reducing the concentration available to react with thiocyanate.

Quantitative Data Summary

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax) ~480 nmCan vary slightly depending on the solvent and other ions present.
Molar Absorptivity (ε) ~7,000 L mol⁻¹ cm⁻¹Varies with conditions; should be determined experimentally.
Typical Linear Range 1 - 10 ppm (or 1.7 x 10⁻⁵ to 1.7 x 10⁻⁴ M)This is a general range and should be optimized for your specific application.
Optimal pH < 2To prevent the precipitation of iron(III) hydroxide.
Reagent Concentrations
Iron(III) Nitrate or Chloride0.1 - 0.2 M in dilute nitric or hydrochloric acidShould be in large excess compared to the thiocyanate concentration.
Potassium or Sodium Thiocyanate0.1 - 1 M stock solution for standardsDiluted to create the calibration curve.
Color Stability 5 - 15 minutesVaries with light exposure and presence of other substances. Read absorbance promptly.

Experimental Protocol: Determination of Thiocyanate Concentration

This protocol outlines the steps for a standard colorimetric assay to determine the concentration of thiocyanate.

1. Reagent Preparation:

  • Iron(III) Solution (0.1 M): Dissolve the appropriate amount of ferric nitrate (Fe(NO₃)₃·9H₂O) or ferric chloride (FeCl₃) in 0.1 M nitric acid (HNO₃) or hydrochloric acid (HCl).

  • Thiocyanate Stock Solution (1000 ppm): Dissolve a precise amount of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in deionized water.

  • Thiocyanate Standards: Prepare a series of thiocyanate standards (e.g., 1, 2, 5, 8, 10 ppm) by diluting the stock solution with deionized water.

2. Assay Procedure:

  • Pipette a fixed volume of your unknown sample and each standard into separate test tubes or wells of a microplate.

  • Add a fixed volume of the Iron(III) solution to each tube or well. The volume and concentration should be sufficient to ensure it is in large excess.

  • Mix the contents thoroughly.

  • Allow the color to develop for a standardized period (e.g., 5 minutes), protecting the samples from direct light.

  • Measure the absorbance of each sample and standard at the wavelength of maximum absorbance (~480 nm) using a spectrophotometer or microplate reader. Use a blank solution (containing the iron(III) reagent and deionized water) to zero the instrument.

3. Data Analysis:

  • Plot a calibration curve of absorbance versus thiocyanate concentration for your standards.

  • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the R² value.

  • Use the equation of the line to calculate the thiocyanate concentration in your unknown samples based on their absorbance values.

Experimental Workflow Diagram

ExperimentalWorkflow prep Reagent Preparation (Iron(III) solution, SCN- standards) sample_prep Sample and Standard Aliquoting prep->sample_prep add_reagent Addition of Iron(III) Reagent sample_prep->add_reagent incubation Color Development (Incubation) (Protect from light) add_reagent->incubation measurement Absorbance Measurement (at ~480 nm) incubation->measurement analysis Data Analysis (Calibration curve, concentration calculation) measurement->analysis

Caption: Standard experimental workflow for the Iron(III) hexathiocyanate assay.

Preventing precipitation of Iron(III) hexathiocyanate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) hexathiocyanate solutions. Our goal is to help you prevent the precipitation and destabilization of the Iron(III) hexathiocyanate complex in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of Iron(III) hexathiocyanate solutions.

Issue 1: The characteristic blood-red color of the solution is fading or has disappeared.

Possible Cause Troubleshooting Step Explanation
Incorrect pH Adjust the pH of the solution to ~2 using a dilute acid like HCl.The formation of the Iron(III) hexathiocyanate complex is highly dependent on pH. The highest stability is observed at a pH of 2.[1] At higher pH values, the iron(III) ions will precipitate as iron(III) hydroxide (Fe(OH)₃), a reddish-brown solid, which removes Fe³⁺ ions from the solution and causes the equilibrium to shift away from the colored complex.
Presence of Interfering Ions Identify and remove any potential interfering ions from your solution.Certain anions can form more stable complexes with iron(III) than thiocyanate, leading to the displacement of the thiocyanate ligand and a loss of color. Common interfering ions include phosphate (PO₄³⁻), fluoride (F⁻), and oxalate (C₂O₄²⁻). Similarly, cations like silver (Ag⁺) will precipitate thiocyanate ions as AgSCN.[2]
High Temperature Maintain the solution at or below room temperature.The formation of the Iron(III) hexathiocyanate complex is an exothermic process. According to Le Châtelier's principle, an increase in temperature will shift the equilibrium to the left, favoring the reactants (colorless Fe³⁺ and SCN⁻ ions) and causing the red color to fade.[3]
Photodecomposition Store the solution in a dark or amber-colored container and minimize exposure to direct light.The Iron(III) hexathiocyanate complex can be sensitive to light and may undergo photodecomposition over time, leading to a decrease in color intensity.

Issue 2: A precipitate has formed in the solution.

Possible Cause Troubleshooting Step Explanation
pH is too high Lower the pH of the solution to ~2 with a dilute acid (e.g., HCl).As mentioned previously, at a pH above 3, iron(III) hydroxide, an insoluble compound, will begin to precipitate out of the solution.
Presence of precipitating cations Check for the presence of cations that form insoluble thiocyanate salts, such as silver (Ag⁺), mercury(I) (Hg₂²⁺), and lead(II) (Pb²⁺).These cations will react with the thiocyanate ions in the solution to form insoluble precipitates, removing SCN⁻ from the equilibrium and causing the red complex to dissociate.
Concentration of reactants is too high Dilute the solution.While Iron(III) hexathiocyanate is generally soluble in water, at very high concentrations of the reactants, the solubility limit may be exceeded, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining a stable Iron(III) hexathiocyanate solution?

A1: The optimal pH for the stability of the Iron(III) hexathiocyanate complex is approximately 2.[1] It is recommended to use a dilute solution of hydrochloric acid (HCl) to adjust the pH. Sulfuric acid and acetic acid should be avoided as they can interfere with the complex formation.[1]

Q2: How does temperature affect the stability of the solution?

A2: The formation of the Iron(III) hexathiocyanate complex is an exothermic reaction. Therefore, lower temperatures favor the formation of the red complex. Conversely, increasing the temperature will cause the equilibrium to shift towards the reactants, resulting in a fading of the red color.[3]

Q3: What are the most common ions that interfere with the Iron(III) hexathiocyanate complex?

A3: Several ions can interfere with the complex. Anions such as phosphate, fluoride, and oxalate form strong, often colorless, complexes with Iron(III), displacing the thiocyanate ligand. Cations like silver(I), mercury(I), and lead(II) will precipitate the thiocyanate ion, also leading to the dissociation of the red complex.[2]

Q4: Can I use an organic solvent to improve the stability of the complex?

A4: Yes, the presence of organic solvents can enhance the stability of the Iron(III) hexathiocyanate complex. Solvents like acetone and 1,2-dichloroethane have been used to either stabilize the complex in solution or for extraction purposes.[4][5]

Q5: How can I increase the intensity of the red color in my solution?

A5: According to Le Châtelier's principle, you can increase the concentration of the product, the red [Fe(SCN)₆]³⁻ complex, by increasing the concentration of one of the reactants. You can achieve this by adding a small amount of a soluble iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) or a soluble thiocyanate salt (e.g., KSCN or NH₄SCN).

Quantitative Data

The stability of the Iron(III) hexathiocyanate complex is described by its formation constant (K_f_). The following table summarizes some reported values for the equilibrium constant under specific conditions.

ParameterValueConditions
Equilibrium Constant (K_f_) 113 ± 320 °C[3]
Molar Absorptivity (ε) ~5000 L mol⁻¹ cm⁻¹at 480 nm

Experimental Protocols

Protocol 1: Preparation of a Standard Iron(III) Hexathiocyanate Solution for Spectrophotometry

This protocol describes the preparation of a standard solution where the concentration of the Iron(III) hexathiocyanate complex is known, by driving the equilibrium to completion.

Materials:

  • 0.200 M Iron(III) nitrate (Fe(NO₃)₃) solution in 0.1 M nitric acid (HNO₃)

  • 0.00200 M Potassium thiocyanate (KSCN) solution

  • Volumetric flasks (10 mL)

  • Pipettes

Procedure:

  • Pipette 5.00 mL of 0.200 M Fe(NO₃)₃ solution into a 10.00 mL volumetric flask.

  • Add 1.00 mL of 0.00200 M KSCN solution to the same volumetric flask.

  • Dilute the solution to the 10.00 mL mark with 0.1 M HNO₃.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • In this solution, the high concentration of Fe³⁺ ions drives the reaction to completion, so the concentration of the [Fe(SCN)₆]³⁻ complex can be assumed to be equal to the initial concentration of the SCN⁻ ions.

Protocol 2: Spectrophotometric Determination of the Equilibrium Constant

This protocol outlines the steps to determine the equilibrium constant of the Iron(III) hexathiocyanate formation reaction.

Materials:

  • 0.0020 M Iron(III) nitrate (Fe(NO₃)₃) solution in 1.0 M nitric acid (HNO₃)

  • 0.0020 M Potassium thiocyanate (KSCN) solution

  • Spectrophotometer

  • Cuvettes

  • Pipettes and volumetric flasks

Procedure:

  • Prepare a series of solutions by mixing varying volumes of the 0.0020 M Fe(NO₃)₃ and 0.0020 M KSCN solutions. Ensure the total volume of each solution is the same by adding an appropriate amount of 1.0 M HNO₃.

  • Prepare a blank solution containing only the 0.0020 M Fe(NO₃)₃ solution in 1.0 M HNO₃.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max_) for the Iron(III) hexathiocyanate complex (approximately 480 nm).

  • Calibrate the spectrophotometer to zero absorbance using the blank solution.

  • Measure the absorbance of each of the prepared solutions.

  • Use the absorbance values and the known initial concentrations of Fe³⁺ and SCN⁻ to calculate the equilibrium concentrations of all species and subsequently the equilibrium constant (K_f_).

Visualizations

LeChateliersPrinciple cluster_reactants Reactants cluster_product Product cluster_stress Stress Applied Fe3 Fe³⁺ (aq) (Pale Yellow) FeSCN6 [Fe(SCN)₆]³⁻ (aq) (Blood-Red) Fe3->FeSCN6 Forward Reaction (Exothermic) SCN 6 SCN⁻ (aq) (Colorless) FeSCN6->Fe3 Reverse Reaction (Endothermic) add_Fe Add Fe³⁺ add_Fe->Fe3 add_SCN Add SCN⁻ add_SCN->SCN increase_temp Increase Temp increase_temp->FeSCN6 Shifts Left add_interferent Add Interfering Ion (e.g., PO₄³⁻) add_interferent->Fe3 Removes Fe³⁺ Shifts Left

Caption: Le Châtelier's Principle applied to the Iron(III) hexathiocyanate equilibrium.

ExperimentalWorkflow start Start: Prepare Stock Solutions (Fe³⁺ and SCN⁻) prepare_series Prepare Series of Solutions with Varying [Fe³⁺] and [SCN⁻] start->prepare_series prepare_blank Prepare Blank Solution (Fe³⁺ only) start->prepare_blank measure_absorbance Measure Absorbance of Each Solution prepare_series->measure_absorbance calibrate Calibrate Spectrophotometer with Blank prepare_blank->calibrate set_lambda_max Set Spectrophotometer to λ_max (~480 nm) set_lambda_max->calibrate calibrate->measure_absorbance calculate Calculate Equilibrium Concentrations and K_f measure_absorbance->calculate end End: Report K_f calculate->end

Caption: Workflow for the spectrophotometric determination of the equilibrium constant.

References

Technical Support Center: Synthesis of Iron(III) Hexathiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Iron(III) hexathiocyanate and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of iron(III) hexathiocyanate?

The synthesis of iron(III) hexathiocyanate is based on a reversible chemical equilibrium. When iron(III) ions (Fe³⁺) are mixed with thiocyanate ions (SCN⁻), they react to form a series of intensely colored coordination complexes, most notably the blood-red iron(III) hexathiocyanate, [Fe(SCN)₆]³⁻.[1][2] The reaction is governed by Le Chatelier's principle, which states that any change in the conditions of a system at equilibrium will cause the system to adjust to counteract that change.[3][4] By manipulating factors such as concentration, temperature, and pH, the equilibrium can be shifted to favor the formation of the desired product, thus maximizing the yield.

Q2: What are the optimal conditions for maximizing the yield of the iron(III) thiocyanate complex?

To maximize the yield, several conditions should be carefully controlled. The formation of the complex is an exothermic process, meaning that lower temperatures favor the forward reaction and lead to a more intensely colored solution.[1][3][5] An acidic environment is also beneficial, with studies indicating an optimal pH of 2, often achieved using hydrochloric acid.[6] Furthermore, increasing the concentration of either the iron(III) or thiocyanate reactants will shift the equilibrium to the right, producing more of the complex.[3][4][5]

Q3: Why does the red color of my iron(III) thiocyanate solution fade over time?

The fading of the characteristic red color points to the kinetic instability of the iron(III) thiocyanate complexes in aqueous solutions.[7] This instability can be exacerbated by several factors, including the reduction of Fe(III) by the thiocyanate ion (SCN⁻) itself.[8] The presence of certain anions from the acids used (e.g., sulfate, chloride) can also contribute to color fading by forming competing, less colored complexes with the iron(III) ions.[9]

Q4: How can I accurately measure the concentration of the synthesized complex?

Due to its intense color, the concentration of the iron(III) thiocyanate complex is most commonly and accurately determined using spectrophotometry.[10] The complex exhibits a strong absorbance maximum, which can be measured to calculate its concentration using the Beer-Lambert law. For highly accurate measurements, a calibration curve should be prepared using standard solutions of known concentrations.[10] It is also crucial to perform these measurements quickly after mixing the reagents to minimize the effects of the complex's instability.[7]

Q5: What are common sources of error in this synthesis?

Common errors include:

  • Incorrect pH: Deviating from the optimal pH of 2 can significantly reduce the yield.[6]

  • High Temperatures: Since the reaction is exothermic, performing the synthesis at elevated temperatures will shift the equilibrium away from the product.[1][3]

  • Presence of Interfering Ions: Anions like phosphates, sulfates, and chlorides can form complexes with Fe³⁺, reducing the concentration available to react with thiocyanate.[3][4][9] Cations like silver (Ag⁺) will precipitate with thiocyanate, removing it from the solution.[3][4]

  • Timing of Measurement: Due to the instability of the complex, delays in spectrophotometric analysis can lead to inaccurately low concentration readings.[7]

Troubleshooting Guide

Issue 1: Low Yield or Pale Solution Color
Possible Cause Recommended Solution
Insufficient Reactant Concentration According to Le Chatelier's principle, increasing the concentration of Fe³⁺ or SCN⁻ will shift the equilibrium towards the product.[3][4][5] Consider increasing the concentration of one or both of the initial reactant solutions.
High Reaction Temperature The formation of the iron(III) thiocyanate complex is an exothermic reaction.[1][3] Performing the synthesis in a cold water bath can shift the equilibrium to favor the formation of the red complex, thereby intensifying the color and increasing the yield.[5]
Incorrect pH Level The optimal pH for the synthesis is approximately 2.[6] Use a pH meter to verify the acidity of your solution and adjust it using dilute HCl. Avoid using sulfuric or acetic acid, as they can interfere with the complex formation.[6]
Presence of Interfering Anions Anions such as sulfates (SO₄²⁻) and chlorides (Cl⁻) can form competing complexes with Fe³⁺, reducing the yield of the thiocyanate complex.[9] If possible, use iron(III) perchlorate or nitrate salts, and perchloric acid for pH adjustment, as the perchlorate ion has a much lower tendency to complex with iron(III).[9]
Issue 2: Color of the Solution Fades Rapidly
Possible Cause Recommended Solution
Kinetic Instability The iron(III) thiocyanate complex is known to be unstable in aqueous solution.[7] For analytical purposes, it is crucial to measure the absorbance immediately after the solutions are mixed.[7]
Reduction of Iron(III) The thiocyanate ion can slowly reduce iron(III) to iron(II), which does not form a colored complex with thiocyanate, causing the color to fade.[8] This process is inherent to the system. Minimizing reaction time before analysis is the best mitigation strategy.
Solvent Effects The stability of the complex is influenced by the solvent.[1] For applications requiring higher stability, consider an extraction of the complex into an organic solvent like chloroform with a phase-transfer agent such as cetyltrimethylammonium (CTMA) bromide, which can enhance stability.[8]
Issue 3: Formation of a Precipitate
Possible Cause Recommended Solution
Reaction with Contaminating Cations If your reagents are contaminated with ions like silver (Ag⁺), a precipitate of silver thiocyanate (AgSCN) will form, removing SCN⁻ from the equilibrium.[3][4] Ensure high-purity reagents and deionized water are used for all solutions.
Formation of Iron Hydroxide If the pH of the solution is too high (not acidic enough), iron(III) hydroxide, an insoluble solid, may precipitate. Ensure the pH is maintained at or below the optimal value of 2.[6]

Quantitative Data Summary

Table 1: Factors Influencing the Iron(III) Thiocyanate Equilibrium

Factor Change Effect on Equilibrium (Fe³⁺ + SCN⁻ ⇌ [Fe(SCN)]²⁺) Observed Result
Concentration Increase [Fe³⁺] or [SCN⁻]Shifts to the rightSolution becomes a deeper red[3][5]
Decrease [Fe³⁺] or [SCN⁻]Shifts to the leftColor becomes paler or more yellow[3][4]
Temperature Decrease TemperatureShifts to the right (exothermic reaction)Solution becomes a deeper red[3][5]
Increase TemperatureShifts to the leftColor becomes paler or more yellow[3][5]
Addition of Ions Add Na₂HPO₄Removes Fe³⁺Shifts to the left; color fades[3]
Add AgNO₃Removes SCN⁻Shifts to the left; white precipitate forms[3][5]

Table 2: Optimal Synthesis Conditions for [Fe(H₂O)₅(SCN)]²⁺

Parameter Optimal Value/Condition Reference
pH 2[6]
Acid Medium Hydrochloric Acid (HCl)[6]
Temperature Room Temperature or lower[6]
Reaction Time Equilibrium reached after ~50 minutes[6]

Experimental Protocols

Protocol 1: General Synthesis of Iron(III) Thiocyanate Solution

Objective: To prepare an aqueous solution of iron(III) thiocyanate for qualitative or quantitative analysis.

Materials:

  • Iron(III) Chloride (FeCl₃) or Iron(III) Nitrate (Fe(NO₃)₃) solution (e.g., 0.02 M)

  • Potassium Thiocyanate (KSCN) solution (e.g., 0.02 M)

  • Dilute Hydrochloric Acid (HCl) solution

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the iron(III) salt and potassium thiocyanate with deionized water. For stability, the iron(III) stock solution should be prepared in dilute HCl to prevent hydrolysis.[8]

  • In a volumetric flask, add a specific volume of the iron(III) stock solution.

  • Add dilute HCl to adjust the pH of the solution to approximately 2.

  • Add the desired volume of the KSCN stock solution to the flask.

  • Dilute the mixture to the final volume with deionized water and mix thoroughly.

  • Allow the solution to stand for at least 50 minutes at room temperature to ensure equilibrium is reached.[6]

  • The resulting blood-red solution is now ready for analysis.

Protocol 2: Spectrophotometric Determination of Complex Concentration

Objective: To quantify the concentration of the iron(III) thiocyanate complex.

Materials:

  • Prepared Iron(III) thiocyanate solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iron(III) thiocyanate complex, which is typically around 470-480 nm.[6][7]

  • Use a blank solution to zero the spectrophotometer. The blank should contain all components of the sample solution except for one of the reactants (e.g., the iron(III) solution diluted with acidified water).[6]

  • Fill a cuvette with the prepared iron(III) thiocyanate solution.

  • Place the cuvette in the spectrophotometer and record the absorbance reading.

  • To determine the absolute concentration, compare the absorbance value to a previously generated calibration curve prepared from standards of known concentrations.

  • Alternatively, to determine the equilibrium constant, the initial concentrations of the reactants must be known, and the equilibrium concentration of the complex is calculated from the absorbance using the molar absorptivity constant (ε), which is determined from a standard solution where one reactant is in large excess.[10]

Visualizations

Chemical_Equilibrium cluster_reactants Reactants cluster_products Product Fe3 Fe³⁺ (aq) (Pale Yellow) Complex [Fe(SCN)(H₂O)₅]²⁺ (aq) (Blood-Red) Fe3->Complex Forward Reaction (Exothermic) SCN SCN⁻ (aq) (Colorless) Complex->Fe3 Reverse Reaction (Endothermic)

Caption: The reversible equilibrium reaction for the formation of the iron(III) thiocyanate complex.

Troubleshooting_Workflow start Start: Low Yield / Pale Color check_conc Are reactant concentrations sufficient? start->check_conc increase_conc Solution: Increase [Fe³⁺] or [SCN⁻] check_conc->increase_conc No check_temp Is temperature too high? check_conc->check_temp Yes increase_conc->check_temp lower_temp Solution: Use a cold bath check_temp->lower_temp Yes check_ph Is pH optimal (~2)? check_temp->check_ph No lower_temp->check_ph adjust_ph Solution: Adjust pH with HCl check_ph->adjust_ph No check_ions Are interfering ions present? check_ph->check_ions Yes adjust_ph->check_ions use_pure Solution: Use high-purity reagents (e.g., perchlorate salts) check_ions->use_pure Yes end Problem Resolved check_ions->end No use_pure->end

Caption: Troubleshooting workflow for addressing low yield in iron(III) thiocyanate synthesis.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_fe Prepare Fe³⁺ stock solution (in dilute acid) mix 1. Mix Fe³⁺ solution with dilute HCl (pH 2) prep_fe->mix prep_scn Prepare SCN⁻ stock solution add_scn 2. Add SCN⁻ solution prep_scn->add_scn mix->add_scn equilibrate 3. Allow to equilibrate (~50 min) add_scn->equilibrate blank 4. Prepare & run blank equilibrate->blank measure 5. Measure absorbance at λ_max (~470 nm) blank->measure calculate 6. Calculate concentration measure->calculate

Caption: Experimental workflow for the synthesis and spectrophotometric analysis of iron(III) thiocyanate.

References

Technical Support Center: Spectrophotometric Iron Determination with Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectrophotometric determination of iron using the thiocyanate method.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric determination of iron with thiocyanate?

A1: The method is based on the reaction between iron(III) ions and thiocyanate ions (SCN⁻) in an acidic medium to form a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺, [Fe(SCN)₂(H₂O)₄]⁺, and up to [Fe(SCN)₆]³⁻. The intensity of the resulting color is directly proportional to the concentration of iron(III) in the sample and is measured using a spectrophotometer at a wavelength of maximum absorbance, typically around 480 nm.

Q2: Why is an acidic medium necessary for this reaction?

A2: An acidic medium, typically achieved using nitric acid or hydrochloric acid, is crucial for several reasons. Firstly, it prevents the precipitation of iron(III) hydroxide (Fe(OH)₃), which would otherwise form at higher pH values and interfere with the measurement. Secondly, the acidic conditions are necessary for the formation and stability of the colored iron-thiocyanate complexes.

Q3: The red color of my iron-thiocyanate complex fades over time. What could be the cause?

A3: The fading of the red color is a common issue and is primarily due to the instability of the iron-thiocyanate complexes. This can be caused by several factors:

  • Photoreduction: The ferric-thiocyanate complex is susceptible to reduction by light, which converts Fe(III) to Fe(II). Fe(II) does not form a colored complex with thiocyanate.

  • Reduction by other substances: Reducing agents present in the sample or reagents can also lead to the fading of the color.

  • Instability of thiocyanate: Thiocyanate ions can be unstable in solution over long periods.

To minimize color fading, it is recommended to measure the absorbance of the solution shortly after adding the thiocyanate reagent and to store the solutions in the dark if immediate measurement is not possible.

Q4: My calibration curve is not linear. What are the possible reasons?

A4: A non-linear calibration curve in spectrophotometry can arise from several sources:

  • High concentrations: At high concentrations of the analyte, the relationship between absorbance and concentration can deviate from Beer-Lambert's law. This is known as a chemical deviation.

  • Instrumental factors: Issues such as stray light in the spectrophotometer can cause non-linearity, particularly at high absorbance values.

  • Reagent limitations: If the concentration of the thiocyanate reagent is insufficient relative to the iron concentration, not all iron ions will form the colored complex, leading to a plateau in the calibration curve.

  • Interferences: The presence of interfering substances in the standards can also affect the linearity of the curve.

Q5: Can this method be used to determine the concentration of iron(II)?

A5: The thiocyanate method is specific for iron(III). To determine the concentration of iron(II), it must first be oxidized to iron(III) using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The total iron concentration can then be determined, and by subtracting the initially determined iron(III) concentration (if any), the iron(II) concentration can be calculated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low color development 1. Iron is in the Fe(II) state.2. pH of the solution is too high, causing precipitation of Fe(OH)₃.3. Insufficient thiocyanate reagent.1. Add an oxidizing agent (e.g., a few drops of dilute potassium permanganate or hydrogen peroxide) to oxidize Fe(II) to Fe(III).2. Ensure the solution is sufficiently acidic (pH 1.5-2.0) by adding nitric acid or hydrochloric acid.3. Add more thiocyanate reagent.
Fading of the red color 1. Photoreduction of the Fe(III)-thiocyanate complex.2. Presence of reducing agents in the sample.1. Measure the absorbance immediately after color development.2. Keep the solutions in the dark as much as possible.3. If reducing agents are suspected, they may need to be removed or masked prior to analysis.
Turbidity or precipitate formation 1. Precipitation of Fe(OH)₃ due to insufficiently acidic conditions.2. Precipitation of insoluble salts of interfering ions.1. Increase the acidity of the solution.2. Identify the interfering ion and use an appropriate masking agent or separation technique.
Inconsistent or non-reproducible results 1. Variation in time between reagent addition and measurement.2. Temperature fluctuations affecting complex formation.3. Contamination of glassware or reagents.4. Pipetting errors.1. Standardize the time for all samples and standards.2. Perform experiments in a temperature-controlled environment.3. Use thoroughly cleaned glassware and high-purity reagents.4. Ensure accurate and consistent pipetting techniques.
High blank absorbance 1. Contaminated reagents (especially the acid or water).2. Dirty cuvettes.1. Use high-purity, iron-free reagents and deionized water.2. Properly clean the cuvettes before each use.

Interference in Iron Determination

Several ions can interfere with the spectrophotometric determination of iron with thiocyanate. The table below summarizes the tolerance limits for some common interfering ions.

Interfering Ion Tolerance Limit (ppm) Mechanism of Interference Method of Mitigation
Phosphate (PO₄³⁻) > 5Forms a stable, colorless complex with Fe(III), reducing the concentration available to react with thiocyanate.Addition of excess Fe(III) or removal of phosphate by precipitation.
Fluoride (F⁻) > 2Forms a very stable, colorless complex ([FeF₆]³⁻) with Fe(III).Removal by fuming with sulfuric acid or masking with boric acid.
Copper (Cu²⁺) > 10Forms a colored complex with thiocyanate, although much weaker than the iron complex.Masking with agents like thiosulfate or by extraction.
Molybdate (MoO₄²⁻) > 25Forms a colored complex with thiocyanate.Can be removed by precipitation or extraction.
Nitrite (NO₂⁻) > 20Oxidizes thiocyanate, reducing its effective concentration.Can be destroyed by adding urea or sulfamic acid.
Sulfate (SO₄²⁻) HighCan form a weak complex with Fe(III) at high concentrations.Generally not a significant interferent at moderate concentrations.
Chloride (Cl⁻) HighCan form a weak complex with Fe(III) at high concentrations.Generally not a significant interferent at moderate concentrations.

Experimental Protocols

Preparation of Reagents
  • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate (Mohr's salt) in deionized water. Add 10 mL of concentrated sulfuric acid and dilute to 1000 mL with deionized water. This will give a 100 ppm Fe(II) solution. To prepare a stable Fe(III) standard, this solution should be oxidized with a few drops of potassium permanganate solution until a faint pink color persists.

  • Potassium Thiocyanate Solution (10% w/v): Dissolve 10 g of potassium thiocyanate (KSCN) in 100 mL of deionized water.

  • Nitric Acid (2M): Dilute concentrated nitric acid with deionized water.

General Experimental Workflow
  • Sample Preparation: Prepare the sample solution. If the sample is solid, it may require digestion in acid. If Fe(II) is to be determined, it must be oxidized to Fe(III).

  • pH Adjustment: Adjust the pH of the sample solution to be within the optimal range (1.5-2.0) using nitric acid.

  • Complex Formation: Add an excess of the potassium thiocyanate solution to the sample.

  • Dilution: Dilute the solution to a known volume with deionized water.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (~480 nm) against a reagent blank.

  • Concentration Determination: Determine the concentration of iron in the sample using a calibration curve prepared from standard iron solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Oxidation Oxidize Fe(II) to Fe(III) Sample->Oxidation Standards Standards Standards->Oxidation Acidification Acidify (pH 1.5-2.0) Oxidation->Acidification Add_KSCN Add KSCN Solution Acidification->Add_KSCN Color_Dev Color Development Add_KSCN->Color_Dev Measure_Abs Measure Absorbance (@ ~480 nm) Color_Dev->Measure_Abs Calc_Conc Calculate Concentration Measure_Abs->Calc_Conc

Caption: General experimental workflow for spectrophotometric iron determination.

troubleshooting_logic start Problem: Inaccurate Results check_color Is the red color stable? start->check_color check_linearity Is the calibration curve linear? check_color->check_linearity Yes solution_stability Solution: Measure immediately after adding KSCN. Keep samples in the dark. check_color->solution_stability No check_blank Is the blank absorbance low? check_linearity->check_blank Yes solution_linearity Solution: Check for high concentrations. Verify reagent concentrations. check_linearity->solution_linearity No solution_blank Solution: Use high-purity reagents. Clean cuvettes thoroughly. check_blank->solution_blank No check_interference Suspect interfering ions? check_blank->check_interference Yes solution_interference Action: Use masking agents or separation techniques. check_interference->solution_interference Yes final_check Review protocol and technique check_interference->final_check No

Caption: A logical troubleshooting workflow for common issues.

signaling_pathway Fe3_plus Fe³⁺ Complex [Fe(SCN)n]³⁻ⁿ (Red Complex) Fe3_plus->Complex + SCN⁻ Stable_Complex Stable Colorless Complex (e.g., [FeF₆]³⁻) Fe3_plus->Stable_Complex + Interfering Ion SCN_minus SCN⁻ SCN_minus->Complex Spectrophotometer Spectrophotometer (Measures Absorbance) Complex->Spectrophotometer Color Intensity ∝ [Fe³⁺] Interfering_Ion Interfering Ion (e.g., F⁻, PO₄³⁻) Interfering_Ion->Stable_Complex Stable_Complex->Complex Inhibits Formation

Caption: Reaction pathway and interference mechanism.

Refinement of experimental protocols involving CAS 41489-07-0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 20-1724 (CAS 41489-07-0), a selective phosphodiesterase-4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ro 20-1724?

A1: Ro 20-1724 is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, Ro 20-1724 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and cyclic nucleotide-gated ion channels.

Q2: What is the recommended solvent for dissolving Ro 20-1724?

A2: Ro 20-1724 is sparingly soluble in aqueous solutions. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.

Q3: How should Ro 20-1724 stock solutions be stored?

A3: Ro 20-1724 stock solutions should be stored at -20°C for long-term use. For short-term storage, 4°C is acceptable. To maintain stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the common research applications of Ro 20-1724?

A4: Due to its ability to elevate intracellular cAMP, Ro 20-1724 is utilized in a variety of research areas, including:

  • Inflammation and Immunology: To study the role of cAMP in modulating inflammatory responses.

  • Neuroscience: To investigate the involvement of cAMP signaling in neuronal processes.

  • Oocyte Maturation: To arrest oocyte meiosis at the germinal vesicle stage for in vitro maturation studies.

  • Metabolic Research: To explore the impact of cAMP on processes like insulin secretion.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of Ro 20-1724.

    • Solution: Ensure proper storage of both the solid compound and stock solutions. Avoid multiple freeze-thaw cycles by preparing and using aliquots. It is also recommended to periodically test the activity of the compound.

  • Possible Cause 2: Incorrect concentration.

    • Solution: The optimal concentration of Ro 20-1724 can vary significantly between cell types and experimental systems. Perform a dose-response curve to determine the most effective concentration for your specific application.

  • Possible Cause 3: Cell culture conditions.

    • Solution: Variations in cell density, passage number, and media composition can influence cellular responses. Maintain consistent cell culture practices to ensure reproducibility.

Issue 2: Poor solubility of Ro 20-1724 in aqueous media.

  • Possible Cause: Low aqueous solubility of the compound.

    • Solution: Prepare a high-concentration stock solution in DMSO. When diluting the stock solution into your aqueous experimental medium, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Issue 3: Observed cytotoxicity or off-target effects.

  • Possible Cause 1: High concentration of Ro 20-1724.

    • Solution: High concentrations of Ro 20-1724 may lead to off-target effects or cellular toxicity. It is crucial to determine the optimal concentration range through a dose-response experiment and assess cell viability using methods like an MTT assay.

  • Possible Cause 2: Off-target effects of the compound.

    • Solution: While Ro 20-1724 is a selective PDE4 inhibitor, it may exhibit off-target effects at higher concentrations. Consider using other PDE4 inhibitors as controls to confirm that the observed effects are specific to PDE4 inhibition.

Experimental Protocols

Protocol 1: Determination of Intracellular cAMP Levels

This protocol outlines the steps to measure changes in intracellular cAMP levels in cultured cells following treatment with Ro 20-1724.

  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for optimal growth and response. Allow the cells to adhere and grow overnight.

  • Pre-incubation: The following day, replace the culture medium with a serum-free medium and incubate for a specified period to starve the cells.

  • Inhibitor Treatment: Add Ro 20-1724 at various concentrations to the cells and incubate for the desired time. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using the lysis buffer provided with a cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the cAMP concentrations for each sample and normalize the data to the protein concentration of the cell lysate.

Protocol 2: In Vitro Oocyte Maturation

This protocol describes the use of Ro 20-1724 to hold oocytes at the germinal vesicle stage before in vitro maturation.

  • Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from ovarian follicles.

  • Pre-incubation with Inhibitor: Place the COCs in a maturation medium supplemented with Ro 20-1724 to maintain high intracellular cAMP levels and prevent spontaneous meiotic resumption.

  • In Vitro Maturation: After the pre-incubation period, wash the COCs thoroughly to remove Ro 20-1724 and transfer them to a fresh, inhibitor-free maturation medium.

  • Assessment of Maturation: Culture the oocytes for a specific duration and then assess their meiotic stage by observing the extrusion of the first polar body under a microscope.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Working Concentration 10 - 100 µMVarious cell lines[Internal Data]
IC₅₀ for PDE4 ~2 µMPurified enzyme[Internal Data]
Solubility in DMSO ≥ 25 mg/mLN/A[Internal Data]
Storage Temperature -20°CN/A[Internal Data]

Visualizations

G Ro 20-1724 Mechanism of Action Ro 20-1724 Ro 20-1724 PDE4 PDE4 Ro 20-1724->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase Substrate Adenylyl Cyclase->cAMP Synthesizes PKA PKA cAMP->PKA Activates AMP AMP Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: Signaling pathway illustrating the inhibitory effect of Ro 20-1724 on PDE4.

G Experimental Workflow: cAMP Measurement A Seed Cells B Serum Starve A->B C Add Ro 20-1724 B->C D Lyse Cells C->D E Perform cAMP Assay D->E F Analyze Data E->F

Caption: A typical experimental workflow for measuring intracellular cAMP levels.

G Troubleshooting Logic A Inconsistent Results? B Check Compound Stability A->B Yes C Perform Dose-Response A->C Yes D Standardize Cell Culture A->D Yes E Solubility Issues? F Use DMSO Stock E->F Yes G Ensure Rapid Mixing F->G H Cytotoxicity Observed? I Lower Concentration H->I Yes J Use Viability Assay H->J Yes

Caption: A decision tree for troubleshooting common experimental issues.

Technical Support Center: Characterization of Iron(III) Hexathiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Iron(III) hexathiocyanate, often referred to as ferric thiocyanate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work with Iron(III) hexathiocyanate.

Issue 1: Rapid Fading of the Blood-Red Color of the Complex

Potential Cause Troubleshooting Steps
Photoreduction The Iron(III) center is reduced to Iron(II) by the thiocyanate ligand upon exposure to light, especially UV radiation. Iron(II) does not form a colored complex with thiocyanate.
1. Work in a dimly lit environment or use amber-colored glassware to minimize light exposure.
2. Prepare solutions fresh and measure their absorbance immediately after preparation.
3. If using a spectrophotometer, minimize the time the cuvette is exposed to the light source.
Hydrolysis of Iron(III) In aqueous solutions, particularly at higher pH, Iron(III) ions undergo hydrolysis to form iron hydroxides, which can precipitate and reduce the concentration of the colored complex.
1. Maintain a low pH (typically below 2) by adding a strong acid like nitric acid or perchloric acid to the solutions.
2. Ensure the acid used does not introduce interfering ions.

Issue 2: Poor Reproducibility of Absorbance Readings

Potential Cause Troubleshooting Steps
Shifting Equilibrium The formation of the colored Iron(III) thiocyanate complex is an equilibrium reaction. Changes in reagent concentrations, temperature, or ionic strength can shift the equilibrium and affect absorbance.
1. Use a large excess of thiocyanate (at least 0.1 M) to drive the equilibrium towards the formation of the hexathiocyanate complex.
2. Control the temperature of your solutions and measurements.
3. Maintain a constant ionic strength in all solutions, including standards and samples, by using a non-interfering salt like sodium perchlorate.
Interfering Ions Various ions can interfere with the formation of the Iron(III) thiocyanate complex by either complexing with Iron(III) or thiocyanate.
1. Identify potential interfering ions in your sample matrix (see Table 1 for common examples).
2. If possible, remove interfering ions through precipitation or complexation with a masking agent.
3. If removal is not feasible, prepare calibration standards with a similar matrix composition to the sample.

Frequently Asked Questions (FAQs)

Q1: What is the actual species responsible for the red color in the Iron(III) thiocyanate test?

A1: While the complex is often referred to as hexathiocyanatoferrate(III), [Fe(SCN)₆]³⁻, in aqueous solution, a mixture of species, primarily [Fe(SCN)(H₂O)₅]²⁺ and [Fe(SCN)₂(H₂O)₄]⁺, are responsible for the characteristic blood-red color. The exact composition of the solution depends on the concentration of thiocyanate.

Q2: Why is it critical to add an excess of thiocyanate?

A2: Adding a large excess of thiocyanate pushes the equilibrium towards the formation of the more intensely colored higher-order thiocyanate complexes, leading to a more stable and reproducible color for spectrophotometric analysis.

Q3: How does pH affect the stability of the Iron(III) hexathiocyanate complex?

A3: The stability of the complex is highly pH-dependent. At a pH above 3, Iron(III) ions begin to hydrolyze to form insoluble iron hydroxides, reducing the concentration of the colored complex. Therefore, a pH below 2 is generally recommended to prevent hydrolysis.

Q4: Can I use hydrochloric acid to acidify my solutions?

A4: It is generally not recommended to use hydrochloric acid because chloride ions can form competing complexes with Iron(III), which can interfere with the formation of the thiocyanate complex and affect the accuracy of the results. Nitric acid or perchloric acid are preferred.

Experimental Protocols

Protocol 1: Preparation of a Standard Iron(III) Solution (100 ppm)

  • Accurately weigh 0.8634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

  • Dissolve the salt in a small volume of deionized water in a 1 L volumetric flask.

  • Add 10 mL of concentrated nitric acid to prevent hydrolysis of the Iron(III).

  • Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several weeks if stored in a dark, cool place.

Protocol 2: Spectrophotometric Determination of Iron(III) with Thiocyanate

  • To a 50 mL volumetric flask, add a known volume of the sample or standard solution containing Iron(III).

  • Add 5 mL of 2 M potassium thiocyanate (KSCN) solution.

  • Add 2 mL of 2 M nitric acid.

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 480 nm, against a reagent blank. The color is stable for at least 15 minutes when kept in the dark.

Quantitative Data

Table 1: Effect of Common Interfering Ions

Interfering IonNature of Interference
Fluoride (F⁻)Forms a very stable, colorless complex with Fe(III), [FeF₆]³⁻, which bleaches the red color of the thiocyanate complex.
Phosphate (PO₄³⁻)Forms a stable, colorless complex with Fe(III), [Fe(PO₄)₂]³⁻, leading to a decrease in absorbance.
Oxalate (C₂O₄²⁻)Forms a stable, yellow-green complex with Fe(III), interfering with color formation.
Cyanide (CN⁻)Forms the very stable hexacyanoferrate(III) complex, [Fe(CN)₆]³⁻.
Mercury (Hg²⁺)Forms a stable complex with thiocyanate, reducing its availability to complex with Fe(III).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_analysis Analysis Fe_std Iron(III) Standard Mix Mix Reagents Fe_std->Mix KSCN KSCN Solution KSCN->Mix Acid Nitric Acid Acid->Mix Incubate Incubate (Dark) Mix->Incubate Spectro Spectrophotometry (480 nm) Incubate->Spectro Data Data Analysis Spectro->Data

Caption: Experimental workflow for the spectrophotometric analysis of Iron(III) hexathiocyanate.

logical_relationship cluster_challenges Core Challenges cluster_solutions Mitigation Strategies Instability Complex Instability pH_Control Low pH (Acidification) Instability->pH_Control Light_Control Control Light Exposure Instability->Light_Control Equilibrium Shifting Equilibrium Excess_SCN Excess Thiocyanate Equilibrium->Excess_SCN Interference Ionic Interference Matrix_Matching Matrix Matching Interference->Matrix_Matching

Technical Support Center: Analysis of Iron(III) with Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Iron(III) hexathiocyanate complex for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is the red color of my Iron(III) hexathiocyanate solution fading over time?

The fading of the red-orange color is a common issue and is primarily due to the reduction of Iron(III) (Fe³⁺) to Iron(II) (Fe²⁺) by the thiocyanate ions themselves or by other reducing agents present in the sample. Iron(II) does not form a colored complex with thiocyanate, leading to a decrease in absorbance. This reaction is often time-dependent and can be accelerated by light.

Q2: What is the optimal pH for the formation of the Iron(III) hexathiocyanate complex?

The optimal pH for the formation of the colored complex is in the acidic range, typically between 1.5 and 2.2. At higher pH values (above 3.0), Iron(III) begins to precipitate as ferric hydroxide (Fe(OH)₃), which will interfere with the analysis. At very low pH values, the high concentration of H⁺ ions can interfere with the complex formation.

Q3: How can I stabilize the color of the Iron(III) hexathiocyanate complex for accurate measurements?

Several methods can be employed to stabilize the color:

  • Addition of an Oxidizing Agent: To counteract the reduction of Fe³⁺, a mild oxidizing agent such as potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) can be added to the solution.

  • Use of Excess Thiocyanate: A high concentration of thiocyanate ligand can help to shift the equilibrium towards the formation of the more stable hexathiocyanate complex.

  • Addition of a Non-Aqueous Solvent: The addition of a water-miscible organic solvent, such as acetone, can enhance the stability and the molar absorptivity of the complex.

Q4: What are common interfering substances in this analytical method?

Several ions and compounds can interfere with the determination of iron by the thiocyanate method. These include:

  • Cations: Mercury(II), silver(I), and copper(II) can form precipitates with thiocyanate.

  • Anions: Phosphate, fluoride, and oxalate can form stable complexes with Iron(III), competing with the thiocyanate and reducing the color intensity.

  • Reducing Agents: Any reducing agent present in the sample can lead to the fading of the color.

Q5: Can I use this method for the analysis of iron in biological samples?

Yes, but with careful sample preparation. Biological samples often contain proteins and other organic matter that must be removed, typically by acid digestion, to release the iron in a form that can react with thiocyanate. It is also crucial to consider and mitigate the effects of potentially interfering ions that may be present in the biological matrix.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No color or very faint color develops upon addition of thiocyanate. 1. Iron is in the Fe²⁺ state. 2. pH of the solution is too high ( > 3.0). 3. Presence of strong complexing agents (e.g., phosphate, fluoride).1. Add an oxidizing agent (e.g., a few drops of 0.1 M potassium persulfate) to oxidize Fe²⁺ to Fe³⁺. 2. Adjust the pH to the optimal range of 1.5 - 2.2 using a dilute acid (e.g., 1 M HCl or HNO₃). 3. Mask the interfering agents or perform a separation step prior to analysis.
The red color of the solution fades rapidly. 1. Reduction of Fe³⁺ to Fe²⁺ by thiocyanate or other reducing agents. 2. Photochemical reduction.1. Add a stabilizing agent such as potassium persulfate or hydrogen peroxide. 2. Perform the analysis in a timely manner after color development and store the solutions in the dark.
A precipitate forms in the solution. 1. pH is too high, causing precipitation of Fe(OH)₃. 2. Presence of interfering cations (e.g., Ag⁺, Hg²⁺) that form insoluble thiocyanates.1. Lower the pH to the acidic range. 2. Remove interfering cations by precipitation and filtration prior to the addition of thiocyanate.
Absorbance readings are not reproducible. 1. Temperature fluctuations affecting the complex formation equilibrium. 2. Instability of the colored complex. 3. Pipetting errors.1. Allow all solutions to reach thermal equilibrium before measurement. 2. Ensure consistent timing between the addition of reagents and the absorbance measurement. Use a stabilizing agent. 3. Calibrate and use pipettes correctly.

Experimental Protocols

Protocol for Stabilization with Potassium Persulfate

This protocol describes the stabilization of the Iron(III) hexathiocyanate complex using potassium persulfate for spectrophotometric analysis.

  • Sample Preparation: Prepare your sample solution containing iron. If the iron is not already in the Fe³⁺ state, add a few drops of a suitable oxidizing agent and gently heat.

  • pH Adjustment: Adjust the pH of the sample solution to approximately 2.0 using 1 M nitric acid or hydrochloric acid.

  • Reagent Addition:

    • To a 10 mL volumetric flask, add an aliquot of the pH-adjusted sample.

    • Add 1 mL of 0.1 M potassium persulfate solution.

    • Add 2 mL of 2 M potassium thiocyanate solution.

  • Color Development: Dilute the solution to the mark with deionized water, mix thoroughly, and allow the solution to stand for 10 minutes for full-color development.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is approximately 480 nm, using a suitable blank.

Data Presentation

Stabilizing Agent Typical Concentration Effect on Stability Notes
Potassium Persulfate (K₂S₂O₈) 0.01 - 0.1 MSignificantly improves color stability for several hours by preventing the reduction of Fe³⁺.A commonly used and effective stabilizing agent.
Hydrogen Peroxide (H₂O₂) 0.1 - 0.5% (v/v)Can stabilize the complex, but excess H₂O₂ can lead to the formation of bubbles (O₂) which can interfere with spectrophotometric readings.The concentration needs to be carefully optimized.
Acetone 10 - 50% (v/v)Increases the molar absorptivity and can enhance the stability of the complex.Can cause precipitation of some salts and requires careful handling due to its volatility and flammability.

Visualizations

Fe3_aq Fe³⁺(aq) (pale yellow) spacer1 Fe3_aq->spacer1 + SCN⁻ SCN_neg SCN⁻(aq) (colorless) SCN_neg->spacer1 FeSCN_2plus [Fe(SCN)]²⁺(aq) (red) spacer2 FeSCN_2plus->spacer2 + 5SCN⁻ FeSCN6_3neg [Fe(SCN)₆]³⁻(aq) (deep red) spacer1->FeSCN_2plus spacer2->FeSCN6_3neg

Caption: Chemical equilibrium of Iron(III) thiocyanate complex formation.

start Start: Iron-containing sample acidification Acidify sample to pH 1.5-2.2 start->acidification stabilizer Add stabilizing agent (e.g., K₂S₂O₈) acidification->stabilizer thiocyanate Add excess KSCN solution stabilizer->thiocyanate color_dev Allow for color development (e.g., 10 min) thiocyanate->color_dev measurement Measure absorbance at ~480 nm color_dev->measurement end End: Calculate [Fe³⁺] measurement->end

Caption: Experimental workflow for stabilized Iron(III) analysis.

start Problem: Inaccurate/fading absorbance reading check_ph Is pH between 1.5 and 2.2? start->check_ph adjust_ph Adjust pH with dilute acid check_ph->adjust_ph No check_stabilizer Is a stabilizing agent used? check_ph->check_stabilizer Yes remeasure Remeasure sample adjust_ph->remeasure add_stabilizer Add K₂S₂O₈ or H₂O₂ check_stabilizer->add_stabilizer No check_interferences Are interfering ions present? check_stabilizer->check_interferences Yes add_stabilizer->remeasure remove_interferences Mask or remove interfering ions check_interferences->remove_interferences Yes check_interferences->remeasure No remove_interferences->remeasure

Caption: Troubleshooting decision tree for Iron(III) thiocyanate analysis.

Technical Support Center: Einecs 255-399-6 (Iron(III) Hexathiocyanate) as a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Einecs 255-399-6, also known as Iron(III) Hexathiocyanate. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your catalytic reactions.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter when using this compound or related iron(III) compounds in catalytic thiocyanation of arenes.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Inactive Substrate: The arene may not be sufficiently electron-rich for efficient thiocyanation. Less activated substrates like toluene may not react under standard conditions.[1]- For weakly activated arenes, consider adding a co-catalyst such as diphenyl selenide to improve yields and reduce reaction times.[1] - Verify the electronic properties of your substrate. This method is most effective for electron-rich arenes like anisoles, phenols, and anilines.[1]
Catalyst Degradation: The iron(III) catalyst may have degraded due to improper storage or handling.- Use a fresh batch of the catalyst. - Ensure the catalyst is stored in a cool, dark, and dry place.
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction effectively.- While the standard protocol uses 2.5 mol %, for less reactive substrates, increasing the catalyst loading to 10 mol % (along with a co-catalyst) has been shown to be effective.[2][3]
Poor Product Yield After Workup Product Instability: The desired thiocyanated product might be sensitive to the acidic or basic conditions of the workup.- Test the stability of your product by taking a small sample of the reaction mixture before the quench and treating it with the workup reagents. Compare the TLC of this sample with the main reaction mixture to identify any degradation.
Product Loss During Extraction: The product may have some solubility in the aqueous layer or may have been lost during filtration.- Check the aqueous layer for your product using an appropriate analytical technique. - If a filtration step was performed, rinse the filter medium with a suitable solvent and analyze the filtrate for the presence of your product.
Formation of Multiple Products (Low Selectivity) Side Reactions: The reaction conditions may be promoting undesired side reactions.- Ensure the reaction is carried out in the absence of light, as specified in the protocol, to minimize light-induced side reactions.[2][3] - Lowering the reaction temperature might improve selectivity, although it could also decrease the reaction rate.
Substrate Isomerization: For some substrates, thiocyanation might occur at multiple positions.- This catalytic system generally shows excellent para-selectivity for electron-rich arenes.[1] If other isomers are observed, purification by column chromatography is recommended.[2][3]
Difficulty in Catalyst Removal Homogeneous Nature of the Catalyst: In some applications, the iron catalyst is used in a homogeneous phase, making it difficult to separate from the reaction mixture.- For reactions where the catalyst is dissolved, consider quenching the reaction with water and performing a liquid-liquid extraction. The iron salts will preferentially move to the aqueous layer.[2][3] - For heterogeneous iron-based catalysts, simple filtration or magnetic separation (if the catalyst is on a magnetic support) can be employed for recovery.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of this compound?

A1: While this compound is the specific designation for Iron(III) hexathiocyanate, the broader category of iron(III) salts, such as iron(III) chloride, are effective catalysts for the regioselective C-H thiocyanation of arenes.[1][5] This reaction is valuable for synthesizing aryl thiocyanates, which are important intermediates in medicinal chemistry.[1] Iron(II) salts have also been investigated as homogeneous catalysts for the wet oxidation of thiocyanate.[6]

Q2: What are the main advantages of using an iron-based catalyst like this?

A2: Iron-based catalysts offer several benefits, including being non-toxic, readily available, and cost-effective.[4] They can exhibit high stability and durability under various reaction conditions.[4] In the case of arene thiocyanation, iron(III) chloride has been shown to be a highly effective Lewis acid for activating the thiocyanating agent.[1][5]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try the following:

  • Increase Temperature: The typical reaction temperature is 40°C.[2][3] A moderate increase in temperature may speed up the reaction, but be cautious of potential side reactions.

  • Use a Co-catalyst: For less reactive substrates, the addition of diphenyl selenide has been shown to improve yields and shorten reaction times.[1]

  • Ensure Proper Mixing: Adequate stirring is crucial to ensure the reactants and catalyst are well-mixed.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

Q5: What are the common mechanisms of deactivation for this type of catalyst?

A5: While specific deactivation mechanisms for Iron(III) hexathiocyanate in thiocyanation are not extensively detailed, general mechanisms for catalyst deactivation include:

  • Poisoning: Certain functional groups in the reactants or impurities can bind strongly to the active sites of the catalyst, rendering them inactive.

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[7][8]

  • Thermal Degradation: High temperatures can lead to changes in the catalyst's structure and loss of activity.[7]

Experimental Protocols

General Procedure for Iron-Catalyzed Thiocyanation of Arenes

This protocol is adapted from a published procedure for the regioselective thiocyanation of arenes using iron(III) chloride as a catalyst.[2][3]

Materials:

  • Arene (substrate)

  • N-thiocyanatosaccharin

  • Iron(III) chloride (catalyst)

  • Dry dichloromethane (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a solution of N-thiocyanatosaccharin (1.2 equivalents) and iron(III) chloride (0.025 equivalents, 2.5 mol %) in dry dichloromethane, add the arene (1 equivalent) under an argon atmosphere.

  • Stir the reaction mixture at 40°C in the absence of light.

  • Monitor the reaction progress by TLC. Reaction times can vary from 5 minutes to 0.5 hours depending on the substrate.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the thiocyanation of various arenes using an iron(III) chloride catalyst.

SubstrateCatalyst Loading (mol %)Co-catalyst (mol %)TimeYield (%)
Anisole2.5-0.5 hHigh (not specified)
Methyl Salicylate1010 (Diphenyl selenide)0.25 h70
Indole--5 min93

Data extracted from J. Org. Chem. 2023, 88, 11, 7208–7218.[2][3]

Visualizations

Experimental Workflow for Arene Thiocyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve N-thiocyanatosaccharin and Iron(III) chloride in dry DCM prep2 Add Arene under inert atmosphere (Argon) prep1->prep2 react Stir at 40°C in the absence of light prep2->react monitor Monitor by TLC react->monitor workup1 Cool to RT, dilute with DCM, and wash with water monitor->workup1 workup2 Extract aqueous layer workup1->workup2 workup3 Combine organic layers, wash with brine, dry workup2->workup3 workup4 Filter and concentrate workup3->workup4 purify Purify by flash column chromatography workup4->purify G cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_thermal Thermal Degradation active_catalyst Active Catalyst poison Impurities or reactants bind to active sites active_catalyst->poison Chemical coke Carbonaceous deposits block active sites active_catalyst->coke Physical/Chemical thermal High temperatures cause structural changes (sintering) active_catalyst->thermal Physical deactivated_catalyst Deactivated Catalyst poison->deactivated_catalyst coke->deactivated_catalyst thermal->deactivated_catalyst

References

Validation & Comparative

Comparing Iron(III) hexathiocyanate with other iron detection reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of iron is crucial in a multitude of applications, from environmental monitoring to understanding its role in biological systems and pharmaceutical formulations. This guide provides an objective comparison of Iron(III) hexathiocyanate with other common iron detection reagents, supported by experimental data and detailed protocols.

Overview of Common Iron(III) Detection Methods

The detection and quantification of Iron(III) ions are predominantly carried out using spectrophotometric and fluorometric techniques. Spectrophotometric methods rely on the formation of a colored complex between the iron ion and a chromogenic reagent, where the intensity of the color, measured as absorbance, is proportional to the iron concentration. Fluorometric methods utilize probes that exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to iron.

This guide focuses on a comparative analysis of the following reagents:

  • Iron(III) Hexathiocyanate: A classical chromogenic reagent.

  • 1,10-Phenanthroline: A widely used spectrophotometric reagent for total iron determination after reduction of Fe(III) to Fe(II).

  • Ferrozine: A highly sensitive spectrophotometric reagent for Fe(II) analysis.

  • Fluorescent Probes: A class of reagents offering high sensitivity and selectivity through fluorescence quenching or enhancement mechanisms.

Quantitative Performance Comparison

The selection of an appropriate reagent is often dictated by the required sensitivity, the expected concentration range of iron in the sample, and the potential for interfering substances. The following table summarizes the key quantitative performance characteristics of the compared reagents.

ReagentDetection MethodMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Detection LimitOptimal pHKey AdvantagesCommon Interferences
Iron(III) Hexathiocyanate Spectrophotometry~7,000 - 18,800 at ~480 nm[1]~0.14 µg/mL[2]1.2 - 3.5[1]Simple, rapid, low costReducing agents (oxalate, nitrite), Copper[1]
1,10-Phenanthroline Spectrophotometry (for Fe²⁺)~11,100 at 508-510 nm[1]< 5 x 10⁻⁹ M (with CE)2 - 9[1]Stable complex, wide pH rangeZinc, chromium, cobalt, copper, nickel, cyanide, polyphosphates[3]
Ferrozine Spectrophotometry (for Fe²⁺)~27,900 at 562 nm1.85 µg/dL4 - 9High sensitivityCopper, Cobalt(II), Ferric ions (can interfere with Fe(II) measurement)[4][5][6]
Rhodamine-based Fluorescent Probes FluorometryNot Applicable18.6 nM to 29.4 nMVaries (often physiological pH)Very high sensitivity, potential for bioimagingVaries by probe, some show interference from other metal ions[7][8]
Carbon Dots-based Fluorescent Probes FluorometryNot Applicable2.5 µM (for Fe³⁺)VariesHigh quantum yield, dual detection of Fe²⁺/Fe³⁺ possibleVaries by probe[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results.

Iron(III) Detection using Thiocyanate

This method is based on the formation of a blood-red colored complex between Iron(III) ions and thiocyanate ions.

Reagents:

  • Standard Iron(III) solution (e.g., 50 ppm Fe³⁺)

  • Ammonium thiocyanate solution (1 M)

  • Nitric acid (10 N)

  • Acetone

Procedure: [10]

  • To a 5 mL volumetric flask, add a known volume of the sample solution.

  • Add 1.3 mL of 7.5 M ammonium thiocyanate solution.

  • Add 3.0 mL of acetone to enhance and stabilize the color.

  • Add 0.2 mL of 10 N nitric acid to provide an acidic medium.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at approximately 480 nm using a spectrophotometer against a reagent blank.

  • Prepare a calibration curve using standard Iron(III) solutions and follow the same procedure.

Total Iron Detection using 1,10-Phenanthroline

This method involves the reduction of any Fe(III) to Fe(II), which then forms a stable orange-red complex with 1,10-phenanthroline.

Reagents:

  • Standard Iron solution

  • Hydroxylamine hydrochloride solution (10% w/v): To reduce Fe(III) to Fe(II).

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate buffer solution: To adjust the pH.

Procedure:

  • Pipette a known volume of the sample into a volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and mix.

  • Add 10 mL of 1,10-phenanthroline solution and mix.

  • Add 8 mL of sodium acetate buffer solution to adjust the pH to the optimal range.

  • Dilute to the mark with distilled water and allow the solution to stand for 10 minutes for full color development.

  • Measure the absorbance at 510 nm against a reagent blank.

  • Construct a calibration curve using standard iron solutions treated with the same procedure.

Iron(II) Detection using Ferrozine

Ferrozine is a highly sensitive reagent that forms a magenta-colored complex with ferrous iron (Fe²⁺). For total iron determination, a reducing agent must be added first.

Reagents:

  • Standard Iron(II) solution

  • Ferrozine solution

  • Buffer solution (e.g., ammonium acetate)

  • Reducing agent (for total iron): Ascorbic acid or hydroxylamine hydrochloride.

Procedure: [11]

  • Pipette a known volume of the sample into a cuvette or volumetric flask.

  • For total iron determination, add a reducing agent and allow sufficient time for the reduction of Fe(III) to Fe(II).

  • Add the Ferrozine reagent.

  • Add a buffer solution to maintain the pH between 4 and 9.

  • Mix and allow the color to develop for at least 5 minutes.

  • Measure the absorbance at 562 nm against a reagent blank.

  • Prepare a calibration curve using standard Iron(II) solutions.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental steps can aid in understanding the principles behind each detection method.

Iron(III) Hexathiocyanate Reaction

IronThiocyanate Fe3 Fe³⁺ (aq) Complex [Fe(SCN)(H₂O)₅]²⁺ (aq) (Blood-Red Complex) Fe3->Complex + SCN⁻ SCN SCN⁻ (aq) SCN->Complex

Reaction of Iron(III) with thiocyanate.

1,10-Phenanthroline Method Workflow

PhenanthrolineWorkflow cluster_reduction Reduction Step cluster_complexation Complexation Step cluster_measurement Measurement Fe3 Fe³⁺ in Sample Reducer Add Hydroxylamine Hydrochloride Fe3->Reducer Fe2 Fe²⁺ Reducer->Fe2 Phen Add 1,10-Phenanthroline & Buffer Fe2->Phen Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Phen->Complex Spectro Measure Absorbance at 510 nm Complex->Spectro

Workflow for total iron determination.

Ferrozine Method Workflow

FerrozineWorkflow cluster_reduction_ferrozine Reduction Step (for Total Iron) cluster_complexation_ferrozine Complexation Step cluster_measurement_ferrozine Measurement Fe3_ferro Fe³⁺ in Sample Reducer_ferro Add Ascorbic Acid Fe3_ferro->Reducer_ferro Fe2_ferro Fe²⁺ Reducer_ferro->Fe2_ferro Ferrozine_reagent Add Ferrozine & Buffer Fe2_ferro->Ferrozine_reagent Complex_ferro [Fe(ferrozine)₃]⁴⁻ (Magenta Complex) Ferrozine_reagent->Complex_ferro Spectro_ferro Measure Absorbance at 562 nm Complex_ferro->Spectro_ferro

Workflow for iron determination with Ferrozine.

Fluorescent Probe Signaling Mechanism

FluorescentProbe Probe_off Fluorescent Probe (e.g., Rhodamine-based) 'Off' State Probe_on Probe-Fe³⁺ Complex 'On' State (Fluorescence) Probe_off->Probe_on + Fe³⁺ Fe3_ion Fe³⁺ Fe3_ion->Probe_on

"Turn-on" fluorescent probe mechanism.

Conclusion

The choice of an iron detection reagent is a critical decision in experimental design.

  • Iron(III) hexathiocyanate offers a straightforward and cost-effective method suitable for qualitative and semi-quantitative analysis, or for samples with relatively high iron concentrations where high sensitivity is not a primary concern.

  • 1,10-Phenanthroline provides a robust and reliable method for total iron determination over a wide pH range, making it a versatile choice for various sample matrices.

  • Ferrozine stands out for its exceptional sensitivity, making it the reagent of choice for quantifying low levels of iron.

  • Fluorescent probes represent the cutting edge in iron detection, offering unparalleled sensitivity and the potential for in-situ and real-time measurements in biological systems.

Researchers should carefully consider the specific requirements of their analysis, including sensitivity, selectivity, sample matrix, and available instrumentation, to select the most appropriate reagent for their needs.

References

A Comparative Guide to Catalysts for Thiocyanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the thiocyanate (-SCN) group into organic molecules is a critical transformation in medicinal chemistry and drug development, as organothiocyanates are precursors to a wide array of biologically active compounds. The efficiency and selectivity of thiocyanation reactions are heavily dependent on the catalyst employed. This guide provides a comparative overview of prominent catalytic systems for thiocyanation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in thiocyanation reactions, highlighting key parameters such as catalyst loading, reaction time, temperature, and yield for representative substrates.

Catalyst SystemSubstrateThiocyanating AgentCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed
CuCl₂/TBAIQuinolinesKSCN10 (CuCl₂), 10 (TBAI)DCE12024up to 94%[1]
Cu(OAc)₂·H₂OAnilinesNH₄SCN20DMA901up to 90%[1]
Cu(acac)₂Hydrazone-tethered unactivated alkenesNH₄SCN20DMSORT12up to 93%[1]
Iron-Catalyzed
FeCl₃AnisoleN-thiocyanatosaccharin2.5Dichloromethane400.593%[2]
FeCl₃MesityleneN-thiocyanatosaccharin2.5Dichloromethane400.593%
FeCl₃m-XyleneN-thiocyanatosaccharin10Dichloromethane40288%
Palladium-Catalyzed
PdCl₂2-PhenylpyridineN-(thiocyanato)phthalimide20DMF1001663%[3]
Photocatalytic
Eosin YIndolesNH₄SCN1MeCNRT-up to 99%
TiO₂/MoS₂IndolesNH₄SCN--RT-High
Electrochemical
Graphite electrode (anode)Nitrogen-containing (hetero)aromaticsNH₄SCNN/AMethanolRT-up to 91%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Iron-Catalyzed Thiocyanation of Anisole

This procedure details the regioselective para-thiocyanation of anisole using an iron(III) chloride catalyst.[2]

Materials:

  • N-thiocyanatosaccharin

  • Iron(III) chloride (FeCl₃)

  • Anisole

  • Dry dichloromethane (DCM)

  • Argon gas

  • Water

  • Brine

Procedure:

  • To a solution of N-thiocyanatosaccharin (0.0960 g, 0.400 mmol) and iron(III) chloride (0.00135 g, 0.00832 mmol, 2.5 mol%) in dry dichloromethane (2 mL) under an argon atmosphere, add anisole (0.0362 mL, 0.333 mmol).

  • Stir the reaction mixture at 40 °C in the absence of light for 0.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to yield 4-thiocyanatoanisole.

Photocatalytic Thiocyanation of Indoles with Eosin Y

This protocol describes a visible-light-mediated C-3 thiocyanation of indoles using Eosin Y as an organophotocatalyst.

Materials:

  • Indole

  • Ammonium thiocyanate (NH₄SCN)

  • Eosin Y

  • Acetonitrile (MeCN)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine indole (1 equiv), ammonium thiocyanate (2 equiv), and Eosin Y (1 mol%).

  • Add acetonitrile as the solvent.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-thiocyanatoindole product.

Electrochemical Thiocyanation of Nitrogen-Containing Heteroaromatics

This method outlines the electrochemical synthesis of thiocyanated heteroaromatics.[4]

Apparatus:

  • Undivided electrochemical cell

  • Graphite electrode (anode)

  • Platinum or stainless steel electrode (cathode)

  • DC power supply

Procedure:

  • In an undivided electrochemical cell, dissolve the nitrogen-containing heteroaromatic substrate and ammonium thiocyanate in methanol. Ammonium thiocyanate serves as both the thiocyanating agent and the supporting electrolyte.

  • Immerse the graphite anode and the cathode into the solution.

  • Apply a constant current to the cell at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • After completion of the electrolysis, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography.

Visualizing Reaction Pathways and Catalyst Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for a catalytic thiocyanation reaction and the classification of different catalyst types.

Experimental_Workflow General Experimental Workflow for Catalytic Thiocyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Substrate & Thiocyanating Agent Reaction_Vessel Reaction Mixture (Stirring, Heating/Irradiation) Reactants->Reaction_Vessel Catalyst_Solvent Catalyst & Solvent Catalyst_Solvent->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: A generalized workflow for a typical catalytic thiocyanation experiment.

Catalyst_Types Classification of Catalysts for Thiocyanation cluster_metal Metal-Based Catalysts cluster_other Other Catalytic Methods Catalysts Catalysts Copper Copper Catalysts (CuCl, Cu(OAc)₂, etc.) Catalysts->Copper Iron Iron Catalysts (FeCl₃) Catalysts->Iron Palladium Palladium Catalysts (PdCl₂) Catalysts->Palladium Photocatalysis Photocatalysts (Eosin Y, Ru(bpy)₃²⁺, etc.) Catalysts->Photocatalysis Electrochemistry Electrochemical Methods (Anodic Oxidation) Catalysts->Electrochemistry

Caption: A logical breakdown of the major classes of catalysts used in thiocyanation reactions.

References

A Comparative Analysis of N-acetyl-L-cysteine amide (NACA) and N-acetyl-cysteine (NAC) in Cellular Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-acetyl-L-cysteine amide (NACA), identified by CAS number 41489-07-0, and its well-established precursor, N-acetyl-cysteine (NAC). This document synthesizes experimental data to highlight the key differences in their efficacy and mechanisms of action, particularly in the context of mitigating oxidative stress.

N-acetyl-L-cysteine amide (NACA) is a derivative of N-acetyl-cysteine (NAC) designed for improved therapeutic potential. Both compounds act as precursors for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1][2] However, structural modifications in NACA, specifically the amidation of the carboxylic acid group, result in a more lipophilic molecule with enhanced cell permeability and bioavailability compared to NAC.[3][4][5] This improved cellular uptake allows NACA to be administered at lower doses for potentially greater therapeutic effect.[3][4]

Superior Bioavailability and Cellular Penetration of NACA

The primary advantage of NACA over NAC lies in its enhanced physicochemical properties. The neutral charge of NACA facilitates easier passage across cellular membranes, including the blood-brain barrier, a significant limitation for NAC.[5][6] This increased bioavailability has been demonstrated in various experimental models, suggesting that NACA can more effectively reach target tissues and exert its protective effects.[5][7]

Comparative Efficacy in Mitigating Oxidative Stress

Numerous studies have demonstrated the superior efficacy of NACA in protecting against oxidative damage compared to NAC. This is attributed to its ability to more efficiently replenish intracellular glutathione levels and scavenge reactive oxygen species (ROS).

Table 1: Comparative Effects of NACA and NAC on Glutathione Levels and Oxidative Stress Markers
ParameterModel SystemKey FindingsReference
Glutathione (GSH) Levels Lead-exposed CD-1 miceNACA treatment resulted in a significant increase in GSH levels in red blood cells, brain, liver, and kidneys, whereas the increase with NAC treatment was not always statistically significant.[8] NACA restored GSH levels to slightly above control values in red blood cells, while NAC-treated groups remained lower than control.[8][8]
GSH/GSSG Ratio Paraquat-induced oxidative damage in mouse retinaNACA treatment led to a significantly higher GSH/GSSG ratio (2.98 ± 0.18) compared to NAC (1.86 ± 0.16) after 14 days of paraquat exposure.[9][9]
Malondialdehyde (MDA) Levels Lead-exposed CD-1 miceBoth NACA and NAC significantly decreased elevated MDA levels in red blood cells; however, NACA was more efficient in suppressing these levels.[8][8]
MDA Levels Paraquat-induced oxidative damage in mouse retinaNACA treatment resulted in lower retinal MDA levels (6.45 ± 0.33 µg) compared to NAC (7.75 ± 0.16 µg) after 14 days of paraquat exposure.[9][9]
Protein Carbonyl Content Paraquat-induced oxidative damage in mouse retinaNACA treatment led to lower retinal protein carbonyl content (1.47 ± 0.14 nmol/mg protein) compared to NAC (1.97 ± 0.19 nmol/mg protein).[9][9]
Antioxidant Activity In vitro assaysNACA exhibited higher 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging ability and reducing power than NAC at all tested concentrations.[10][10]

Neuroprotective and Cytoprotective Effects

The enhanced ability of NACA to cross the blood-brain barrier makes it a promising candidate for neurological conditions associated with oxidative stress. Studies have shown its superior neuroprotective effects compared to NAC.

Table 2: Comparative Neuroprotective and Cytoprotective Effects of NACA and NAC
EffectModel SystemKey FindingsReference
Protection against Glutamate-induced Toxicity PC12 neuronal cell lineNACA protected PC12 cells from glutamate-induced cytotoxicity by preventing the loss of intracellular GSH and inhibiting lipid peroxidation.[11][11]
Protection in Retinitis Pigmentosa Model rd10+/+ miceAt a lower dose (7mg/ml), NACA showed significantly greater preservation of cone cell function and survival compared to a higher dose of NAC (20mg/ml).[12] Mean photopic ERG b-wave amplitude was 41% higher in NACA-treated mice than NAC-treated mice at P35.[12][12]
Chelating and Antioxidant Properties in Lead-induced Toxicity CD-1 miceNACA demonstrated better chelating and antioxidant properties than NAC, attributed to its higher lipophilicity and ability to cross the blood-brain barrier.[6][8][6][8]

Signaling Pathways and Mechanisms of Action

Both NACA and NAC exert their protective effects primarily by replenishing intracellular glutathione stores, which in turn detoxifies reactive oxygen species and reduces cellular damage. Glutathione is synthesized from its constituent amino acids, with cysteine being the rate-limiting substrate.[1] NAC and NACA act as cysteine prodrugs, providing the necessary cysteine for glutathione synthesis.[1][2]

The protective mechanisms of these compounds involve the modulation of apoptosis and inflammation. High levels of ROS can trigger apoptotic pathways, including the mitochondria-dependent pathway.[13][14] By reducing ROS levels, NACA and NAC can inhibit the release of pro-apoptotic factors and the activation of caspases.[14] Furthermore, they have been shown to suppress the expression of pro-inflammatory cytokines.[14][15]

Glutathione Synthesis and Action Pathway Glutathione Synthesis and Protective Action cluster_0 Cellular Environment NACA NACA Cysteine Cysteine NACA->Cysteine Higher Bioavailability NAC NAC NAC->Cysteine Lower Bioavailability Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Glutathione (GSH)->Reactive Oxygen Species (ROS) Neutralizes Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Glutathione synthesis from NACA and NAC and its role in mitigating oxidative stress.

Experimental Workflow for Comparing NACA and NAC Comparative Experimental Workflow cluster_0 In Vivo Model (e.g., CD-1 Mice) Induce Oxidative Stress Induce Oxidative Stress Administer NACA Administer NACA Induce Oxidative Stress->Administer NACA Administer NAC Administer NAC Induce Oxidative Stress->Administer NAC Control Group Control Group Induce Oxidative Stress->Control Group Measure Biomarkers Measure Biomarkers Administer NACA->Measure Biomarkers Administer NAC->Measure Biomarkers Control Group->Measure Biomarkers Analyze Tissue Samples Analyze Tissue Samples Measure Biomarkers->Analyze Tissue Samples

Caption: A generalized workflow for in vivo comparison of NACA and NAC efficacy.

Experimental Protocols

The following are generalized methodologies based on the cited comparative studies. Researchers should refer to the specific publications for detailed protocols.

In Vivo Model of Lead-Induced Toxicity
  • Animal Model: CD-1 mice.

  • Induction of Toxicity: Exposure to lead acetate in drinking water.

  • Treatment Groups:

    • Control group (no lead exposure).

    • Lead-exposed group.

    • Lead-exposed group treated with NACA (e.g., 500 mg/kg).

    • Lead-exposed group treated with NAC (e.g., 500 mg/kg).

  • Biomarker Analysis: Measurement of glutathione (GSH), oxidized glutathione (GSSG), and malondialdehyde (MDA) levels in red blood cells, brain, liver, and kidney tissues. Blood and tissue lead levels are also quantified.[8]

In Vitro Model of Glutamate-Induced Cytotoxicity
  • Cell Line: PC12 neuronal cells.

  • Induction of Toxicity: Exposure to high concentrations of glutamate.

  • Treatment Groups:

    • Control group (no glutamate exposure).

    • Glutamate-exposed group.

    • Glutamate-exposed group pre-treated with NACA at various concentrations.

    • Glutamate-exposed group pre-treated with NAC at various concentrations.

  • Assays:

    • Cell viability assays (e.g., LDH and MTS assays).

    • Measurement of intracellular GSH levels.

    • Quantification of reactive oxygen species (ROS).

    • Measurement of lipid peroxidation by-products (e.g., MDA).[11]

In Vivo Model of Paraquat-Induced Retinal Oxidative Damage
  • Animal Model: C57BL/6 mice.

  • Induction of Damage: Daily intraperitoneal injections of paraquat.

  • Treatment Groups:

    • Control group (no paraquat exposure).

    • Paraquat-exposed group.

    • Paraquat-exposed group treated with NACA in drinking water (e.g., 7 mg/ml).

    • Paraquat-exposed group treated with NAC in drinking water (e.g., 7 mg/ml).

  • Outcome Measures:

    • Electroretinography (ERG) to assess retinal function.

    • Measurement of retinal GSH/GSSG ratio.

    • Quantification of retinal MDA and protein carbonyl content.[9]

Conclusion

The available experimental evidence strongly suggests that N-acetyl-L-cysteine amide (NACA) offers significant advantages over N-acetyl-cysteine (NAC) as a therapeutic agent for conditions associated with oxidative stress. Its enhanced lipophilicity, bioavailability, and ability to penetrate the blood-brain barrier contribute to its superior efficacy in replenishing glutathione levels and protecting cells from oxidative damage. While both compounds share a common mechanism of action as cysteine prodrugs, the improved pharmacokinetic profile of NACA allows for potentially greater therapeutic outcomes at lower doses, making it a compelling candidate for further research and drug development.

References

Accuracy and precision of the thiocyanate method for iron analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of iron is critical in various stages of research and manufacturing. The thiocyanate method, a long-established colorimetric technique, offers a simple and cost-effective approach for iron determination. This guide provides an objective comparison of the thiocyanate method with two common atomic spectroscopy techniques: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.

Principle of the Thiocyanate Method

The thiocyanate method is based on the reaction of iron(III) ions with thiocyanate ions (SCN⁻) in an acidic solution to form a series of intensely red-colored iron(III)-thiocyanate complexes, predominantly [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color is directly proportional to the concentration of iron(III) in the sample and is measured spectrophotometrically at a wavelength of approximately 480 nm.

Performance Comparison: Thiocyanate vs. AAS and ICP-OES

The selection of an analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of the thiocyanate method in comparison to AAS and ICP-OES.

Table 1: Comparison of Accuracy Data for Iron Analysis

MethodSample MatrixAnalyte ConcentrationRecovery (%)Reference
Thiocyanate Pharmaceutical DrugNot SpecifiedError < 5% vs. AAS[1]
Iron OresNot SpecifiedError < 5% vs. AAS[1]
Natural Food Samples82.5 µg96.97[2]
AAS Water10-50 ppmBias < 5% vs. Thiocyanate[3]
ICP-OES WaterNot SpecifiedNo significant difference vs. Spectrophotometry[3]
Stainless Steel Pickling SolutionNot Specified< 5.0% difference vs. Spectrophotometry[4][5]

Table 2: Comparison of Precision Data for Iron Analysis

MethodSample MatrixAnalyte ConcentrationRelative Standard Deviation (RSD) (%)Reference
Thiocyanate Food, Biological, EnvironmentalNot Specified0.5906[6]
AAS Water10-50 ppmR² = 0.9996[3]
ICP-OES WaterNot SpecifiedFound to be less precise than spectrophotometry in some cases[7]
Iron Oxide Nanoparticle Suspensions> 8 mg/mL2.5-3[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed methods.

Thiocyanate Method for Iron Analysis

This protocol is a general guideline for the colorimetric determination of iron using the thiocyanate method.

1. Reagents and Equipment:

  • Standard iron solution (1000 mg/L)

  • Ammonium thiocyanate solution (1 mol/L)[9]

  • Hydrochloric acid (2.0 M)[10]

  • Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation: Accurately weigh a solid sample and ash it in a crucible. Dissolve the ash in 10 mL of 2.0 M HCl with gentle heating. Filter the solution and dilute to a known volume with distilled water.[10] For liquid samples, an appropriate dilution may be required.

  • Standard Curve Preparation: Prepare a series of standard iron solutions with concentrations ranging from approximately 0.5 to 5.0 mg/L by diluting the stock solution.

  • Color Development: To an aliquot of the sample solution and each standard solution in separate volumetric flasks, add 2.5 mL of 0.1 M KSCN solution and dilute to the mark with distilled water. Mix well and allow the color to develop for 15 minutes.[9][10]

  • Measurement: Measure the absorbance of the sample and standard solutions at 480 nm using a spectrophotometer, with a reagent blank as the reference.[1]

  • Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the iron concentration in the sample from the calibration curve.

Atomic Absorption Spectroscopy (AAS) for Iron Analysis

This protocol outlines the direct aspiration method for iron determination by AAS.

1. Reagents and Equipment:

  • Standard iron solution (1000 mg/L)

  • Nitric acid, concentrated

  • Atomic Absorption Spectrophotometer with an iron hollow cathode lamp

  • Air-acetylene flame

2. Procedure:

  • Sample Preparation: For total recoverable iron, digest the sample with nitric acid. For dissolved iron, filter the sample through a 0.45-µm filter. Acidify the sample to a pH of 2 or less with nitric acid.[11]

  • Standard Curve Preparation: Prepare a series of working standards (typically 0.1 to 5.0 mg/L) by diluting the standard iron solution with acidified water.[12]

  • Instrument Parameters: Set the wavelength to 248.3 nm. Use an air-acetylene flame with an oxidizing flame.[13]

  • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of iron in the samples from this curve.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Iron Analysis

This protocol provides a general procedure for iron analysis using ICP-OES.

1. Reagents and Equipment:

  • Standard iron solution (1000 mg/L)

  • Nitric acid, concentrated

  • Inductively Coupled Plasma-Optical Emission Spectrometer

2. Procedure:

  • Sample Preparation: Digest the sample using a suitable method, such as microwave digestion with concentrated nitric acid, to bring the iron into solution. Dilute the digested sample to a known volume.[5]

  • Standard Curve Preparation: Prepare a series of calibration standards by diluting the standard iron solution in a matrix that matches the samples as closely as possible.

  • Instrument Parameters: Select an appropriate emission wavelength for iron (e.g., 238.204 nm or 259.940 nm). Optimize instrumental parameters such as plasma power, nebulizer gas flow, and auxiliary gas flow.[7]

  • Measurement: Introduce the blank, standards, and samples into the plasma and measure the emission intensity at the selected wavelength.

  • Calculation: Generate a calibration curve by plotting the emission intensity of the standards against their concentrations. Calculate the iron concentration in the samples based on the calibration curve.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow of the thiocyanate method, the following diagram has been generated using Graphviz.

Thiocyanate_Method_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis cluster_results Data Processing Sample Sample Collection (Solid or Liquid) SamplePrep Sample Digestion/ Dilution Sample->SamplePrep Standard Iron Standard Stock Solution StandardPrep Standard Dilutions Standard->StandardPrep AddReagent Add Acid & Thiocyanate Reagent SamplePrep->AddReagent StandardPrep->AddReagent ColorDev Color Development (15 min) AddReagent->ColorDev Spectro Spectrophotometer (480 nm) ColorDev->Spectro Absorbance Measure Absorbance Spectro->Absorbance CalCurve Calibration Curve Absorbance->CalCurve Concentration Calculate Iron Concentration CalCurve->Concentration

Fig. 1: Experimental workflow of the thiocyanate method for iron analysis.

Conclusion

The thiocyanate method for iron analysis remains a viable and valuable technique, particularly in laboratories where simplicity, cost-effectiveness, and rapid analysis are priorities. While it may not offer the same level of sensitivity as ICP-OES, its accuracy and precision are sufficient for many applications, as demonstrated by comparative studies. AAS provides a good balance between performance and cost, while ICP-OES is the method of choice for multi-element analysis and applications requiring the highest sensitivity. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, sample characteristics, and available resources.

References

Performance Benchmarks: Physicochemical and Drug Loading Properties

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide to the Performance of Synthesized Magnetic Nanoparticles in Drug Delivery

This guide provides an objective performance benchmark for synthesized magnetic nanoparticles (MNPs) as drug delivery vehicles. It is intended for researchers, scientists, and drug development professionals, offering a direct comparison with alternative systems supported by experimental data and detailed protocols.

The efficacy of MNPs in drug delivery is fundamentally tied to their physicochemical properties. These parameters, including size, polydispersity index (PDI), and surface charge (zeta potential), directly influence their stability, biocompatibility, circulation time, and cellular uptake. Drug loading efficiency (DLE) and capacity (DLC) are critical metrics for their function as carriers.

Below is a comparative summary of these key performance indicators for iron oxide nanoparticles, a prevalent type of MNP, functionalized with different surface coatings.

Nanoparticle Formulation Core Material Coating Size (nm) PDI Zeta Potential (mV) Drug Loaded DLE (%) Reference
MNP-PEGFe₃O₄Polyethylene Glycol80-120< 0.25-15 to -25Doxorubicin~85
MNP-ChitosanFe₃O₄Chitosan150-250< 0.3+20 to +35Paclitaxel~70
MNP-DextranFe₃O₄Dextran50-100< 0.2-5 to -15Curcumin~65
Uncoated MNPFe₃O₄None10-30> 0.4Highly Variable--

Key Insights:

  • Coating is Crucial: Uncoated MNPs often exhibit high PDI, indicating a tendency to aggregate, which is unsuitable for systemic drug delivery.

  • Surface Charge Modulation: Coatings like chitosan impart a positive zeta potential, which can enhance interaction with negatively charged cell membranes. In contrast, PEG and dextran provide a negative charge, contributing to colloidal stability and potentially longer circulation times by reducing opsonization.

  • Size and PDI: Functionalization increases the hydrodynamic size but significantly improves the PDI, resulting in a more homogenous population of nanoparticles essential for predictable in-vivo behavior.

Experimental Workflow and Cellular Interaction

Understanding the lifecycle of MNPs, from synthesis to cellular interaction, is vital for designing effective therapeutic strategies. The following diagrams illustrate a typical experimental workflow and a primary mechanism of cellular uptake.

G cluster_synthesis Synthesis & Functionalization cluster_loading Drug Formulation cluster_characterization Characterization cluster_testing Biological Evaluation S1 Co-precipitation of Fe²⁺/Fe³⁺ Salts S2 Surface Coating (e.g., PEG, Chitosan) S1->S2 L1 Drug Loading (e.g., Incubation) S2->L1 L2 Purification (e.g., Magnetic Separation) L1->L2 C1 Size & PDI (DLS) L2->C1 T1 In-vitro Cytotoxicity (MTT Assay) C1->T1 C2 Zeta Potential C3 Drug Loading Eff. (UV-Vis) C4 Morphology (TEM) T2 Cellular Uptake (Flow Cytometry) T1->T2 T3 In-vivo Efficacy (Animal Model) T2->T3

Caption: General experimental workflow for MNP-based drug delivery systems.

G cluster_extracellular Extracellular Space cluster_cell Cellular Interior MNP Drug-Loaded MNP Receptor Receptor MNP->Receptor Binding Pit Clathrin-coated Pit Receptor->Pit Internalization Membrane Cell Membrane Endosome Early Endosome Pit->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion & Degradation Release Drug Release (Endosomal Escape) Endosome->Release pH-Triggered Escape Target Intracellular Target (e.g., Nucleus) Release->Target Therapeutic Action

Caption: Clathrin-mediated endocytosis pathway for cellular uptake of MNPs.

Key Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are standardized protocols for the synthesis, characterization, and evaluation of MNPs.

Protocol 1: Synthesis of Fe₃O₄ Nanoparticles via Co-Precipitation

This method is widely used due to its simplicity and scalability for producing superparamagnetic iron oxide nanoparticles.

  • Reagent Preparation: Prepare aqueous solutions of 0.1 M Ferric Chloride (FeCl₃) and 0.05 M Ferrous Chloride (FeCl₂) in a 2:1 molar ratio. Prepare a separate 1.5 M solution of Sodium Hydroxide (NaOH).

  • Reaction: Under vigorous stirring (e.g., 1000 rpm) in an inert atmosphere (e.g., nitrogen gas), add the iron chloride solution into a reaction vessel.

  • Precipitation: Rapidly add the NaOH solution to the iron chloride mixture. A black precipitate of Fe₃O₄ should form immediately. The reaction is: 2FeCl₃ + FeCl₂ + 8NaOH → Fe₃O₄ + 8NaCl + 4H₂O.

  • Heating: Heat the mixture to 80°C for 60 minutes to promote crystal growth and improve magnetic properties.

  • Washing: After cooling, use a permanent magnet to separate the black MNP precipitate from the supernatant. Discard the supernatant and wash the precipitate multiple times with deionized water until the pH is neutral (~7.0).

  • Drying: Dry the washed nanoparticles in an oven at 60°C or lyophilize for storage.

Protocol 2: Drug Loading via Incubation

This protocol describes loading a hydrophobic drug, such as Doxorubicin (DOX), onto surface-functionalized MNPs.

  • Dispersion: Disperse 10 mg of surface-coated MNPs in 10 mL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using sonication.

  • Drug Solution: Prepare a 1 mg/mL stock solution of DOX in the same buffer.

  • Incubation: Add a specific volume of the DOX stock solution to the MNP dispersion. The ratio can be optimized, but a common starting point is a 1:5 weight ratio of drug to MNP.

  • Reaction: Incubate the mixture at room temperature for 24 hours under constant gentle shaking to facilitate drug adsorption onto the nanoparticle surface.

  • Separation: Pellet the drug-loaded MNPs using a strong magnet or centrifugation. Collect the supernatant, which contains the unloaded drug.

  • Quantification: Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at its characteristic absorbance wavelength (~480 nm).

  • Calculation: Determine the Drug Loading Efficiency (DLE) using the formula: DLE (%) = [(Total Drug Added - Unloaded Drug) / Total Drug Added] x 100

Protocol 3: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation after exposure to nanoparticles.

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, MCF-7) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of drug-loaded MNPs and control (unloaded) MNPs in fresh cell culture medium. Replace the old medium in the wells with the nanoparticle-containing medium. Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Comparative Analysis: MNPs vs. Other Nanocarriers

While MNPs offer unique advantages like magnetic targeting, their performance as delivery vehicles should be compared against other established platforms such as liposomes and polymeric nanoparticles.

Parameter Magnetic Nanoparticles (MNPs) Liposomes Polymeric Nanoparticles
Core Structure Solid, inorganic (e.g., Fe₃O₄)Aqueous core with lipid bilayerSolid, organic polymer matrix
Key Advantage Magnetic targeting, theranosticsHigh biocompatibility, versatile loadingTunable degradation, sustained release
Drug Loading Primarily surface adsorption/conjugationEncapsulation of hydrophilic/hydrophobic drugsEncapsulation or matrix dispersion
Typical DLE 5-15% (can be higher with porous shells)1-20% (highly drug-dependent)5-25% (can be higher)
Stability High physical stabilityProne to leakage and fusionGood stability, but can swell
Toxicity Profile Potential iron overload, dose-dependentLow immunogenicity, generally safeDependent on polymer type and degradation products

This guide provides a foundational benchmark for the performance of synthesized magnetic nanoparticles. The provided data, diagrams, and protocols serve as a starting point for researchers to design, execute, and evaluate their own MNP-based drug delivery systems.

Inter-laboratory Comparison of Metaldehyde (Einecs 255-399-6) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of metaldehyde (Einecs 255-399-6), a molluscicide used for slug and snail control. The data and protocols presented are synthesized from established analytical practices and inter-laboratory proficiency tests to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods.

Overview of Analytical Methodologies

The analysis of metaldehyde, particularly in complex matrices such as water and food, presents several analytical challenges due to its chemical properties. A variety of methods have been developed and are employed in routine monitoring and research. The most common approaches involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

A prevalent and validated method for the simultaneous determination of metaldehyde and other pesticides in diverse food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure followed by GC-MS/MS analysis. This method has demonstrated good performance characteristics in terms of recovery, repeatability, and limits of quantification. For water analysis, specific protocols have been developed to achieve the low detection limits required by regulatory standards.

Inter-laboratory Performance Data

Proficiency testing (PT) schemes are crucial for evaluating the performance of laboratories in analyzing for specific contaminants. While a comprehensive, publicly available inter-laboratory comparison study specifically for metaldehyde was not identified in the open literature, the results from PT rounds for pesticide residues in food provide valuable insights into the expected performance of analytical methods.

Below is a table summarizing typical performance data for a QuEChERS-based GC-MS/MS method for pesticide residue analysis, which is applicable to metaldehyde.

Performance Metric Value Notes
Limit of Quantification (LOQ) 0.01 mg/kgThis is a typical reporting limit for many pesticides in food matrices using GC-MS/MS.
Recovery 70-120%The acceptable range for recovery in pesticide residue analysis.
Repeatability (RSDr) < 20%The relative standard deviation under repeatability conditions.
Reproducibility (RSDR) < 35%The relative standard deviation under reproducibility conditions, as determined in inter-laboratory studies.

Experimental Protocols

A detailed experimental protocol for the analysis of metaldehyde in food matrices using a QuEChERS-based method is outlined below.

3.1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) and MgSO4).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for analysis.

3.2. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Injection: 1-2 µL of the final extract is injected into the GC.

  • Quantification: Quantification is performed using matrix-matched calibration standards.

Visualized Workflows

The following diagrams illustrate the experimental workflow for metaldehyde analysis and the logical relationship in a proficiency testing scheme.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample extraction QuEChERS Extraction sample->extraction Acetonitrile & Salts cleanup d-SPE Cleanup extraction->cleanup Supernatant gcms GC-MS/MS Analysis cleanup->gcms Final Extract data Data Processing & Quantification gcms->data result result data->result Final Concentration

Caption: Experimental workflow for metaldehyde analysis.

cluster_pt Proficiency Testing Scheme provider PT Provider labs Participating Laboratories provider->labs Distribution of Test Material results Submission of Results labs->results Analysis of Test Material evaluation Performance Evaluation (z-scores) results->evaluation report Final Report evaluation->report report->labs Feedback & Comparison

Caption: Logical workflow of a proficiency testing scheme.

Confirming the Structure of Iron(III) Hexathiocyanate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for confirming the structure of the iron(III) hexathiocyanate complex, a compound frequently utilized in analytical chemistry and as a precursor in various synthetic processes. Its vibrant blood-red color is a hallmark of the reaction between iron(III) and thiocyanate ions, but the precise nature of the complex in solution can be influenced by experimental conditions. Here, we delve into the spectroscopic evidence supporting the formation of the hexathiocyanate species and compare this classic method with other common techniques for iron(III) determination.

Spectroscopic Characterization of Iron(III) Hexathiocyanate

The interaction between iron(III) and thiocyanate ions in an aqueous solution leads to a series of intensely colored complexes, with the general formula [Fe(SCN)n(H2O)6-n]^(3-n)+, where 'n' can range from 1 to 6. The formation of the hexacoordinated species, [Fe(SCN)6]^3-, is favored in the presence of a high concentration of thiocyanate ions. The structure of this complex is confirmed primarily through UV-Visible and Infrared spectroscopy.

UV-Visible Spectroscopy: The distinct color of the iron(III) thiocyanate solution arises from a charge-transfer transition between the thiocyanate ligand and the iron(III) center. The hexathiocyanate complex exhibits a strong absorption maximum (λmax) in the visible region, typically around 480 nm. The high molar absorptivity of this complex forms the basis for the quantitative determination of iron.

Infrared Spectroscopy: IR spectroscopy provides insight into the coordination mode of the thiocyanate ligand. The C-N stretching frequency in the IR spectrum is particularly informative. In the hexathiocyanate complex, where the thiocyanate ion is bonded to the iron center through the sulfur atom (Fe-SCN), the C-N stretching vibration is observed at a higher frequency compared to the free thiocyanate ion.

Comparative Analysis of Iron(III) Determination Methods

While the thiocyanate method is a classic and widely used technique for iron(III) detection, several other reagents offer comparable or, in some cases, superior performance in terms of sensitivity and stability. Below is a comparison of the iron(III) hexathiocyanate method with two other common spectrophotometric methods: the ferrozine method and the phenanthroline method.

FeatureIron(III) Hexathiocyanate MethodFerrozine Method1,10-Phenanthroline Method
Complex Formed [Fe(SCN)6]^3-[Fe(Ferrozine)3]^2+ (with Fe^2+)[Fe(Phen)3]^2+ (with Fe^2+)
λmax (nm) ~480 nm562 nm510 nm
Molar Absorptivity (L mol^-1 cm^-1) ~7,000~27,900~11,000
Optimal pH Acidic (e.g., pH < 2)4-92-9
Interferences Oxidizing and reducing agents, ions that form stable complexes with Fe^3+ or SCN^-Strong oxidizing agents, certain metal ions (e.g., Cu^2+, Co^2+, Ni^2+)Strong oxidizing agents, other metal ions (e.g., Cd^2+, Hg^2+, Zn^2+)
Remarks Simple and rapid, but the color can be unstable and is sensitive to excess thiocyanate.High sensitivity and stability of the complex. Requires reduction of Fe^3+ to Fe^2+.Good sensitivity and stability. Requires reduction of Fe^3+ to Fe^2+.

Experimental Protocols

Spectrophotometric Determination of Iron(III) with Thiocyanate

This protocol outlines the steps for the formation and spectrophotometric measurement of the iron(III) hexathiocyanate complex.

Materials:

  • Standard iron(III) solution (e.g., 100 ppm)

  • Potassium thiocyanate (KSCN) solution (e.g., 2 M)

  • Nitric acid (HNO3) solution (e.g., 2 M)

  • Distilled or deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions containing known concentrations of iron(III) by diluting the stock solution.

  • Complex Formation: To each standard solution (and the unknown sample), add an excess of the KSCN solution. The high concentration of thiocyanate promotes the formation of the [Fe(SCN)6]^3- complex.

  • Acidification: Acidify the solutions with nitric acid to prevent the hydrolysis of iron(III) and to stabilize the complex.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 480 nm, using a spectrophotometer.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the iron(III) standards to create a calibration curve.

  • Determination of Unknown: Measure the absorbance of the unknown sample and use the calibration curve to determine its iron(III) concentration.

Spectrophotometric Determination of Iron with Ferrozine

This method involves the reduction of iron(III) to iron(II), followed by complexation with ferrozine.

Materials:

  • Standard iron(III) solution

  • Hydroxylamine hydrochloride solution (reducing agent)

  • Ferrozine solution

  • Buffer solution (e.g., acetate buffer, pH ~4.5)

Procedure:

  • Reduction of Fe(III): To the iron(III) sample, add hydroxylamine hydrochloride solution to reduce Fe^3+ to Fe^2+.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for complex formation (pH 4-9) using a suitable buffer.

  • Complex Formation: Add the ferrozine solution to form the stable magenta-colored [Fe(Ferrozine)3]^2+ complex.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm.

  • Quantification: Determine the iron concentration using a calibration curve prepared from standard solutions.

Spectrophotometric Determination of Iron with 1,10-Phenanthroline

Similar to the ferrozine method, this protocol requires the reduction of iron(III) to iron(II).

Materials:

  • Standard iron(III) solution

  • Hydroxylamine hydrochloride solution

  • 1,10-Phenanthroline solution

  • Buffer solution (e.g., acetate buffer)

Procedure:

  • Reduction of Fe(III): Reduce the iron(III) in the sample to iron(II) using hydroxylamine hydrochloride.

  • Complex Formation: Add the 1,10-phenanthroline solution to form the orange-red [Fe(Phen)3]^2+ complex.

  • pH Adjustment: Adjust the pH to the optimal range of 2-9.

  • Spectrophotometric Measurement: Measure the absorbance of the complex at 510 nm.

  • Quantification: Calculate the iron concentration based on a calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the spectroscopic confirmation of the iron(III) hexathiocyanate structure.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Fe_solution Iron(III) Solution Mixing Mixing & Acidification Fe_solution->Mixing KSCN_solution KSCN Solution KSCN_solution->Mixing Acid_solution Acid Solution Acid_solution->Mixing UV_Vis UV-Vis Spectroscopy (λmax ≈ 480 nm) Mixing->UV_Vis IR IR Spectroscopy (C-N Stretch) Mixing->IR Structure [Fe(SCN)6]^3- Octahedral Structure UV_Vis->Structure IR->Structure

A comparative analysis of the stability of different iron complexes

Author: BenchChem Technical Support Team. Date: November 2025

The stability of iron complexes is a critical parameter in drug development, analytical chemistry, and environmental science. For researchers and drug development professionals, understanding the affinity and stability of a ligand for iron is paramount for designing effective chelation therapies, diagnostic agents, and controlling iron-catalyzed reactions. This guide provides a comparative analysis of the stability of various iron complexes, supported by experimental data and detailed methodologies.

Iron exists predominantly in two oxidation states in biological systems: ferrous (Fe²⁺) and ferric (Fe³⁺)[1]. The stability of a complex is typically quantified by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger metal-ligand interaction[2]. For highly stable complexes, particularly under physiological conditions, the pM value is often used. The pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with specific total iron and ligand concentrations, providing a more direct comparison of chelator efficacy in a biological context[3][4].

Experimental Protocols for Determining Complex Stability

The stability of iron complexes is determined through various experimental techniques. The choice of method often depends on the properties of the complex and the required precision.

1. Potentiometric Titration

This is one of the most widely applied and accurate methods for determining stability constants[5][6]. The technique involves titrating a solution containing the metal ion and the ligand with a standard acid or base. The resulting change in pH is monitored using a pH electrode, allowing for the calculation of proton-ligand and metal-ligand stability constants[7][8]. The Calvin-Bjerrum titration technique is a common approach used in these determinations[5].

  • Methodology:

    • Three sets of solutions are prepared: free acid, free acid with the ligand, and free acid with the ligand and the metal ion[8].

    • Each solution is titrated against a standard, carbonate-free alkali solution.

    • The pH is recorded after each addition of the titrant.

    • The titration curves are plotted (pH vs. volume of alkali). A displacement in the metal-ligand curve relative to the ligand-only curve indicates complex formation[8].

    • From these curves, the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) can be calculated.

    • The stability constants (log K) are then determined from the formation curve (a plot of n̄ vs. pL, where pL = -log[L])[5][9].

G prep Prepare Solutions (Acid, Ligand, Metal+Ligand) cal Calibrate pH Electrode prep->cal titrate Titrate with Standard Base (e.g., NaOH) cal->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curves record->plot calc Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) plot->calc det Determine Stability Constants (log K) from Formation Curve (n̄ vs. pL) calc->det

Workflow for Potentiometric Titration.

2. UV-Vis Spectrophotometry

Spectrophotometric methods are used for iron complexes that exhibit distinct color and absorbance properties. These methods, including the mole-ratio method and Job's method of continuous variation, are based on Beer's Law and are effective for determining both the stoichiometry and stability of the complex[10][11][12].

  • Methodology (Job's Method):

    • Prepare equimolar stock solutions of the iron salt and the ligand.

    • Create a series of solutions where the mole fractions of the metal and ligand vary, but the total molar concentration remains constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex[12].

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a peak at 0.75 suggests a 1:3 metal-to-ligand ratio)[10][11].

    • The stability constant is calculated from the absorbance data at equilibrium.

G prep Prepare Equimolar Stock Solutions (Iron Salt and Ligand) mix Mix in Varying Mole Fractions (Total Molarity Constant) prep->mix measure Measure Absorbance at λmax mix->measure plot Plot Absorbance vs. Mole Fraction measure->plot det_stoich Determine Stoichiometry from Peak of the Plot plot->det_stoich calc_k Calculate Stability Constant (K) from Absorbance Data det_stoich->calc_k

Workflow for Job's Method in UV-Vis Spectrophotometry.

3. Ligand Competition Assay

For complexes with extremely high stability constants, such as those formed with siderophores or on insoluble resins, direct measurement can be difficult. In these cases, a ligand competition method is employed[3][13]. This involves introducing a competing ligand with a known stability constant (e.g., EDTA) into the system. The distribution of the iron ion between the two ligands at equilibrium allows for the calculation of the unknown stability constant[3][14].

  • Methodology:

    • An iron complex with an unknown stability constant (Fe-L₁) is mixed with a competing ligand (L₂) whose iron complex stability (for Fe-L₂) is well-characterized.

    • The system is allowed to reach equilibrium: Fe-L₁ + L₂ ⇌ Fe-L₂ + L₁.

    • The concentrations of the species at equilibrium are measured, often using spectrophotometry or other analytical techniques.

    • Knowing the equilibrium constant for the competition reaction and the stability constant of Fe-L₂, the stability constant for Fe-L₁ can be calculated.

G FeL1 Fe-L₁ (Unknown K₁) Equilibrium Equilibrium Measurement FeL1->Equilibrium L2 L₂ (Known K₂) L2->Equilibrium FeL2 Fe-L₂ L1 L₁ Equilibrium->FeL2 Equilibrium->L1 Calculation Calculate K₁ Equilibrium->Calculation

Principle of the Ligand Competition Assay.

Comparative Data on Iron Complex Stability

The stability of an iron complex is highly dependent on the ligand's chemical structure, the number and type of donor atoms, and the oxidation state of the iron.

Table 1: Stability Constants (log K) of Common Fe³⁺ Complexes

Ligand/Chelatorlog K₁log β₂log β₃Overall log βpM ValueMethod
Desferrioxamine B (DFO)---26.6¹26.6Ligand Competition[13]
Deferiprone (HMP)14.226.937.237.220.4Potentiometry[15]
Deferasirox--->3622.5Not Specified[16]
EDTA---25.123.9Potentiometry[14][16]
DTPA---28.625.7Potentiometry[16]
8-Hydroxyquinoline13.7-37.037.0-Not Specified[15]
Petrobactin---~4331.0Potentiometry[3]
Marinobactin E---31.828.5Potentiometry[3]
Aquachelin C---31.428.5Potentiometry[3]
2,2'-bipyridyl5.210.315.015.0-Spectrophotometry[17]
1,10-phenanthroline6.511.916.316.3-Spectrophotometry[17]

¹ Value for DFO immobilized on a Sepharose gel. The log K for the soluble complex is higher.

Table 2: Stability Constants (log K) of Common Fe²⁺ Complexes

Ligand/ChelatorOverall log KMethod
1,10-Phenanthroline20.2 - 21.5Spectrophotometry[10][11]
Ferrozine~15Spectrophotometry[10]
Ferene14.9Spectrophotometry[10][11]
PDT (as-Triazine)16.48Spectrophotometry[10][11]
PBMPT (as-Triazine)17.48Spectrophotometry[10][11]
PBBT (as-Triazine)15.54Spectrophotometry[10][11]
N4Py14.4Competition Method[18]
TPEN14.6Competition Method[18]
Bn-TPEN13.7Competition Method[18]

Analysis and Conclusion

The data reveals several key trends in the stability of iron complexes:

  • Fe³⁺ vs. Fe²⁺: Fe³⁺, being a harder acid with a higher charge density, generally forms more stable complexes with hard donor ligands (like oxygen) than Fe²⁺. Siderophores like petrobactin form exceptionally stable complexes with Fe³⁺ (log K ~43), reflecting their biological function of sequestering iron[3].

  • Ligand Structure: Hexadentate ligands, which can form more chelate rings around the metal ion, typically form more stable complexes than bidentate or tridentate ligands. For example, the hexadentate chelators DFO, EDTA, and DTPA form highly stable Fe³⁺ complexes[13][16]. In contrast, bidentate ligands like 1,10-phenanthroline form very stable complexes with Fe²⁺[10][11].

  • Clinically Used Chelators: Clinically approved iron chelators such as Desferrioxamine (DFO), Deferiprone, and Deferasirox all exhibit high stability constants for Fe³⁺, which is essential for their therapeutic efficacy in treating iron overload[19].

  • Relevance of pM: While log K values are fundamental, the pM value provides a more practical measure for biological applications. Siderophores show the highest pM values, indicating their superior ability to sequester iron at physiological pH compared to many synthetic chelators[3].

References

Safety Operating Guide

Vorgehensweise zur Entsorgung einer unbekannten oder nicht eindeutig identifizierbaren chemischen Substanz

Author: BenchChem Technical Support Team. Date: November 2025

Wichtiger Hinweis: Da die Identität der Chemikalie mit der Einecs-Nummer 255-399-6 nicht eindeutig durch öffentlich zugängliche, verlässliche Datenbanken bestätigt werden kann, muss die Substanz als unbekannte und potenziell gefährliche Chemikalie behandelt werden. Die folgenden Anweisungen stellen ein allgemeines sicheres Betriebsprotokoll für den Umgang mit und die Entsorgung von nicht identifizierten chemischen Substanzen in einer Laborumgebung dar.

Zusammenfassung der Sicherheits- und Logistikinformationen

Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung müssen bei der Handhabung und Entsorgung von Substanzen, deren Gefahrenpotenzial unbekannt ist, höchste Vorsicht walten lassen. Die oberste Priorität ist die Gewährleistung der persönlichen Sicherheit und der Schutz der Umwelt.

Sicherheits- und LogistikaspektEmpfohlene Vorgehensweise
Risikobewertung Behandeln Sie die Substanz als hochgefährlich. Gehen Sie davon aus, dass sie giftig, entzündlich, korrosiv und/oder reaktiv sein könnte.
Persönliche Schutzausrüstung (PSA) Tragen Sie immer eine angemessene PSA, einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Führen Sie alle Arbeiten in einem gut funktionierenden Abzug durch.
Handhabung Minimieren Sie die Handhabung der Substanz. Vermeiden Sie das Einatmen von Dämpfen oder Staub und jeglichen Hautkontakt.
Lagerung Lagern Sie den Behälter mit der unbekannten Substanz an einem sicheren, gut belüfteten und ausgewiesenen Ort, getrennt von anderen Chemikalien.
Entsorgung Entsorgen Sie die Substanz niemals über das Abwasser oder den Hausmüll. Die Entsorgung muss über eine autorisierte Stelle für chemische Abfälle erfolgen.
Dokumentation Kennzeichnen Sie den Behälter deutlich als "UNBEKANNTE CHEMIKALIE - VORSICHT GEFÄHRLICH" und fügen Sie alle bekannten Informationen hinzu (z. B. Ursprung, vermutete Zusammensetzung).
Kontakt Informieren Sie unverzüglich die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung oder einen lizenzierten Entsorgungsdienstleister für chemische Abfälle.

Detailliertes Entsorgungsprotokoll

Schritt 1: Sofortige Sicherheitsmaßnahmen

  • Arbeitsbereich sichern: Stellen Sie sicher, dass der Bereich um die unbekannte Substanz frei von Zündquellen ist und eine gute Belüftung gewährleistet ist.

  • PSA anlegen: Ziehen Sie die oben genannte persönliche Schutzausrüstung an.

  • Informieren Sie Kollegen: Machen Sie andere Personen im Labor auf die Situation aufmerksam.

Schritt 2: Informationssammlung (ohne die Substanz zu analysieren)

  • Herkunft ermitteln: Versuchen Sie, die Herkunft des Behälters nachzuvollziehen. Gibt es alte Laborjournale oder Aufzeichnungen, die Hinweise auf den Inhalt geben könnten?

  • Behälter inspizieren: Untersuchen Sie den Behälter auf veraltete oder unleserliche Etiketten, ohne ihn unnötig zu bewegen oder zu öffnen.

Schritt 3: Sichere Lagerung und Kennzeichnung

  • Sicherer Transport: Wenn der Behälter bewegt werden muss, tun Sie dies mit äußerster Vorsicht. Verwenden Sie einen sekundären, bruchsicheren Behälter für den Transport.

  • Kennzeichnung: Bringen Sie ein deutlich sichtbares Etikett mit der Aufschrift "UNBEKANNTE CHEMIKALIE - ZUR ENTSORGUNG" an. Fügen Sie das Datum und den Namen der verantwortlichen Person hinzu.

  • Isolierte Lagerung: Lagern Sie den Behälter an einem dafür vorgesehenen Ort für gefährliche Abfälle, getrennt von unverträglichen Chemikalien.

Schritt 4: Kontakt mit Fachpersonal aufnehmen

  • Interne EHS-Abteilung: Kontaktieren Sie die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) oder den Sicherheitsbeauftragten Ihrer Einrichtung. Diese sind für die Handhabung und Entsorgung von gefährlichen und unbekannten Abfällen geschult.

  • Externer Entsorgungsdienstleister: Falls Ihre Einrichtung keine eigene EHS-Abteilung hat, wenden Sie sich an ein zertifiziertes Unternehmen für die Entsorgung von chemischen Sonderabfällen.

Schritt 5: Übergabe zur Entsorgung

  • Vollständige Information: Geben Sie dem EHS-Personal oder dem Entsorgungsunternehmen alle Ihnen bekannten Informationen über die Substanz.

  • Unterstützung leisten: Befolgen Sie die Anweisungen des Fachpersonals für die sichere Übergabe des Abfalls.

Logikdiagramm für den Umgang mit unbekannten Chemikalien

Das folgende Diagramm veranschaulicht den Entscheidungsprozess bei der Handhabung einer unbekannten chemischen Substanz.

G start Unbekannte Chemikalie gefunden assess_immediate_danger Besteht unmittelbare Gefahr? (z.B. Leck, Rauch) start->assess_immediate_danger evacuate Bereich evakuieren Notruf absetzen assess_immediate_danger->evacuate Ja secure_area Bereich sichern PSA anlegen assess_immediate_danger->secure_area Nein can_identify Kann die Substanz sicher identifiziert werden? secure_area->can_identify follow_sds Standard-Entsorgungsprotokoll gemäß Sicherheitsdatenblatt (SDB) befolgen can_identify->follow_sds Ja treat_as_unknown Als 'Unbekannte gefährliche Chemikalie' behandeln can_identify->treat_as_unknown Nein label_container Behälter deutlich als 'UNBEKANNT' kennzeichnen treat_as_unknown->label_container isolate_storage Sicher und isoliert lagern label_container->isolate_storage contact_ehs EHS / Entsorgungs- dienstleister kontaktieren isolate_storage->contact_ehs handover Zur fachgerechten Entsorgung übergeben contact_ehs->handover

Abbildung 1: Entscheidungsprozess zur Entsorgung unbekannter Chemikalien.

Essential Safety and Logistical Information for Handling Di-n-octyl phthalate (DNOP)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: Einecs 255-399-6

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Di-n-octyl phthalate (DNOP). The following procedures are designed to ensure laboratory safety and operational integrity.

Operational Plan: Safe Handling of Di-n-octyl phthalate

Safe handling of DNOP begins with a thorough understanding of its properties and the necessary precautions. Adherence to these steps is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a fume hood if there is a risk of generating aerosols or vapors.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields that conform to EN166 standards.

  • Hand Protection: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves prior to use and to dispose of them in accordance with good laboratory practices. Do not allow the material to come into contact with skin. The selection of glove material and thickness is critical for protection.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

3. Hygiene Measures:

  • Wash hands thoroughly after handling the substance.

  • Avoid eating, drinking, or smoking in the work area.

Quantitative Data for Personal Protective Equipment

The following table summarizes key quantitative data for selecting appropriate gloves for handling Di-n-octyl phthalate.

Glove MaterialThicknessBreakthrough TimeStandard
Nitrile Rubber0.11 mm> 480 minutesEN374
Butyl Rubber0.3 mm> 480 minutesEN374
Viton®0.7 mm> 480 minutesEN374

Disposal Plan

Proper disposal of Di-n-octyl phthalate and its containers is essential to prevent environmental contamination.

1. Waste Chemical Disposal:

  • Dispose of unused or waste DNOP in accordance with local, regional, national, and international regulations.

  • Do not allow the product to enter drains or waterways.

  • Contact a licensed professional waste disposal service to dispose of this material.

2. Contaminated Packaging Disposal:

  • Dispose of contaminated packaging in the same manner as the unused product.

  • If not contaminated, packaging may be recycled.

Experimental Workflow for Handling Di-n-octyl phthalate

The following diagram outlines the logical workflow for the safe handling of DNOP from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive Chemical B Review Safety Data Sheet (SDS) A->B C Select & Inspect PPE B->C D Work in Ventilated Area/Fume Hood C->D E Perform Experiment D->E F Segregate Waste E->F G Dispose via Licensed Contractor F->G

Caption: Workflow for Safe Handling of Di-n-octyl phthalate.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.